molecular formula C22H39ClN2O6S B15563361 Iboxamycin

Iboxamycin

Cat. No.: B15563361
M. Wt: 495.1 g/mol
InChI Key: JPCLUJPDWMBCAA-ALYUFWCISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iboxamycin is a useful research compound. Its molecular formula is C22H39ClN2O6S and its molecular weight is 495.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H39ClN2O6S

Molecular Weight

495.1 g/mol

IUPAC Name

(4S,5aS,8S,8aR)-N-[(1S,2S)-2-chloro-1-[(2S,4R,5R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-(2-methylpropyl)-3,4,5,5a,6,7,8,8a-octahydro-2H-oxepino[2,3-c]pyrrole-8-carboxamide

InChI

InChI=1S/C22H39ClN2O6S/c1-10(2)7-12-5-6-30-19-13(8-12)9-24-15(19)21(29)25-14(11(3)23)20-17(27)16(26)18(28)22(31-20)32-4/h10-20,22,24,26-28H,5-9H2,1-4H3,(H,25,29)/t11-,12-,13-,14+,15-,16+,17?,18+,19+,20-,22?/m0/s1

InChI Key

JPCLUJPDWMBCAA-ALYUFWCISA-N

Origin of Product

United States

Foundational & Exploratory

Iboxamycin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iboxamycin (B13906954) is a novel, fully synthetic lincosamide antibiotic demonstrating potent broad-spectrum activity against a wide range of multidrug-resistant (MDR) bacteria, including clinically significant ESKAPE pathogens. Developed through a structure-guided design and component-based synthesis approach, this compound overcomes common resistance mechanisms that render existing lincosamide and other ribosome-targeting antibiotics ineffective. This technical guide provides an in-depth overview of the discovery, a detailed gram-scale synthesis process, and the molecular mechanism of action of this compound, presenting key quantitative data and experimental protocols for researchers in the field of antibiotic drug discovery and development.

Discovery and Rationale

The discovery of this compound was driven by the urgent need for new antibiotics capable of combating the growing threat of antimicrobial resistance. The lincosamide class of antibiotics, which includes the widely used clindamycin (B1669177), has been a clinical mainstay for decades. However, its efficacy has been compromised by the evolution of bacterial resistance, primarily through enzymatic modification of the ribosomal RNA target.

Researchers at Harvard University sought to design a new lincosamide analog that could overcome these resistance mechanisms. The core strategy involved replacing the 4'-n-propyl hygric acid residue of natural lincosamides with a novel, rigid, bicyclic oxepanoproline scaffold. This structure-based design was hypothesized to enhance binding affinity to the bacterial ribosome and sterically hinder the action of resistance-conferring enzymes. Through the chemical synthesis of a large library of analogs, this compound emerged as the lead candidate, exhibiting exceptional potency and a broad spectrum of activity in preclinical studies.

Total Synthesis of this compound

A practical, gram-scale synthesis of this compound has been developed, enabling its production for in vivo studies and further research. The convergent synthesis strategy allows for the efficient assembly of the complex molecule from key building blocks.

Key Stages of Synthesis:

The synthesis of this compound can be broadly divided into the preparation of the novel bicyclic amino acid scaffold and its subsequent coupling with the aminooctose portion derived from clindamycin.

  • Synthesis of the Bicyclic Scaffold : A pivotal step in the synthesis is an intramolecular hydrosilylation-oxidation sequence, which establishes the critical ring-fusion stereocenters of the oxepanoprolinamide core. Other key transformations include a highly diastereoselective alkylation of a pseudoephenamine amide and a convergent sp³-sp² Negishi coupling.

  • Formation of the Oxepane (B1206615) Ring : A one-pot transacetalization-reduction reaction is employed to construct the oxepane ring of the bicyclic system.

  • Coupling and Final Steps : The synthesized bicyclic scaffold is then coupled with the aminooctose residue of clindamycin to yield this compound.

A generalized workflow for the synthesis is presented below.

G cluster_scaffold Bicyclic Scaffold Synthesis cluster_coupling Final Assembly start_scaffold Starting Materials alkylation Diastereoselective Alkylation start_scaffold->alkylation negishi sp³-sp² Negishi Coupling alkylation->negishi hydrosilylation Intramolecular Hydrosilylation-Oxidation negishi->hydrosilylation oxepane Oxepane Ring Formation hydrosilylation->oxepane scaffold Bicyclic Oxepanoprolinamide Scaffold oxepane->scaffold coupling Amide Coupling scaffold->coupling aminooctose Aminooctose Residue (from Clindamycin) aminooctose->coupling deprotection Deprotection coupling->deprotection This compound This compound deprotection->this compound G cluster_bacterial_cell Bacterial Cell cluster_resistance Resistance Mechanism Overcome This compound This compound ribosome 50S Ribosomal Subunit This compound->ribosome Binds to protein_synthesis Protein Synthesis This compound->protein_synthesis Inhibits methylation Methylation This compound->methylation Displaces Methylated Nucleotide to Bind ptc Peptidyl Transferase Center (PTC) ribosome->ptc Contains ptc->protein_synthesis Essential for bacterial_growth Bacterial Growth Inhibition (Bacteriostatic) protein_synthesis->bacterial_growth Leads to erm_cfr Erm/Cfr Methyltransferases a2058 A2058 in 23S rRNA erm_cfr->a2058 Target a2058->methylation Undergoes conventional_antibiotics Conventional Antibiotics methylation->conventional_antibiotics Blocks Binding of G start Start prep_tubes Prepare Tubes with this compound at various MIC multiples start->prep_tubes inoculate Inoculate with Standardized Bacterial Suspension prep_tubes->inoculate incubate Incubate at 37°C with Shaking inoculate->incubate sample Withdraw Aliquots at Time Points (0, 2, 4, 6, 8, 24h) incubate->sample dilute_plate Serial Dilution and Plating sample->dilute_plate incubate_plates Incubate Plates at 37°C dilute_plate->incubate_plates count_colonies Count Colonies (CFU/mL) incubate_plates->count_colonies plot Plot log10 CFU/mL vs. Time count_colonies->plot end End plot->end

Iboxamycin's Mechanism of Action on the Bacterial Ribosome: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iboxamycin (B13906954) is a novel, synthetic oxepanoprolinamide, a new class of lincosamide antibiotics, demonstrating potent efficacy against a broad spectrum of multidrug-resistant Gram-positive and Gram-negative bacteria. Its primary mechanism of action is the inhibition of bacterial protein synthesis through direct binding to the 50S ribosomal subunit. A key feature of this compound is its ability to overcome common resistance mechanisms that render other lincosamide antibiotics ineffective, such as enzymatic methylation of the ribosomal RNA and antibiotic displacement by ABCF ATPases. This guide provides an in-depth technical overview of this compound's interaction with the bacterial ribosome, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and the workflows used for its characterization.

Core Mechanism of Action

This compound exerts its bacteriostatic effect by targeting the peptidyl transferase center (PTC) on the large (50S) ribosomal subunit, a critical site for peptide bond formation. By binding to the PTC, this compound sterically hinders the proper positioning of aminoacyl-tRNAs in the A-site, thereby arresting the elongation phase of protein synthesis.

A remarkable characteristic of this compound is its ability to bind effectively to ribosomes that have been modified by Erm and Cfr methyltransferases, a common mechanism of resistance to macrolide, lincosamide, and streptogramin B (MLSB) antibiotics. Structural studies have revealed that this compound binds in the same pocket on both sensitive and resistant ribosomes. In resistant ribosomes, where a specific nucleotide (A2058 in E. coli) is methylated, this compound induces a conformational rearrangement of the methylated nucleotide, allowing both the drug and the modification to coexist in the binding site. This structural adaptability is not observed with older lincosamides and is a key contributor to this compound's expanded antibacterial spectrum.

Signaling Pathway of this compound's Inhibitory Action

iboxamycin_mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit PTC Peptidyl Transferase Center (PTC) on 23S rRNA 50S_subunit->PTC 30S_subunit 30S Subunit A_site A-site PTC->A_site P_site P-site PTC->P_site Protein_Synthesis Protein Synthesis Elongation PTC->Protein_Synthesis Catalyzes Inhibition Inhibition of Peptide Bond Formation A_site->Protein_Synthesis P_site->Protein_Synthesis E_site E-site This compound This compound This compound->PTC Binds to Aminoacyl_tRNA Aminoacyl_tRNA Aminoacyl_tRNA->A_site Enters Bacteriostasis Bacteriostasis Inhibition->Bacteriostasis Leads to

Caption: this compound binds to the PTC on the 50S ribosomal subunit, inhibiting protein synthesis.

Quantitative Data

The potency of this compound has been quantified through various assays, including determination of its binding affinity to the ribosome and its minimum inhibitory concentrations (MICs) against a range of bacterial pathogens.

Table 1: Ribosomal Binding Affinity
CompoundTarget RibosomeApparent Inhibition Constant (Ki, app)Fold Difference vs. ClindamycinReference
This compoundE. coli41 ± 30 nM~70-fold tighter
ClindamycinE. coli2.7 ± 1.1 µM-
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound and Comparators (mg/L)
Bacterial SpeciesResistance DeterminantThis compoundClindamycinLincomycinReference
Listeria monocytogenes EGD-eVgaL/Lmo09190.125-0.2512
Listeria monocytogenes 10403VgaL/Lmo09190.25-0.518
Enterococcus faecalis (LsaA expressed)LsaA ABCF0.5>256>256
Enterococcus faecalis (ΔlsaA)-0.062511
Bacillus subtilis 168VmlR ABCF20.250.5
Bacillus subtilis (ΔvmlR)-0.060.060.125
Bacillus subtilis (VmlR + Cfr)VmlR ABCF, Cfr32>256>256
Staphylococcus aureus (cfr+)Cfr methyltransferase2-8>128-
Staphylococcus aureus (cfr-)-0.06--

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) and adapted for this compound testing.

  • Preparation of this compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain of interest on an appropriate agar (B569324) plate overnight at 37°C.

    • Inoculate a few colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for most bacteria, BHI for E. faecalis, MH-F for L. monocytogenes).

    • Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.

    • Dilute the adjusted suspension to achieve a final inoculum of approximately 5 x 105 CFU/mL in the test wells.

  • Assay Procedure:

    • Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria, no antibiotic) and a negative control (broth only).

  • Incubation and Reading:

    • Incubate the plates at 37°C for 16-20 hours (or 48 hours for L. monocytogenes).

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vitro Transcription/Translation (IVTT) Assay

This assay quantifies the inhibitory effect of this compound on protein synthesis in a cell-free system.

  • System Components:

    • E. coli S30 extract-based coupled IVTT kit.

    • DNA template (e.g., a plasmid encoding a reporter gene like luciferase or SNAP-tag).

    • This compound dilutions in DMSO.

    • Amino acid mixture and energy source.

  • Reaction Setup (per reaction):

    • Combine the S30 extract, reaction buffer, amino acids, and energy source according to the manufacturer's protocol.

    • Add the DNA template to the mixture.

    • Add 1 µL of the desired this compound dilution or DMSO as a control. The final DMSO concentration should not exceed 1% (v/v).

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Detection:

    • If using a luciferase reporter, add the luciferase assay reagent and measure luminescence using a luminometer.

    • If using a SNAP-tag reporter, add a fluorogenic substrate and measure the increase in fluorescence over time.

  • Data Analysis:

    • Plot the reporter signal against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.

Toeprinting Assay

This primer extension inhibition assay maps the precise location of ribosome stalling on an mRNA template induced by an antibiotic.

  • Reaction Components:

    • Coupled transcription-translation system (e.g., PURExpress).

    • Linear DNA template containing a promoter (e.g., T7) followed by the gene of interest.

    • 5'-end radiolabeled or fluorescently labeled DNA primer complementary to a region downstream of the potential stalling site.

    • This compound.

    • Reverse transcriptase.

    • dNTPs.

  • Ribosome Stalling Reaction:

    • Set up an in vitro transcription-translation reaction with the DNA template.

    • Add this compound at a concentration known to inhibit translation (e.g., 50 µM).

    • Incubate at 37°C for a sufficient time to allow for transcription, translation, and ribosome stalling (e.g., 30-60 minutes).

  • Primer Extension:

    • Anneal the labeled primer to the mRNA within the stalled ribosome-mRNA complexes.

    • Add reverse transcriptase and dNTPs to the reaction.

    • Incubate to allow the reverse transcriptase to synthesize cDNA. The enzyme will stop when it encounters the stalled ribosome.

  • Analysis:

    • Denature the reaction products and separate them by size using denaturing polyacrylamide gel electrophoresis.

    • Include a sequencing ladder generated with the same primer and DNA template to precisely map the 3' end of the cDNA product (the "toeprint").

    • The position of the toeprint indicates the location of the stalled ribosome on the mRNA. For PTC-binding antibiotics, this is typically at the A-site codon.

X-ray Crystallography of the this compound-Ribosome Complex

This structural biology technique provides high-resolution insights into the binding mode of this compound.

  • Ribosome Preparation: Purify 70S ribosomes from a suitable bacterial source (e.g., Thermus thermophilus or E. coli).

  • Complex Formation: Incubate the purified ribosomes with a molar excess of this compound to ensure saturation of the binding site.

  • Crystallization:

    • Set up crystallization trials using vapor diffusion (hanging or sitting drop) methods.

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature, and additives).

  • Data Collection:

    • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain electron density maps.

    • Solve the structure using molecular replacement with a known ribosome structure as a model.

    • Build the this compound molecule into the electron density map and refine the structure to high resolution.

Visualizations of Experimental Workflows

Workflow for MIC Determination

mic_workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate Plate with Bacterial Suspension Prep_Inoculum->Inoculate Serial_Dilution Perform 2-fold Serial Dilution of this compound in 96-well Plate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 16-20h Inoculate->Incubate Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Workflow for Toeprinting Assay

toeprinting_workflow Start Start IVTT_Setup Set up In Vitro Transcription/Translation Reaction with DNA Template Start->IVTT_Setup Add_this compound Add this compound to Induce Ribosome Stalling IVTT_Setup->Add_this compound Incubate_Stall Incubate at 37°C Add_this compound->Incubate_Stall Anneal_Primer Anneal Labeled Primer to mRNA Incubate_Stall->Anneal_Primer Reverse_Transcription Perform Primer Extension with Reverse Transcriptase Anneal_Primer->Reverse_Transcription PAGE Separate cDNA Products by Denaturing PAGE Reverse_Transcription->PAGE Analyze Analyze Toeprint Location Relative to Sequencing Ladder PAGE->Analyze End End Analyze->End

Caption: Experimental workflow for the toeprinting assay to map this compound-induced ribosome stalling.

Iboxamycin: An In-depth Technical Guide to its Antibacterial Spectrum Against ESKAPE Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iboxamycin (B13906954), a novel synthetic oxepanoprolinamide antibiotic, demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including the critical ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). This technical guide provides a comprehensive overview of the currently available data on the antibacterial spectrum of this compound against these challenging multidrug-resistant organisms. The document includes a detailed summary of minimum inhibitory concentration (MIC) values, a step-by-step experimental protocol for MIC determination via broth microdilution, and a visual representation of the experimental workflow.

Introduction

The rise of antimicrobial resistance is a global health crisis, and the ESKAPE pathogens represent a significant threat due to their ability to "escape" the effects of many currently available antibiotics. This compound, a lincosamide analog, has emerged as a promising candidate in the fight against these superbugs. Its unique chemical structure allows it to overcome common resistance mechanisms, such as ribosomal methylation, that render other antibiotics in its class ineffective. This guide serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge of this compound's efficacy against the ESKAPE pathogens.

Antibacterial Spectrum of this compound against ESKAPE Pathogens

The in vitro activity of this compound against the ESKAPE pathogens is summarized in the table below. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

ESKAPE PathogenStrain TypeThis compound MIC (µg/mL)Reference
Enterococcus faecium Vancomycin-Resistant (VRE)≤2
Staphylococcus aureus Methicillin-Resistant (MRSA)MIC₅₀: 0.06, MIC₉₀: 2
Ocular MRSA isolatesMIC₅₀: 0.06, MIC₉₀: 2
Klebsiella pneumoniae Carbapenem-Resistant (CRKP)Data not available
Acinetobacter baumannii Standard Strain (ATCC 19616)4 (in vivo)
Pseudomonas aeruginosa Standard Strain128
Enterobacter species Enterobacter cloacaeData not available

Note: While an in vivo MIC for Acinetobacter baumannii is reported, direct in vitro comparative data is preferable for a standardized assessment. Data for Klebsiella pneumoniae and Enterobacter species are not yet available in the reviewed literature.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the efficacy of a new antimicrobial agent. The following is a detailed protocol for the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method is considered the gold standard for quantitative antimicrobial susceptibility testing.

3.1.1. Materials

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound powder

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for dilutions

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

3.1.2. Procedure

  • Preparation of this compound Stock Solution:

    • Aseptically prepare a stock solution of this compound at a concentration of 1280 µg/mL in an appropriate solvent (e.g., sterile deionized water or as recommended by the manufacturer).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add an additional 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a total volume of 200 µL and a starting concentration of 640 µg/mL.

  • Serial Dilutions:

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution across the plate to the desired final concentration. Discard 100 µL from the last well to ensure all wells have a final volume of 100 µL. This will create a gradient of this compound concentrations.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum 1:150 in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation of Microtiter Plates:

    • Within 15 minutes of preparation, inoculate each well of the microtiter plate with 100 µL of the diluted bacterial suspension. This will bring the final volume in each well to 200 µL and the final inoculum concentration to approximately 2.5 x 10⁵ CFU/mL.

    • Include a growth control well (containing only inoculated broth) and a sterility control well (containing only uninoculated broth).

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or with a microplate reader.

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_antibiotic Prepare this compound Stock Solution start->prep_antibiotic serial_dilution Perform Serial Dilutions of this compound prep_antibiotic->serial_dilution prep_plates Prepare 96-Well Plates with Broth prep_plates->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Plates with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plates (16-20h at 35°C) inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Broth microdilution workflow for MIC determination.

Conclusion

This compound demonstrates significant promise as a novel antibacterial agent with activity against several of the most challenging ESKAPE pathogens, including resistant strains of Enterococcus faecium and Staphylococcus aureus. While its activity against Pseudomonas aeruginosa appears to be limited, its efficacy against other Gram-negative pathogens like Acinetobacter baumannii warrants further in vitro investigation. The lack of available data for Klebsiella pneumoniae and Enterobacter species highlights a critical area for future research to fully delineate the antibacterial spectrum of this promising new antibiotic. The standardized broth microdilution protocol provided in this guide offers a robust methodology for conducting such future studies, ensuring comparability and reliability of results across different research settings. Continued investigation into the in vitro and in vivo efficacy of this compound is essential to determine its potential role in the clinical management of infections caused by multidrug-resistant ESKAPE pathogens.

Iboxamycin: An In-Depth Technical Review of Oral Bioavailability and In Vivo Efficacy in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oral bioavailability and in vivo efficacy of iboxamycin (B13906954), a novel synthetic lincosamide antibiotic, in murine models. The information is compiled from peer-reviewed scientific literature to support further research and development of this promising antibiotic candidate.

Oral Bioavailability in Mice

This compound has demonstrated oral bioavailability in mice, a critical characteristic for its potential clinical utility. Pharmacokinetic studies have been conducted to determine the extent of its absorption and systemic exposure following oral administration.

Quantitative Pharmacokinetic Data

A key study established that this compound exhibits significant oral bioavailability. The primary pharmacokinetic parameters are summarized in the table below.

ParameterValueRoute of AdministrationReference
Oral Bioavailability24%Oral
Mean Residence Time (MRT)1.2 hIntravenous

Further details on pharmacokinetic parameters such as Cmax, Tmax, and AUC following oral administration were not available in the reviewed literature.

Experimental Protocol: Pharmacokinetic Study

The following outlines a typical experimental protocol for determining the oral bioavailability of a compound like this compound in mice.

Animals: Specific pathogen-free mice (e.g., C57BL/6 or CD-1), typically 6-8 weeks old, are used. Animals are housed in a controlled environment with a standard diet and water ad libitum. Mice may be fasted for a period (e.g., 4-12 hours) before oral administration.

Drug Formulation and Administration:

  • Oral (PO): this compound is dissolved or suspended in a suitable vehicle (e.g., water, 0.5% methylcellulose, or a cyclodextrin (B1172386) solution). A single dose is administered via oral gavage using a ball-tipped gavage needle.

  • Intravenous (IV): For determining absolute bioavailability, a separate cohort of mice receives this compound dissolved in a sterile, injectable vehicle (e.g., saline) via tail vein injection.

Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours). A sparse sampling design is often employed, where small groups of mice are sampled at each time point. Blood is typically collected via submandibular, saphenous, or terminal cardiac puncture into tubes containing an anticoagulant (e.g., EDTA or heparin).

Sample Processing and Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of this compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters, including the area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t1/2). Oral bioavailability (F%) is calculated using the formula: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

oral_bioavailability_workflow cluster_preparation Preparation cluster_dosing Dosing cluster_sampling_analysis Sampling & Analysis cluster_data_analysis Data Analysis animal_prep Mouse Cohorts (IV and Oral Groups) iv_admin Intravenous Administration animal_prep->iv_admin oral_admin Oral Gavage Administration animal_prep->oral_admin drug_prep This compound Formulation (IV and Oral Vehicles) drug_prep->iv_admin drug_prep->oral_admin blood_collection Serial Blood Sampling iv_admin->blood_collection oral_admin->blood_collection plasma_separation Plasma Separation blood_collection->plasma_separation lcms_analysis LC-MS/MS Quantification plasma_separation->lcms_analysis pk_parameters Calculate PK Parameters (AUC, Cmax) lcms_analysis->pk_parameters bioavailability_calc Calculate Oral Bioavailability (F%) pk_parameters->bioavailability_calc

Fig. 1: Workflow for determining oral bioavailability.

In Vivo Efficacy in Murine Infection Models

This compound has demonstrated significant efficacy in treating both Gram-positive and Gram-negative bacterial infections in mouse models. The primary model used to evaluate its in vivo activity is the neutropenic thigh infection model.

Quantitative Efficacy Data

The efficacy of this compound was assessed by measuring the reduction in bacterial burden in the thighs of infected mice. The results are summarized in the following table.

Bacterial StrainTreatment GroupMean Bacterial Count (log10 CFU/thigh)Time PointReference
S. pyogenes ATCC 19615Vehicle~8.512 h
This compound~4.512 h
S. aureus MRSA HAV017Vehicle~8.012 h
This compound~5.012 h
A. baumannii ATCC 19616Vehicle~8.512 h
This compound~6.012 h
E. coli MDR HAV504Vehicle~8.012 h
This compound~5.512 h

Note: The specific dose of this compound administered was not detailed in the primary source's main text.

In a systemic infection model using S. pyogenes, this compound treatment also resulted in increased survival of the infected mice compared to the vehicle control group.

Experimental Protocol: Neutropenic Thigh Infection Model

The neutropenic thigh infection model is a standard preclinical model to evaluate the in vivo efficacy of antimicrobial agents.

Animals and Neutropenia Induction:

  • Female ICR or Swiss Webster mice (e.g., 6-8 weeks old) are typically used.

  • Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg given four days before infection and 100 mg/kg given one day before infection. This reduces the neutrophil count to <100 cells/mm³, mimicking an immunocompromised state and allowing for the assessment of the direct antimicrobial effect of the drug.

Infection:

  • Bacterial strains are grown to the mid-logarithmic phase.

  • Mice are anesthetized, and a specific inoculum of the bacterial suspension (e.g., 0.1 mL containing 10^6 to 10^7 colony-forming units (CFU)) is injected into the thigh muscle.

Treatment:

  • At a predetermined time post-infection (e.g., 2 hours), treatment is initiated.

  • This compound (or a comparator antibiotic) is administered via a clinically relevant route, such as intraperitoneal, subcutaneous, or oral gavage. A vehicle control group receives the formulation vehicle only. Dosing can be single or multiple over a defined period (e.g., 12 or 24 hours).

Efficacy Assessment:

  • At the end of the treatment period, mice are euthanized.

  • The thigh muscles are aseptically excised, weighed, and homogenized in a sterile buffer (e.g., phosphate-buffered saline).

  • Serial dilutions of the homogenate are plated on appropriate agar (B569324) media.

  • After incubation, the number of CFUs is counted, and the bacterial load per gram of tissue is calculated. The efficacy of the treatment is determined by the reduction in bacterial counts compared to the vehicle control group.

thigh_infection_workflow cluster_induction Induction Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase neutropenia Induce Neutropenia (Cyclophosphamide) infection Intramuscular Thigh Infection neutropenia->infection treatment_admin Administer this compound (or Vehicle Control) infection->treatment_admin euthanasia Euthanize Mice treatment_admin->euthanasia thigh_excision Excise and Homogenize Thighs euthanasia->thigh_excision cfu_plating Plate Serial Dilutions thigh_excision->cfu_plating cfu_quantification Quantify Bacterial Load (CFU/gram) cfu_plating->cfu_quantification

Fig. 2: Workflow for the neutropenic thigh infection model.

Summary and Future Directions

This compound demonstrates promising oral bioavailability and potent in vivo efficacy against a range of clinically relevant Gram-positive and Gram-negative pathogens in murine models. Its ability to be absorbed orally and effectively reduce bacterial burden in established infections highlights its potential as a valuable new antibiotic.

Further research is warranted to fully characterize the oral pharmacokinetic profile of this compound, including detailed dose-escalation studies to determine Cmax, Tmax, and AUC. Additionally, efficacy studies employing oral administration of this compound in various infection models, including systemic and respiratory tract infection models, would provide a more comprehensive understanding of its therapeutic potential. The determination of pharmacokinetic/pharmacodynamic (PK/PD) indices associated with efficacy will be crucial for translating these preclinical findings to potential clinical applications.

Iboxamycin's Superior Ribosomal Engagement: A Technical Analysis of Binding Affinity Compared to Clindamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

CAMBRIDGE, MA – [Current Date] – A detailed technical analysis reveals the superior ribosomal binding affinity of iboxamycin (B13906954), a novel synthetic lincosamide antibiotic, compared to its predecessor, clindamycin (B1669177). This enhanced binding affinity is a key factor in this compound's ability to overcome common bacterial resistance mechanisms that render clindamycin and other lincosamide antibiotics ineffective. This whitepaper provides an in-depth examination of the quantitative binding data, the experimental protocols used to determine these values, and the molecular interactions that underpin this compound's potent antibacterial activity.

Executive Summary

This compound demonstrates a significantly higher affinity for the bacterial ribosome, the site of protein synthesis, than clindamycin. Quantitative analysis reveals that this compound binds approximately 70-fold more tightly to Escherichia coli ribosomes than clindamycin. This enhanced interaction is attributed to the pre-organized conformational structure of this compound, which minimizes the entropic penalty upon binding to its target. This potent binding allows this compound to effectively inhibit protein synthesis even in bacterial strains that have developed resistance to clindamycin through ribosomal modifications.

Comparative Ribosomal Binding Affinity

The binding affinities of this compound and clindamycin to the bacterial ribosome have been determined using radiolabeled ligand competition assays. The apparent inhibition constant (Ki, app) and the dissociation constant (Kd) are key parameters that quantify the affinity of a drug for its target. A lower Ki, app or Kd value indicates a higher binding affinity.

CompoundOrganismMethodBinding Constant (Ki, app)Binding Constant (Kdiss)Fold Difference (vs. Clindamycin)Reference
This compound E. coliCompetition Binding Assay41 ± 30 nMNot Reported in this study~70-fold higher affinity
Clindamycin E. coliCompetition Binding Assay2.7 ± 1.1 µMNot Reported in this study-
Clindamycin E. coliChemical FootprintingNot Reported8 µM-

Table 1: Quantitative Comparison of Ribosomal Binding Affinities.

Experimental Protocols

The determination of the binding affinities and the specific ribosomal binding sites of this compound and clindamycin relies on precise experimental methodologies.

Competition Binding Assay for Ki, app Determination

This method was utilized to determine the relative binding affinities of this compound and clindamycin.

Objective: To determine the apparent inhibition constants (Ki, app) of unlabeled this compound and clindamycin by measuring their ability to compete with a radiolabeled ligand ([³H]-iboxamycin) for binding to E. coli ribosomes.

Protocol:

  • Preparation of Ribosomes: 70S ribosomes are purified from E. coli cell lysates through sucrose (B13894) gradient centrifugation.

  • Radiolabeling of this compound: this compound is radiolabeled with tritium (B154650) ([³H]) via a ruthenium-induced 2'-epimerization in the presence of tritiated water (HTO), followed by purification using preparatory-HPLC.

  • Competition Binding Experiment:

    • A constant concentration of [³H]-iboxamycin is incubated with a fixed concentration of E. coli ribosomes.

    • Increasing concentrations of unlabeled "competitor" molecules (either this compound or clindamycin) are added to the incubation mixtures.

    • The reactions are incubated to allow binding to reach equilibrium.

  • Separation of Bound and Unbound Ligand: The ribosome-ligand complexes are separated from the unbound radiolabeled ligand. This is often achieved by rapid filtration through nitrocellulose membranes, which retain ribosomes and their bound ligands.

  • Quantification: The amount of radioactivity retained on the filters is measured using scintillation counting.

  • Data Analysis: The data are plotted as the percentage of bound [³H]-iboxamycin against the concentration of the unlabeled competitor. The IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radiolabeled ligand) is determined from this curve. The Ki, app is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

experimental_workflow_competition_binding cluster_preparation Preparation cluster_incubation Incubation cluster_separation_quantification Separation & Quantification cluster_analysis Data Analysis Ribosomes Purified E. coli Ribosomes Incubation Incubation of Ribosomes, [³H]-Iboxamycin, and unlabeled competitor (this compound or Clindamycin) Ribosomes->Incubation Tritiated_this compound [³H]-Iboxamycin Tritiated_this compound->Incubation Filtration Nitrocellulose Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation IC50 IC₅₀ Determination Scintillation->IC50 Ki Ki, app Calculation IC50->Ki

Competition Binding Assay Workflow.
Chemical Footprinting for Binding Site Identification

This technique was employed to identify the specific nucleotides in the 23S rRNA that interact with clindamycin.

Objective: To map the binding site of clindamycin on the 50S ribosomal subunit by identifying which rRNA bases are protected from chemical modification upon drug binding.

Protocol:

  • Ribosome Preparation: 70S ribosomes or 50S ribosomal subunits are isolated from E. coli.

  • Complex Formation: The ribosomes are incubated with clindamycin to allow for the formation of the drug-ribosome complex. Experiments can be designed to probe both the initial encounter complex (CI) and the tighter, isomerized complex (C*I) by varying the incubation times.

  • Chemical Modification: Chemical probes, such as dimethyl sulfate (B86663) (DMS) and kethoxal (B1673598), are added to the mixture. DMS methylates adenine (B156593) and cytosine bases that are not protected by protein or drug binding, while kethoxal modifies guanine (B1146940) bases.

  • RNA Extraction: The ribosomal RNA is extracted from the treated ribosomes.

  • Primer Extension: A radiolabeled DNA primer complementary to a downstream sequence of the 23S rRNA is annealed to the extracted rRNA. Reverse transcriptase is then used to synthesize a cDNA copy of the rRNA. The enzyme will stop at a modified base.

  • Gel Electrophoresis and Autoradiography: The cDNA products are separated by size on a sequencing gel. The positions of the stops, visualized by autoradiography, indicate the locations of the modified bases. By comparing the modification pattern in the presence and absence of the drug, the protected bases, and thus the binding site, can be identified.

experimental_workflow_chemical_footprinting cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Ribosomes Purified Ribosomes Complex_Formation Ribosome-Clindamycin Complex Formation Ribosomes->Complex_Formation Clindamycin Clindamycin Clindamycin->Complex_Formation Chemical_Modification Chemical Modification (DMS/Kethoxal) Complex_Formation->Chemical_Modification RNA_Extraction rRNA Extraction Chemical_Modification->RNA_Extraction Primer_Extension Primer Extension RNA_Extraction->Primer_Extension Gel_Electrophoresis Gel Electrophoresis & Autoradiography Primer_Extension->Gel_Electrophoresis Binding_Site Binding Site Identification Gel_Electrophoresis->Binding_Site

Chemical Footprinting Workflow.

Molecular Basis for Enhanced Affinity

Both this compound and clindamycin are lincosamide antibiotics that bind to the peptidyl transferase center (PTC) on the 50S ribosomal subunit, interfering with protein synthesis. Clindamycin's binding site involves interactions with nucleotides A2058, A2059, A2451, and G2505 of the 23S rRNA.

The superior binding affinity of this compound is attributed to its unique bicyclic oxepanoprolinamide southern scaffold. This structural feature "pre-organizes" the molecule into a conformation that is highly complementary to its ribosomal binding pocket[1]. This pre-organization reduces the entropic cost of binding, leading to a more favorable free energy of binding and, consequently, a higher affinity. This enhanced engagement with the ribosome allows this compound to overcome resistance mechanisms, such as methylation of the ribosome at position A2058 by Erm methyltransferases, which sterically hinder the binding of clindamycin[2].

logical_relationship_affinity_resistance cluster_drug_properties Drug Properties cluster_binding_affinity Binding Affinity cluster_bacterial_response Bacterial Response This compound This compound: Pre-organized Structure High_Affinity High Binding Affinity (Low Ki) This compound->High_Affinity leads to Clindamycin Clindamycin: Flexible Structure Low_Affinity Lower Binding Affinity (High Ki) Clindamycin->Low_Affinity leads to Overcomes_Resistance Overcomes Ribosomal Resistance (e.g., Erm) High_Affinity->Overcomes_Resistance results in Susceptible_To_Resistance Susceptible to Ribosomal Resistance Low_Affinity->Susceptible_To_Resistance results in

This compound's Affinity and Resistance.

Conclusion

The significantly higher ribosomal binding affinity of this compound compared to clindamycin is a direct result of its innovative, pre-organized molecular architecture. This enhanced affinity translates into potent antibacterial activity and the ability to overcome key mechanisms of lincosamide resistance. The quantitative data and experimental methodologies outlined in this whitepaper provide a solid foundation for understanding the superior pharmacological profile of this compound and underscore its potential as a next-generation antibiotic in the fight against multidrug-resistant bacteria.

References

Iboxamycin: A Next-Generation Lincosamide Overcoming Multidrug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

December 2025

Abstract

The escalating crisis of antimicrobial resistance necessitates the development of novel antibiotics capable of evading existing resistance mechanisms. Iboxamycin (B13906954), a synthetic oxepanoprolinamide, represents a significant advancement in the lincosamide class of antibiotics. Engineered through a component-based synthetic platform, this compound exhibits potent, broad-spectrum activity against both Gram-positive and Gram-negative pathogens, including multidrug-resistant strains. This technical guide provides a comprehensive overview of the development of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies underpinning its evaluation. Quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation antibacterial agents.

Introduction: The Challenge of Lincosamide Resistance

Lincosamides, such as lincomycin (B1675468) and its semi-synthetic derivative clindamycin, have been valuable therapeutic agents for over five decades, primarily for treating infections caused by Gram-positive bacteria. Their mechanism of action involves binding to the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis. However, the emergence and spread of resistance have significantly curtailed their clinical utility.

The most prevalent mechanisms of lincosamide resistance include:

  • Target Site Modification: Methylation of the 23S rRNA at position A2058 by Erm (erythromycin ribosome methylase) methyltransferases prevents the binding of macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype). Another clinically important modification is methylation of C2500 by the Cfr methyltransferase, which confers resistance to multiple classes of ribosome-targeting antibiotics.

  • Antibiotic Efflux: Active transport of the antibiotic out of the bacterial cell reduces its intracellular concentration to sub-therapeutic levels.

  • Drug Inactivation: Enzymatic modification of the antibiotic molecule renders it inactive.

  • Ribosome Protection: ATP-binding cassette (ABC-F) proteins can physically dislodge the antibiotic from the ribosome.

The development of this compound was driven by the need to overcome these widespread resistance mechanisms. Its unique chemical structure, featuring a novel bicyclic amino acid residue, allows for enhanced binding to the bacterial ribosome, even in the presence of resistance-conferring modifications.

This compound: A Synthetic Oxepanoprolinamide

This compound is a novel, fully synthetic lincosamide analog. Its development was made possible by a component-based synthesis strategy that allows for facile diversification of the lincosamide scaffold. This approach enabled the creation of a large library of analogs, leading to the discovery of this compound with its remarkable antibacterial properties. A gram-scale synthesis has been developed, providing sufficient quantities for in vivo studies in animal infection models.[1]

Mechanism of Action: Overcoming Ribosomal Resistance

This compound, like other lincosamides, inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit. However, structural studies have revealed that this compound binds with significantly higher affinity than clindamycin.[2] Crucially, this compound can effectively bind to ribosomes that have been modified by Erm and Cfr methyltransferases, the primary drivers of clinical lincosamide resistance.

Structural analysis shows that this compound binding induces a conformational change in the ribosome that displaces the methylated nucleotide, allowing the drug to occupy its binding site.[3] This unique mode of interaction explains its potent activity against MLSB and Cfr-resistant strains.

This compound Mechanism of Action cluster_0 Bacterial Cell cluster_1 Outcome Ribosome Ribosome Protein_Synthesis Protein_Synthesis Ribosome->Protein_Synthesis Enables Bacteriostasis Bacteriostasis This compound This compound This compound->Ribosome Binds to 50S subunit This compound->Protein_Synthesis Inhibits Resistant_Ribosome Resistant Ribosome (Erm/Cfr Methylated) This compound->Resistant_Ribosome Binds and induces conformational change Resistant_Ribosome->Protein_Synthesis Inhibition MIC Determination Workflow Start Start Prepare_Inoculum Prepare bacterial inoculum (0.5 McFarland standard) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold serial dilutions of this compound in a 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate each well with the bacterial suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually inspect for turbidity (bacterial growth) Incubate->Read_Results Determine_MIC MIC is the lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

References

Iboxamycin: Overcoming Erm and Cfr-Mediated Resistance in Bacterial Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The escalating threat of antibiotic resistance necessitates the development of novel antimicrobial agents that can circumvent existing resistance mechanisms. Iboxamycin (B13906954), a novel synthetic lincosamide antibiotic, has demonstrated significant potential in combating multi-drug resistant bacteria, particularly strains exhibiting resistance mediated by erythromycin (B1671065) ribosomal methylase (Erm) and chloramphenicol-florfenicol resistance (Cfr) enzymes. These enzymes modify the ribosomal target of many clinically important antibiotics, rendering them ineffective. This technical guide provides an in-depth analysis of this compound's activity against Erm and Cfr resistant strains, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its evaluation.

Introduction to Erm and Cfr-Mediated Resistance

Erm and Cfr represent two of the most clinically significant mechanisms of resistance to ribosome-targeting antibiotics.

  • Erm Methyltransferases: The erm genes encode a family of methyltransferases that catalyze the di-methylation of a specific adenine (B156593) residue (A2058 in E. coli) within the 23S ribosomal RNA (rRNA) of the 50S ribosomal subunit. This modification sterically hinders the binding of several classes of antibiotics, including macrolides, lincosamides, and streptogramin B (MLSB phenotype), leading to broad cross-resistance.

  • Cfr Methyltransferase: The cfr gene encodes a radical S-adenosylmethionine (SAM) methyltransferase that modifies an adenine residue (A2503 in E. coli) in the 23S rRNA. This methylation event, occurring at the C8 position of A2503, confers resistance to a wider range of antibiotic classes that target the peptidyl transferase center (PTC) of the ribosome. These include phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A antibiotics (PhLOPSA phenotype). The resistance mechanism can involve either direct steric hindrance or allosteric rearrangements within the PTC that prevent drug binding.

The spread of erm and cfr genes, often located on mobile genetic elements like plasmids, poses a significant threat to the efficacy of last-resort antibiotics.

This compound: A Novel Lincosamide

This compound is a synthetic lincosamide designed to overcome common resistance mechanisms. Its unique structure, featuring a rigid oxepanoproline scaffold, allows for enhanced binding to the bacterial ribosome, even in the presence of Erm and Cfr-mediated modifications. X-ray crystallography studies have revealed that this compound can bind to the Erm-methylated ribosome by displacing the modified m2A2058 nucleotide, a mechanism not observed with traditional lincosamides. This structural rearrangement allows this compound to maintain its inhibitory activity against protein synthesis.

Quantitative Activity of this compound

The in vitro potency of this compound against a variety of bacterial strains, including those with defined Erm and Cfr resistance mechanisms, has been extensively evaluated using Minimum Inhibitory Concentration (MIC) assays. The following tables summarize key findings from various studies.

Table 1: this compound MICs against Erm-Resistant Strains

Bacterial SpeciesResistance GeneThis compound MIC (µg/mL)Clindamycin MIC (µg/mL)Reference
Streptococcus pneumoniaeerm(B)≤ 0.06> 64
Streptococcus pyogeneserm(B)≤ 0.06> 64
Ocular MRSA Isolateserm genes2 (MIC90)> 16 (MIC90)

Table 2: this compound MICs against Cfr-Resistant Strains

Bacterial SpeciesResistance GeneThis compound MIC (µg/mL)Clindamycin MIC (µg/mL)Reference
Staphylococcus aureus (clinical isolates)cfr2-8> 128
Staphylococcus epidermidis (clinical isolates)cfr2-8> 128
Bacillus subtilis (ectopic expression)cfr2> 640
Bacillus subtilis (ectopic expression, cooperative with VmlR)cfr + vmlR16-32N/A

Table 3: this compound MICs against Strains with Other Resistance Mechanisms

Bacterial SpeciesResistance MechanismThis compound MIC (µg/mL)Clindamycin MIC (µg/mL)Reference
Enterococcus faecalis (intrinsic)LsaA ABCF ATPase0.0616
Enterococcus faecalis (ΔlsaA with LsaA expression)LsaA ABCF ATPase0.5>128
Listeria monocytogenes (intrinsic)VgaL/Lmo0919 ABCF ATPase0.125-0.51[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

4.1.1. Materials

  • Sterile 96-well microtiter plates

  • This compound and comparator antibiotic stock solutions

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland standards

  • Microplate reader (optional)

4.1.2. Procedure

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). This can be done visually or using a spectrophotometer.

    • Within 15 minutes of standardization, dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a two-fold serial dilution of this compound and comparator antibiotics in CAMHB directly in the 96-well plate.

    • Typically, 100 µL of broth is added to wells 2 through 11.

    • Add 200 µL of the highest antibiotic concentration to well 1.

    • Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution to the desired final concentration. Discard the final 100 µL from the last well.

    • Well 11 should serve as a growth control (inoculum without antibiotic), and well 12 as a sterility control (broth only).

  • Inoculation:

    • Add the diluted bacterial inoculum to each well (wells 1-11) to achieve the final target bacterial concentration.

  • Incubation:

    • Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

    • This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm (OD600).

In Vivo Efficacy Testing: Murine Sepsis Model

This protocol provides a general framework for assessing the in vivo efficacy of this compound in a mouse model of systemic infection.

4.2.1. Materials

  • Specific pathogen-free mice (e.g., BALB/c, 6-8 weeks old)

  • Mid-logarithmic phase culture of the test bacterial strain (e.g., MRSA)

  • This compound and control antibiotic solutions

  • Vehicle control (e.g., sterile saline)

  • Sterile syringes and needles

  • Blood collection tubes with anticoagulant

  • Tryptic Soy Agar (TSA) plates

4.2.2. Procedure

  • Acclimatization:

    • Acclimatize mice to the laboratory conditions for at least 7 days prior to the experiment.

  • Infection:

    • Prepare a bacterial suspension in sterile PBS to the desired concentration (e.g., 1 x 107 CFU/mL).

    • Induce sepsis by intraperitoneal (IP) injection of the bacterial suspension (e.g., 100 µL).

  • Treatment:

    • At a specified time post-infection (e.g., 2 hours), randomize the mice into treatment groups.

    • Administer this compound, a positive control antibiotic, or the vehicle control via a specified route (e.g., intravenous, subcutaneous, or oral). Dosing and frequency will depend on the pharmacokinetic properties of the compound.

  • Monitoring and Endpoints:

    • Monitor the mice for clinical signs of sepsis (e.g., lethargy, ruffled fur, hypothermia) and record survival daily for a predetermined period (e.g., 7 days).

    • At a specified time point (e.g., 24 hours post-infection), a subset of mice from each group may be euthanized for bacterial load determination.

    • Collect blood via cardiac puncture and perform serial dilutions for plating on TSA to determine the bacterial load in CFU/mL.

  • Data Analysis:

    • Compare the survival rates between the different treatment groups and the vehicle control using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).

    • Compare the bacterial loads in the blood between the treatment groups.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key resistance mechanisms and a typical experimental workflow for MIC determination.

Erm_Resistance_Pathway cluster_erm Erm-Mediated Resistance erm_gene erm gene Erm_methyltransferase Erm Methyltransferase erm_gene->Erm_methyltransferase transcription & translation A2058 A2058 on 23S rRNA Erm_methyltransferase->A2058 catalyzes methylation SAM S-adenosyl- methionine (SAM) SAM->Erm_methyltransferase donates methyl group ribosome 50S Ribosomal Subunit methylated_A2058 Di-methylated A2058 binding_blocked Antibiotic Binding Blocked methylated_A2058->binding_blocked antibiotics MLS_B Antibiotics (e.g., Clindamycin) antibiotics->binding_blocked

Caption: Mechanism of Erm-mediated antibiotic resistance.

Cfr_Resistance_Pathway cluster_cfr Cfr-Mediated Resistance cfr_gene cfr gene Cfr_methyltransferase Cfr Methyltransferase cfr_gene->Cfr_methyltransferase transcription & translation A2503 A2503 on 23S rRNA Cfr_methyltransferase->A2503 catalyzes methylation SAM S-adenosyl- methionine (SAM) SAM->Cfr_methyltransferase donates methyl group ribosome 50S Ribosomal Subunit methylated_A2503 C8-methylated A2503 binding_blocked Antibiotic Binding Blocked methylated_A2503->binding_blocked antibiotics PhLOPS_A Antibiotics antibiotics->binding_blocked

Caption: Mechanism of Cfr-mediated antibiotic resistance.

MIC_Workflow start Start inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) start->inoculum_prep inoculation Inoculate Plate with Standardized Bacteria inoculum_prep->inoculation serial_dilution Prepare 2-fold Serial Dilutions of this compound in 96-well plate serial_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_results Read MIC (Lowest concentration with no visible growth) incubation->read_results end End read_results->end

Caption: Experimental workflow for MIC determination.

Conclusion

This compound demonstrates remarkable activity against bacterial strains harboring Erm and Cfr-mediated resistance, two of the most challenging resistance mechanisms encountered in clinical practice. Its unique mechanism of action, which involves displacing the methylated nucleotide in Erm-resistant ribosomes, sets it apart from other lincosamides. The quantitative data presented in this guide highlight its potent in vitro activity. The provided experimental protocols offer a standardized approach for the evaluation of this compound and other novel antimicrobial agents. Continued research and development of compounds like this compound are crucial in the ongoing battle against antibiotic resistance.

References

The Advent of Iboxamycin: A Synthetic Lincosamide to Combat Antimicrobial Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Overview of Early Research and Development

Chemical Synthesis and Structure

Iboxamycin's unique structure, featuring a bicyclic oxepanoprolinamide aminoacyl fragment, is a key to its enhanced antibacterial properties.[1] The development of a practical, gram-scale synthesis was a critical step in enabling preclinical studies.[2] The synthetic route, a testament to modern organic chemistry, allows for the production of sufficient quantities for in vivo evaluation in animal infection models.[2]

The structure of This compound (B13906954), alongside its predecessors lincomycin (B1675468) and clindamycin (B1669177), is shown below.[1]

  • Lincomycin: The first lincosamide, a natural product from Streptomyces lincolnensis.[1]

  • Clindamycin: A semi-synthetic derivative of lincomycin with improved potency.[1]

  • This compound: A fully synthetic lincosamide with a novel bicyclic scaffold.[1]

The development of this compound was the result of extensive investigation into scaffold substituents, leading to a large library of synthetic lincosamides.

In Vitro Antibacterial Activity

Early studies have established this compound as a potent antibacterial agent against a range of Gram-positive and some Gram-negative pathogens.[1] Its efficacy has been demonstrated against clinically important bacteria, including those that have developed resistance to older lincosamides.

Minimum Inhibitory Concentrations (MICs)

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes the MIC values of this compound and comparator antibiotics against various bacterial strains from early research.

Bacterial StrainAntibioticMIC (mg/L)
Listeria monocytogenesThis compound-
Clindamycin-
Lincomycin-
Enterococcus faecalisThis compound-
Clindamycin-
Lincomycin-
Bacillus subtilisThis compound-
Clindamycin-
Lincomycin-
Methicillin-resistant Staphylococcus aureus (MRSA)This compound0.06 (MIC50), 2 (MIC90)
Cresomycin0.06 (MIC50), 0.5 (MIC90)
Clindamycin>16 (MIC90 in erm-harboring isolates)

Data for L. monocytogenes, E. faecalis, and B. subtilis strains expressing specific resistance determinants were reported, but specific MIC values for wild-type strains were not consistently provided in the initial search results. Data for MRSA is from a 2024 study.[3]

This compound has been shown to be highly active against L. monocytogenes and can overcome the intrinsic lincosamide resistance mediated by VgaL/Lmo0919 ABCF ATPase.[1] It is also more potent than clindamycin against certain Gram-positive pathogens and can overcome resistance mediated by Erm and Cfr 23S rRNA methyltransferases.[1]

Post-Antibiotic Effect (PAE)

The post-antibiotic effect (PAE) is the persistent suppression of bacterial growth after a brief exposure to an antibiotic. This compound exhibits a pronounced PAE, which is a valuable pharmacokinetic property.[1]

Bacterial StrainAntibioticPAE (hours)
L. monocytogenes 10403SThis compound6
ClindamycinSimilar to this compound
LincomycinNo clear PAE
L. monocytogenes EGD-eThis compound8
Clindamycin2
LincomycinNo clear PAE

Data from a study on L. monocytogenes.[1]

Mechanism of Action

Like other lincosamides, this compound inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[1] This binding interferes with the enzymatic activity of the ribosome, leading to a bacteriostatic effect.[1] While generally bacteriostatic, the nature of its interaction with the ribosome can lead to prolonged effects, as evidenced by its strong PAE.[1]

X-ray crystallographic studies of this compound in complex with the bacterial ribosome have provided structural insights into its enhanced activity. These studies show that this compound can displace the m²⁶A2058 nucleotide upon binding, which is a mechanism to overcome certain types of resistance.

Experimental Protocols

Synthesis of this compound

The gram-scale synthesis of this compound has been reported, with a key step involving an intramolecular hydrosilylation–oxidation sequence to establish the stereocenters of the bicyclic scaffold. Other significant features of the synthesis include a highly diastereoselective alkylation of a pseudoephenamine amide, a convergent sp3–sp2 Negishi coupling, and a one-pot transacetalization–reduction to form the oxepane (B1206615) ring.

A generalized workflow for the synthesis is depicted below.

G cluster_scaffold Bicyclic Scaffold Synthesis cluster_coupling Fragment Coupling cluster_final Final Steps start Homoallylic Alcohol hydrosilylation Intramolecular Hydrosilylation-Oxidation start->hydrosilylation diol Diol Intermediate hydrosilylation->diol negishi sp3-sp2 Negishi Coupling diol->negishi coupled Coupled Intermediate negishi->coupled amino_sugar Amino Sugar Fragment amino_sugar->negishi oxepane Oxepane Ring Formation coupled->oxepane deprotection Deprotection oxepane->deprotection This compound This compound deprotection->this compound

Caption: Generalized synthetic workflow for this compound.

Antibiotic Susceptibility Testing

Minimum inhibitory concentrations (MICs) were determined according to the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[1] This typically involves broth microdilution methods where bacterial strains are exposed to serial dilutions of the antibiotic to determine the lowest concentration that inhibits visible growth.

Time-Kill Kinetics Assay

The protocol for time-kill kinetics was based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[1] In these assays, bacterial cultures in the exponential growth phase are treated with the antibiotic at various concentrations. Aliquots are removed at different time points, serially diluted, and plated to determine the number of viable bacteria (colony-forming units). This allows for the assessment of whether an antibiotic is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). This compound was found to be bacteriostatic against L. monocytogenes.[1]

Post-Antibiotic Effect (PAE) Assay

For PAE determination, exponential bacterial cultures were exposed to the antibiotic for a defined period. The antibiotic was then removed by washing the bacterial cells. The recovery of bacterial growth was monitored over time and compared to an untreated control. The PAE is the time it takes for the treated culture to resume logarithmic growth after removal of the antibiotic.[1]

Conclusion

The early research on this compound has laid a strong foundation for its development as a next-generation lincosamide antibiotic. Its novel chemical structure, achieved through a sophisticated synthetic route, translates into potent in vitro activity against challenging pathogens and the ability to overcome key resistance mechanisms. The pronounced post-antibiotic effect of this compound is a promising feature for its potential clinical utility. Further preclinical and clinical studies will be crucial to fully elucidate the therapeutic potential of this promising antibiotic candidate in the fight against antimicrobial resistance.

References

An In-depth Technical Guide to the Chemical Structure of Iboxamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical structure, synthesis, and mechanism of action of iboxamycin (B13906954), a novel synthetic lincosamide antibiotic. This compound has demonstrated significant potency against a broad spectrum of multidrug-resistant bacteria, making it a subject of considerable interest in the field of antibiotic development.

Core Chemical Structure and Identification

This compound is a synthetic oxepanoprolinamide antibiotic, distinguished by a unique, rigid, fused bicyclic amino acid residue attached to the aminooctose moiety of clindamycin.[1] This novel scaffold is a key contributor to its enhanced biological activity and ability to overcome common resistance mechanisms.[2] The definitive stereochemistry and structural details were confirmed through single-crystal X-ray analysis.

Chemical Identifiers

Identifier Value
IUPAC Name (4S,5aS,8S,8aR)-N-{(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl}-4-(2-methylpropyl)-3,4,5,5a,6,7,8,8a-octahydro-2H-oxepino[2,3-c]pyrrole-8-carboxamide[1]
Chemical Formula C₂₂H₃₉ClN₂O₆S[1]
Molar Mass 495.07 g·mol⁻¹[1]
SMILES C--INVALID-LINK--SC)O)O)O)NC(=O)[C@@H]2[C@H]3--INVALID-LINK--CC(C)C)CN2">C@@HCl[1]

| Synonyms | IBX, OPP-3 |

Crystallographic and Physicochemical Data

The three-dimensional structure of this compound was unequivocally established by X-ray crystallography. This analysis provided crucial insights into the conformation of the molecule, which informs its interaction with the bacterial ribosome.

Table 2.1: Crystallographic Data

Parameter Value Reference
Deposition Code CCDC 1949345
Crystal System Orthorhombic

| Confirmation | Confirmed all stereochemistry and structural details | |

Table 2.2: Calculated Physicochemical Properties

Property Value Reference
Hydrogen Bond Acceptors 8
Hydrogen Bond Donors 5
Rotatable Bonds 8
Topological Polar Surface Area 145.58 Ų
XLogP 2.71

| Lipinski's Rules Broken | 0 | |

Note: Spectroscopic data including ¹H NMR, ¹³C NMR, and mass spectrometry were used to characterize this compound and its synthetic intermediates. Detailed experimental data and spectra are available in the supporting information of the primary publication by Mason et al. (2021).

Overview of Chemical Synthesis

The development of a practical, gram-scale synthesis of this compound was a critical step, enabling extensive biological evaluation. The route, developed by the Myers laboratory, features several key transformations to construct the complex bicyclic scaffold and couple it with the amino sugar component.

G cluster_scaffold Bicyclic Scaffold Synthesis cluster_coupling Final Assembly A Grignard Reagent Formation B Amide Coupling with (R,R)-pseudoephenamine A->B C Diastereoselective Alkylation B->C D Reduction and Iodination C->D E sp3-sp2 Negishi Coupling with Vinyl Triflate D->E F Intramolecular Hydrosilylation-Oxidation E->F G One-Pot Transacetalization- Reduction for Oxepane Ring F->G H N-Benzyloxycarbonyl Deprotection G->H I This compound H->I

Caption: Key workflow for the gram-scale synthesis of this compound.

Mechanism of Action and Ribosomal Interaction

This compound exerts its bacteriostatic effect by inhibiting protein synthesis.[1][2] It binds to the peptidyl transferase center (PTC) on the 23S rRNA of the large (50S) ribosomal subunit. A key feature of this compound is its ability to overcome resistance conferred by Erm and Cfr methyltransferases. These enzymes methylate adenosine (B11128) A2058 in the PTC, sterically hindering the binding of most macrolide, lincosamide, and streptogramin B antibiotics. X-ray crystallography studies revealed that this compound induces a conformational change, displacing the methylated nucleotide and binding tightly into a deep pocket of the ribosome, thereby evading this common resistance mechanism.

G cluster_native Native Ribosome (Susceptible) cluster_resistant Resistant Ribosome (Erm/Cfr Methylated) A Clindamycin C 23S rRNA (A2058) A->C B This compound B->C D Protein Synthesis Inhibition C->D E Clindamycin G Methylated 23S rRNA (m6-A2058) E->G F This compound F->G H Binding Blocked G->H I Nucleotide Displacement & Strong Binding G->I J Protein Synthesis Inhibition I->J

Caption: this compound's mechanism for overcoming ribosomal resistance.

Quantitative Biological Data

This compound's novel structure translates to significantly improved binding affinity for the bacterial ribosome and potent activity against a wide range of pathogens.

Table 5.1: Ribosomal Binding Affinity (vs. E. coli Ribosomes)

Compound Apparent Dissociation Constant (Kd, app) Apparent Inhibition Constant (Ki, app) Fold Improvement (vs. Clindamycin) Reference
This compound 34 ± 14 nM 41 ± 30 nM ~70x

| Clindamycin | - | 2.7 ± 1.1 µM | - | |

Table 5.2: Selected Minimum Inhibitory Concentrations (MIC)

Organism Resistance Phenotype This compound MIC Reference
Staphylococcus aureus (MRSA) erm(C) 2 mg/L (MIC₉₀) [3]
Staphylococcus aureus (MRSA) erm(A) 2 mg/L (MIC₉₀) [3]
Enterococcus faecalis ΔlsaA, LsaA expressed 0.5 µg/mL [2]
Listeria monocytogenes Wild Type 0.125–0.5 mg/L
Escherichia coli Cephalosporin, Fluoroquinolone, Tetracycline, Aminoglycoside Resistant 8 µg/mL

| Neisseria gonorrhoeae | Clinical Strain | 0.125 µg/mL | |

Key Experimental Protocols

The following are condensed versions of protocols described in the literature. For complete, detailed methodologies, readers are directed to the cited publications and their supplementary information.

Chemical Synthesis of this compound (Final Step)

Protocol: N-Cbz Deprotection This procedure describes the final deprotection step to yield this compound free base, adapted from Mason et al. (2021).

  • The N-Cbz protected this compound precursor is dissolved in tetrahydrofuran (B95107) (THF).

  • One full equivalent of 10% palladium on carbon (Pd/C) is added to the solution. The use of a full equivalent is noted to counteract potential catalyst poisoning by the methylthio group.

  • The reaction vessel is purged and placed under an atmosphere of dihydrogen (H₂, 1 atm).

  • The mixture is stirred at 23 °C for approximately 5 hours.

  • Upon completion, the reaction mixture is filtered to remove the Pd/C catalyst.

  • The filtrate is concentrated, and the residue is purified by flash-column chromatography. The eluent system contains 1% ammonium (B1175870) hydroxide (B78521) to isolate the free-base form.

  • The final product, this compound, is obtained as a white powder. Recrystallization from absolute ethanol (B145695) can be performed to yield fine white needles for further purification.

Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution MIC Assay This protocol is based on the general guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and as applied in studies on this compound.[2][3]

  • Media Preparation: Prepare Mueller-Hinton Broth (MHB) as per manufacturer or EUCAST guidelines. For fastidious organisms like L. monocytogenes, the media may be supplemented with lysed horse blood and β-NAD.[2]

  • Antibiotic Dilution: Prepare a two-fold serial dilution of this compound in the appropriate broth in a 96-well microtiter plate.

  • Inoculum Preparation: Grow bacterial strains to the exponential phase. Dilute the culture to achieve a final standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Incubation: Inoculate the wells containing the antibiotic dilutions. Include a positive control (bacteria, no antibiotic) and a negative control (broth only). Incubate the plate at 37 °C for 16-20 hours (or longer, e.g., 48 hours for L. monocytogenes, as specified).[2]

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This is determined by visual inspection of the wells.

Conclusion

The chemical structure of this compound represents a significant advancement in the lincosamide class of antibiotics. Its synthetically crafted, rigid oxepanoproline scaffold is central to its high affinity for the bacterial ribosome and its remarkable ability to overcome clinically important mechanisms of resistance. The detailed structural and biological data presented here underscore the power of structure-guided, component-based synthesis to generate next-generation antibiotics in an era of increasing antimicrobial resistance.

References

Initial Findings on the Toxicity and Safety Profile of Iboxamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial preclinical findings on the toxicity and safety profile of iboxamycin (B13906954), a novel synthetic lincosamide antibiotic. The information presented is collated from early-stage research and foundational studies, offering insights into its preliminary safety, efficacy, and mechanism of action.

Executive Summary

This compound is a next-generation lincosamide antibiotic designed to overcome existing resistance mechanisms to ribosome-targeting antibacterial agents. Preclinical data indicate a favorable safety profile, with low toxicity towards mammalian cells and efficacy in animal models of bacterial infection. It demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative pathogens, including multidrug-resistant strains. This document details the quantitative safety data, experimental methodologies employed in its initial evaluation, and its mechanism of action.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from preclinical evaluations of this compound.

Table 1: In Vitro Cytotoxicity and Safety Profile of this compound

ParameterCell Type/SystemResultReference
Cellular Toxicity (GI50) Mammalian Cells> 50 μM
Hemolytic Activity Not specifiedNon-hemolytic
Membrane Integrity Not specifiedNo effect
Mitochondrial Function Not specifiedNo effect

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValueRoute of AdministrationReference
Mean Residence Time (MRT) 1.2 hoursIntravenous
Oral Bioavailability 24%Oral

Table 3: In Vitro Efficacy (Minimum Inhibitory Concentration - MIC) of this compound

Bacterial StrainResistance ProfileMIC (µg/mL)Reference
Streptococcus pneumoniaeErm-mediated resistanceAt least 1000x lower than clindamycin
Streptococcus pyogenesErm-mediated resistanceAt least 1000x lower than clindamycin
Ocular MRSA Isolates-MIC50: 0.06, MIC90: 2
Ocular MRSA Isolateserm genes presentMIC90: 2
Listeria monocytogenesWild-type0.125 - 0.5
Escherichia coliMultidrug-resistantStatistically significant reduction in bacterial burden in vivo
Acinetobacter baumannii-Statistically significant reduction in bacterial burden in vivo
Staphylococcus aureusMethicillin-resistant (MRSA)Statistically significant reduction in bacterial burden in vivo

Experimental Protocols

This section details the methodologies for key experiments cited in the initial evaluation of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound was quantified by determining its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Bacterial Culture: Bacterial strains were grown in appropriate broth media to reach a logarithmic growth phase.

  • Drug Dilution: this compound was serially diluted in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well was inoculated with a standardized suspension of the test bacteria.

  • Incubation: The plates were incubated under conditions suitable for bacterial growth (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC was visually determined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

In Vivo Efficacy in Murine Thigh Infection Model

The efficacy of this compound in a living system was assessed using a murine neutropenic thigh infection model.

  • Induction of Neutropenia: Mice were rendered neutropenic by the administration of cyclophosphamide.

  • Bacterial Inoculation: A defined inoculum of the pathogenic bacteria (e.g., S. aureus, E. coli) was injected into the thigh muscle of the mice.

  • Drug Administration: this compound was administered to the infected mice, typically via oral or intravenous routes, at various doses and time points post-infection.

  • Assessment of Bacterial Burden: After a specified treatment period (e.g., 12 hours), mice were euthanized, and the thigh muscles were homogenized.

  • Quantification: The number of colony-forming units (CFUs) per gram of tissue was determined by plating serial dilutions of the homogenate on agar (B569324) plates. Efficacy was measured by the reduction in bacterial burden compared to a vehicle control group.

Cellular Toxicity Assays

The safety profile of this compound was initially evaluated through a series of cell culture-based assays.

  • Cell Culture: Various mammalian cell lines were cultured under standard conditions.

  • Drug Exposure: Cells were exposed to a range of this compound concentrations for a defined period.

  • Viability Assessment: Cell viability was measured using standard assays, such as the MTT assay, to determine the concentration that inhibits 50% of cell growth (GI50).

  • Specialized Toxicity Assays:

    • Hemolysis Assay: To assess the effect on red blood cells.

    • Membrane Integrity Assay: To determine if the drug disrupts the cell membrane (e.g., using a lactate (B86563) dehydrogenase (LDH) release assay).

    • Mitochondrial Function Assay: To evaluate the impact on mitochondrial activity (e.g., using JC-1 or similar mitochondrial membrane potential dyes).

Time-Kill Kinetic and Post-Antibiotic Effect (PAE) Assays

The pharmacodynamic properties of this compound against specific pathogens like Listeria monocytogenes were investigated through time-kill and PAE assays.

  • Time-Kill Kinetics:

    • A standardized inoculum of bacteria was added to a broth medium containing this compound at a concentration multiple of the MIC (e.g., 4x MIC).

    • Samples were withdrawn at various time points over 24 hours.

    • The number of viable bacteria (CFU/mL) was determined by plating.

    • The rate of bacterial killing over time was plotted to determine if the antibiotic is bacteriostatic or bactericidal. This compound was found to be generally bacteriostatic.

  • Post-Antibiotic Effect (PAE):

    • Bacteria were exposed to a high concentration of this compound for a short period (e.g., 1-2 hours).

    • The antibiotic was then removed by washing and centrifugation.

    • The growth of the bacteria was monitored over time and compared to an untreated control.

    • The PAE is the length of time for which bacterial growth remains suppressed after the removal of the antibiotic. This compound exhibits a pronounced PAE.

Mandatory Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism of action and the experimental workflow for its evaluation.

G Mechanism of Action of this compound cluster_ribosome Bacterial 50S Ribosomal Subunit Peptidyl Transferase Center Peptidyl Transferase Center Protein Synthesis Protein Synthesis Peptidyl Transferase Center->Protein Synthesis Inhibits 23S rRNA 23S rRNA Altered 23S rRNA Altered 23S rRNA 23S rRNA->Altered 23S rRNA This compound This compound This compound->Peptidyl Transferase Center Binds to This compound->Altered 23S rRNA Binds effectively, displacing m2A2058 Bacterial Cell Death/Stasis Bacterial Cell Death/Stasis Protein Synthesis->Bacterial Cell Death/Stasis Leads to Erm/Cfr Methylation Erm/Cfr Methylation Erm/Cfr Methylation->23S rRNA Modifies Altered 23S rRNA->Protein Synthesis Inhibits

Caption: Mechanism of action of this compound on the bacterial ribosome.

G General Experimental Workflow for this compound Evaluation Start Start Synthesis Chemical Synthesis of this compound Start->Synthesis InVitroEfficacy In Vitro Efficacy (MIC Testing) Synthesis->InVitroEfficacy InVitroSafety In Vitro Safety Profiling (Cytotoxicity, Hemolysis) Synthesis->InVitroSafety Pharmacokinetics Pharmacokinetic Studies (Mice: MRT, Bioavailability) InVitroEfficacy->Pharmacokinetics MechanismOfAction Mechanism of Action Studies (Ribosome Binding) InVitroEfficacy->MechanismOfAction InVitroSafety->Pharmacokinetics InVivoEfficacy In Vivo Efficacy (Murine Infection Models) Pharmacokinetics->InVivoEfficacy DataAnalysis Data Analysis & Interpretation InVivoEfficacy->DataAnalysis MechanismOfAction->DataAnalysis End End DataAnalysis->End

Caption: General experimental workflow for preclinical evaluation of this compound.

Methodological & Application

Application Notes and Protocols: Iboxamycin Minimum Inhibitory Concentration (MIC) Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iboxamycin (B13906954) is a novel synthetic oxepanoprolinamide antibiotic with potent activity against a broad spectrum of bacteria, including multidrug-resistant strains. It functions by targeting the bacterial ribosome to inhibit protein synthesis. The determination of the Minimum Inhibitory Concentration (MIC) is a critical in vitro parameter to evaluate the efficacy of new antimicrobial agents like this compound. The MIC is defined as the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation. These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method, along with representative data and a diagram of its mechanism of action.

Mechanism of Action

This compound exerts its antibacterial effect by binding to the peptidyl transferase center (PTC) on the large subunit of the bacterial ribosome. This binding interferes with protein synthesis, leading to a bacteriostatic effect. A key feature of this compound is its ability to overcome common resistance mechanisms, such as methylation of the ribosomal RNA, which can render other antibiotics ineffective.[1] Structural studies have shown that this compound can still bind effectively to methylated ribosomes by causing a conformational change in the ribosome, displacing the methylated nucleotide.[1]

iboxamycin_mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit PTC Peptidyl Transferase Center (PTC) 50S_subunit->PTC 30S_subunit 30S Subunit Protein_Synthesis Protein Synthesis PTC->Protein_Synthesis Catalyzes This compound This compound This compound->50S_subunit Binds to Inhibition Inhibition This compound->Inhibition Bacterial_Growth_Arrest Bacterial Growth Arrest Protein_Synthesis->Bacterial_Growth_Arrest Leads to (if uninhibited) Inhibition->Protein_Synthesis Inhibition->Bacterial_Growth_Arrest Directly causes

Caption: Mechanism of action of this compound.

Data Presentation: this compound MIC Values

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains. The data is presented as MIC50 (the concentration that inhibits 50% of the isolates) and MIC90 (the concentration that inhibits 90% of the isolates).

Bacterial SpeciesResistance ProfileNo. of IsolatesMIC50 (mg/L)MIC90 (mg/L)Reference
Staphylococcus aureusMethicillin-resistant (MRSA)500.062
Staphylococcus aureusMRSA, erm positive250.062
Listeria monocytogenesWild Type (EGD-e)-0.125-
Listeria monocytogenesWild Type (10403S)-0.5-
Enterococcus faecalisWild Type-0.06-
Bacillus subtilisWild Type-0.03-

Experimental Protocol: Broth Microdilution MIC Assay

This protocol details the determination of this compound's MIC using the broth microdilution method, following general guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials
  • This compound powder

  • Appropriate solvent for this compound (e.g., sterile deionized water, DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35 ± 2°C)

Experimental Workflow

MIC_Workflow Start Start Prepare_this compound Prepare this compound Stock & Serial Dilutions Start->Prepare_this compound Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_this compound->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read and Record MIC Incubate->Read_Results End End Read_Results->End

Caption: Experimental workflow for MIC determination.

Procedure
  • Preparation of this compound Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve the powder in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 mg/L). Ensure complete dissolution.

    • Sterilize the stock solution by filtration if necessary.

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate or in separate tubes.

    • For a typical 96-well plate setup, add 50 µL of CAMHB to wells 2 through 12.

    • Add 100 µL of the highest concentration of this compound to well 1.

    • Transfer 50 µL from well 1 to well 2, mixing thoroughly. Continue this serial dilution process down to well 10. Discard the final 50 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for more precise measurement (e.g., OD at 625 nm).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of the Microtiter Plate:

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11.

    • Do not inoculate well 12 (sterility control).

    • The final volume in wells 1 through 11 should be 100 µL.

  • Incubation:

    • Cover the microtiter plate with a lid to prevent evaporation.

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity (bacterial growth). A button of cells at the bottom of a well indicates growth.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

    • The growth control (well 11) should show clear evidence of bacterial growth.

    • The sterility control (well 12) should remain clear.

Quality Control

It is essential to include quality control strains with known MIC values for this compound in each batch of tests to ensure the accuracy and reproducibility of the results. Recommended QC strains include Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212. The obtained MIC values for these strains should fall within the established acceptable ranges.

References

Application Notes and Protocols: Iboxamycin Time-Kill Curve Assay for Determining Bactericidal vs. Bacteriostatic Effects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iboxamycin is a novel, synthetic lincosamide antibiotic designed to combat multidrug-resistant bacteria.[1] It functions by binding to the large subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[2] This mechanism is effective against a broad spectrum of both Gram-positive and Gram-negative pathogens, including notoriously difficult-to-treat ESKAPE bacteria and methicillin-resistant Staphylococcus aureus (MRSA).[2] A critical step in the preclinical assessment of any new antibiotic is to determine whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). This compound has been identified as a bacteriostatic agent.[1][2]

This application note provides a detailed protocol for performing a time-kill curve assay to quantitatively assess and confirm the bacteriostatic nature of this compound. The time-kill assay is a cornerstone of antimicrobial pharmacodynamic studies, offering a clear depiction of an antibiotic's effect on bacterial viability over time.

Principle of the Time-Kill Curve Assay

The time-kill curve assay measures the change in a bacterial population's density (in Colony Forming Units per milliliter, CFU/mL) after exposure to an antimicrobial agent over a set period. An initial standardized inoculum of bacteria is introduced into a medium containing the antibiotic at various concentrations (often multiples of the Minimum Inhibitory Concentration, or MIC). Samples are withdrawn at specific time intervals, serially diluted, plated on agar, and incubated. The resulting colonies are counted to determine the CFU/mL at each time point.

The results are interpreted as follows:

  • Bactericidal Activity: A ≥3-log10 (or 99.9%) reduction in CFU/mL from the initial inoculum count.

  • Bacteriostatic Activity: A <3-log10 reduction in CFU/mL from the initial inoculum count, where bacterial growth is inhibited but the number of viable organisms does not significantly decrease.

This compound's Mechanism of Action

This compound exerts its antibiotic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. By binding tightly to the peptidyl transferase center (PTC) on the 50S ribosomal subunit, it physically obstructs the formation of peptide bonds, halting protein elongation and thereby inhibiting bacterial growth. This inhibition leads to a bacteriostatic effect.

cluster_mechanism This compound Mechanism of Action This compound This compound Ribosome Bacterial Ribosome (50S Subunit) This compound->Ribosome Binds tightly to PTC ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits Growth Bacterial Growth & Replication ProteinSynthesis->Growth Is required for Stasis Bacteriostasis Growth->Stasis Is Halted cluster_workflow Time-Kill Assay Workflow A 1. Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) B 2. Aliquot into Tubes with This compound (0x, 1x, 4x, 8x MIC) A->B C 3. Incubate with Shaking (37°C) B->C D 4. Collect Samples at Time Points (0, 2, 4, 8, 24 hours) C->D E 5. Perform 10-Fold Serial Dilutions in Saline D->E F 6. Spot Plate Dilutions onto Agar Plates E->F G 7. Incubate Plates (18-24 hours, 37°C) F->G H 8. Count Colonies (CFU) (Plates with 30-300 colonies) G->H I 9. Calculate Log10 CFU/mL & Plot vs. Time H->I

References

Application Notes and Protocols for In Vitro Iboxamycin Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to Iboxamycin, a novel synthetic lincosamide antibiotic. The methodologies are based on established antimicrobial susceptibility testing (AST) guidelines and published research data.

Introduction

This compound is a synthetic oxepanoprolinamide, a new class of lincosamide antibiotic, designed to overcome common resistance mechanisms that affect other lincosamides like clindamycin. It demonstrates potent activity against a broad spectrum of Gram-positive and some Gram-negative pathogens by inhibiting bacterial protein synthesis.[1] Accurate and standardized in vitro susceptibility testing is crucial for determining its potential clinical efficacy and for monitoring the development of resistance.

The primary method for testing this compound susceptibility is broth microdilution, which determines the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Data Presentation: this compound MIC Values

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial species as reported in published studies. These values provide a reference for the expected activity of this compound.

Table 1: this compound MICs for Various Bacterial Strains

OrganismStrainMediumThis compound MIC (mg/L)Clindamycin MIC (mg/L)Lincomycin MIC (mg/L)Reference
L. monocytogenesEGD-e (WT)MH-F Broth0.518
L. monocytogenes10403S (WT)MH-F Broth0.12512
L. monocytogenesEDG-e Δlmo0919MH-F Broth0.12512
E. faecalisΔlsaA pCIEspec LsaABHI Broth0.5>128>128
E. faecalisΔlsaA pCIEspecBHI Broth0.06250.51
B. subtilis168 (WT)LB Medium20.250.5
B. subtilisΔvmlRLB Medium0.06250.00780.0156

Table 2: this compound Activity Against Ocular MRSA Isolates

DrugMIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
This compound0.062
Cresomycin0.060.5
Clindamycin>16 (for erm-harboring isolates)>16 (for erm-harboring isolates)

Experimental Protocols

The following are detailed protocols for performing broth microdilution susceptibility testing for this compound. These protocols are harmonized with guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).

Materials
  • This compound analytical powder

  • Appropriate solvent for this compound (e.g., sterile deionized water, DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other specific media as required (e.g., MH-F Broth for L. monocytogenes, BHI Broth for E. faecalis, LB Medium for B. subtilis)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Incubator (37°C)

  • Pipettes and sterile tips

  • Multichannel pipette (optional)

Preparation of this compound Stock Solution
  • Prepare a stock solution of this compound at a high concentration (e.g., 10 mg/mL) in an appropriate solvent.

  • Further dilute the stock solution in the appropriate sterile broth medium to create a working stock at twice the highest concentration to be tested.

Inoculum Preparation
  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Broth Microdilution Procedure
  • Dispense 50 µL of the appropriate sterile broth into each well of a 96-well microtiter plate.

  • Add 50 µL of the 2x concentrated this compound working stock to the first well of a row and mix.

  • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well in the dilution series.

  • The final volume in each well should be 50 µL.

  • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. This will result in the desired final this compound concentrations and a bacterial density of 5 x 10⁵ CFU/mL.

  • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Seal the plate and incubate at 37°C for 16-20 hours (or up to 48 hours for slower-growing organisms like L. monocytogenes).

Determination of MIC
  • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare this compound Stock Solution C Serial Dilution of this compound in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate wells with standardized bacterial suspension B->D C->D E Incubate at 37°C for 16-48h D->E F Visually determine MIC E->F

Caption: Workflow for this compound MIC determination.

This compound Mechanism of Action

G cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Peptidyl_transferase_center Peptidyl Transferase Center 30S_subunit 30S Subunit Protein_Synthesis Protein Synthesis This compound This compound This compound->Peptidyl_transferase_center Binds to Inhibition Inhibition Inhibition->Protein_Synthesis

Caption: this compound inhibits bacterial protein synthesis.

References

Application Notes and Protocols for Iboxamycin in Laboratory Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iboxamycin (B13906954) is a synthetically derived lincosamide antibiotic with potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. It functions by binding to the bacterial ribosome, thereby inhibiting protein synthesis. Notably, this compound can overcome common resistance mechanisms, such as those conferred by Erm and Cfr ribosomal RNA methyltransferases. These application notes provide detailed protocols for the preparation and use of this compound in a laboratory setting.

Physicochemical Properties

This compound is a solid, white powder. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₂H₃₉ClN₂O₆S
Molecular Weight495.07 g/mol
AppearanceSolid
CAS Number2640000-92-4

Solubility

Detailed quantitative solubility data for this compound in a range of common laboratory solvents is limited. However, based on available information and general characteristics of lincosamide antibiotics, the following summary (Table 2) is provided. It is recommended to perform small-scale solubility tests to determine the optimal solvent for your specific experimental needs.

Table 2: Solubility of this compound

SolventSolubilityConcentrationReference
Dimethyl Sulfoxide (B87167) (DMSO)Soluble10 mM
Ethanol (B145695)Recrystallized from absolute ethanolNot specified
WaterSparingly soluble (inferred)Not specified
Phosphate-Buffered Saline (PBS)Sparingly soluble (inferred)Not specified

Note: For aqueous solutions, it is common practice to first dissolve compounds like this compound in a minimal amount of a soluble organic solvent (e.g., DMSO or ethanol) and then dilute with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and below levels that may cause toxicity.

Mechanism of Action

This compound targets the 50S subunit of the bacterial ribosome, binding near the peptidyl transferase center. This binding action interferes with the accommodation of aminoacyl-tRNAs, thereby inhibiting the elongation step of protein synthesis and leading to a bacteriostatic effect. A key feature of this compound is its ability to overcome resistance mediated by Erm methyltransferases. In resistant ribosomes, where a specific adenine (B156593) residue (A2058 in E. coli) is dimethylated, this compound can still bind effectively by inducing a conformational change that displaces the methylated nucleotide.

iboxamycin_mechanism cluster_ribosome Bacterial 50S Ribosomal Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Protein_Synthesis Protein Synthesis (Elongation) Peptidyl_Transferase_Center->Protein_Synthesis Enables This compound This compound This compound->Peptidyl_Transferase_Center Binds to Inhibition Inhibition This compound->Inhibition Bacterial_Growth Bacterial Growth (Bacteriostatic Effect) Protein_Synthesis->Bacterial_Growth Leads to Inhibition->Protein_Synthesis Inhibition->Bacterial_Growth Prevents

Caption: Mechanism of action of this compound.

Experimental Protocols

Preparation of Stock Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Determine the required concentration and volume of the stock solution. A common stock concentration is 10 mM.

  • Calculate the mass of this compound needed using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to the tube.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C in a dark, dry place. In solvent, this compound can be stored for up to 6 months at -20°C or -80°C.

stock_solution_workflow Start Start Calculate Calculate Mass of This compound Start->Calculate Weigh Weigh this compound Powder Calculate->Weigh Add_Solvent Add Sterile DMSO Weigh->Add_Solvent Dissolve Vortex to Dissolve Add_Solvent->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Caption: Workflow for preparing this compound stock solution.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is based on standard Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

Protocol:

  • Prepare a working solution of this compound by diluting the stock solution in CAMHB. The concentration of the working solution should be twice the highest final concentration to be tested.

  • Add 100 µL of CAMHB to all wells of a 96-well plate except for the first column.

  • Add 200 µL of the this compound working solution to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column.

  • Columns 11 and 12 will serve as controls. Column 11 will be the growth control (no antibiotic) and column 12 will be the sterility control (no bacteria).

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate all wells except the sterility control with 10 µL of the diluted bacterial suspension.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) by visually inspecting the plate for the lowest concentration of this compound that inhibits visible bacterial growth.

In Vivo Administration in Murine Models

This compound has been shown to be orally bioavailable and effective in mouse models of infection.

5.3.1. Intravenous (IV) Administration

For intravenous administration, this compound has been formulated in 10% Captisol (a modified cyclodextrin).

Materials:

  • This compound powder

  • 10% (w/v) Captisol solution in sterile water

  • Sterile vials

  • Syringes and needles appropriate for IV injection in mice

Protocol:

  • Prepare the this compound solution in 10% Captisol at the desired concentration.

  • Ensure complete dissolution of the this compound. Gentle warming or sonication may be required, but stability under these conditions should be verified.

  • Administer the solution via intravenous injection (e.g., tail vein) at the desired dosage.

5.3.2. Oral Gavage

While specific formulations for oral administration of this compound are not detailed in the reviewed literature, a general protocol can be followed. Phosphate-buffered saline (PBS) is often a suitable vehicle for oral gavage to buffer gastric pH.

Materials:

  • This compound powder

  • Sterile PBS (pH 7.4)

  • Sterile, appropriate vehicle (e.g., a small amount of DMSO or ethanol if needed for initial dissolution)

  • Gavage needles appropriate for mice

Protocol:

  • Prepare the dosing solution. If this compound is not directly soluble in PBS, first dissolve it in a minimal amount of a suitable solvent (e.g., DMSO) and then dilute to the final concentration with PBS. The final concentration of the organic solvent should be kept to a minimum (typically <5% of the total volume).

  • Ensure the solution is homogenous before administration.

  • Administer the solution via oral gavage using a proper technique to avoid injury to the animal. The volume should be appropriate for the size of the mouse (typically 5-10 mL/kg).

Stability and Storage

Powder:

  • Store solid this compound powder at -20°C for up to 12 months or at 4°C for up to 6 months.

Solutions:

  • This compound solutions in DMSO can be stored at -20°C or -80°C for up to 6 months.

  • Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • The stability of this compound in aqueous solutions for extended periods has not been reported. It is recommended to prepare fresh aqueous solutions for each experiment or store for very short periods at 4°C and protected from light.

Safety Precautions

  • This compound is for laboratory research use only and not for human or veterinary use.

  • Handle the powder in a chemical fume hood to avoid inhalation.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for complete safety information.

Application Notes and Protocols for Quality Control and Purity Assessment of Synthetic Iboxamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the quality control and purity assessment of synthetic Iboxamycin. The protocols are based on established analytical principles for antibiotics and specific methodologies adapted from closely related lincosamide compounds. Validation of these methods is essential for implementation in a regulated laboratory environment.

Introduction

This compound is a novel, synthetic lincosamide antibiotic with potent activity against a broad spectrum of bacteria, including multidrug-resistant strains. As a synthetic molecule intended for therapeutic use, ensuring its quality, purity, and stability is of paramount importance. This document outlines detailed protocols for the analytical testing of this compound, covering identity, purity, potency, and stability.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for the development and execution of analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name(2S,4R)-N-((1S,2S)-2-chloro-1-((3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)propyl)-1-methyl-6-oxa-1-azaspiro[4.5]decane-2-carboxamide
Molecular FormulaC20H35ClN2O6S
Molecular Weight483.02 g/mol
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in water and methanolInferred from synthesis protocols

Quality Control and Purity Assessment Protocols

Identification

Protocol:

  • Standard Preparation: Prepare a standard solution of this compound reference standard at a concentration of 1.0 mg/mL in the mobile phase.

  • Sample Preparation: Prepare a sample solution of the this compound batch to be tested at a concentration of 1.0 mg/mL in the mobile phase.

  • Chromatographic Conditions: Utilize the HPLC method detailed in Section 3.2.1.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Acceptance Criterion: The retention time of the major peak in the sample chromatogram should match that of the this compound reference standard within ± 2%.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 10 µg/mL) in a suitable solvent (e.g., methanol/water).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Analysis: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in positive ion mode.

  • Acceptance Criterion: The observed mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺ should correspond to the theoretical exact mass of this compound (483.2032) within a narrow mass tolerance (e.g., ± 5 ppm).

Purity and Impurity Profiling

This method is adapted from a validated HPLC method for the related lincosamide, clindamycin, and should be validated for this compound.

Protocol:

  • Chromatographic System:

    • Column: Waters Xterra RP18 (4.6 mm x 100 mm, 3.5 µm) or equivalent.

    • Mobile Phase A: 10 mM carbonate buffer, pH 10.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10-90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 214 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a solution of this compound reference standard at a concentration of 1.0 mg/mL.

  • Sample Preparation: Prepare a solution of the this compound test sample at a concentration of 1.0 mg/mL.

  • Analysis: Inject the sample solution and a blank (mobile phase). Identify and quantify impurities based on their relative retention times and peak areas relative to the main this compound peak.

  • Acceptance Criteria:

    • Purity: ≥ 98.5% (area normalization).

    • Individual Unknown Impurity: ≤ 0.10%.

    • Total Impurities: ≤ 1.5%.

Table 2: HPLC Method Validation Parameters (based on typical requirements for antibiotics)

ParameterAcceptance CriteriaReference
Specificity The method should be able to resolve this compound from its impurities and degradation products.
Linearity (r²) ≥ 0.999 for this compound and known impurities.
Accuracy (% Recovery) 98.0% - 102.0% for this compound.
Precision (% RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%.
Limit of Quantitation (LOQ) Sufficiently low to quantify impurities at the reporting threshold (e.g., 0.05%).
Robustness No significant changes in results with small variations in method parameters (e.g., pH, flow rate).
Potency (Assay)

The HPLC method described in Section 3.2.1 can be used for the assay of this compound.

Protocol:

  • Standard Preparation: Accurately weigh and prepare a standard solution of this compound reference standard of known purity to a final concentration of 0.5 mg/mL.

  • Sample Preparation: Accurately weigh and prepare a sample solution of the this compound batch to a final concentration of 0.5 mg/mL.

  • Analysis: Inject the standard and sample solutions in triplicate.

  • Calculation: Calculate the potency of the this compound sample using the following formula:

Stability-Indicating Assay

A stability-indicating method is crucial to ensure that the analytical procedure can detect any degradation of the active pharmaceutical ingredient (API) over time. This involves forced degradation studies.

Protocol:

Expose solutions of this compound (e.g., 1 mg/mL) to the following stress conditions. Analyze the stressed samples at appropriate time points using the HPLC method in Section 3.2.1.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours. 2. Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours. 3. Oxidation: 3% H₂O₂ at room temperature for 24 hours. 4. Thermal Degradation: Store the solid drug substance at 80 °C for 48 hours.

  • Photostability: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).

Table 3: Potential Degradation Products of this compound (Inferred from Lincosamide Chemistry)

Stress ConditionPotential Degradation PathwayPotential Degradation Products
Acid Hydrolysis Cleavage of the glycosidic bond.Amino sugar and proline-derivative fragments.
Base Hydrolysis Epimerization at chiral centers, hydrolysis of the amide bond.Epimers of this compound, amino sugar and proline-derivative fragments.
Oxidation Oxidation of the sulfide (B99878) group.This compound sulfoxide (B87167) and sulfone.
Thermal Degradation General decomposition.Various smaller, unidentified molecules.
Photostability Photolytic cleavage.Various photoproducts.

Visualizations

Experimental Workflow for this compound Quality Control

G cluster_0 Sample Receipt and Preparation cluster_1 Analytical Testing cluster_2 Data Review and Batch Release raw_material This compound Raw Material/Finished Product sampling Representative Sampling raw_material->sampling sample_prep Sample Preparation (e.g., dissolution) sampling->sample_prep identification Identification (HPLC, MS) sample_prep->identification purity Purity & Impurities (HPLC) sample_prep->purity potency Assay (HPLC) sample_prep->potency stability Stability-Indicating Assay sample_prep->stability data_review Data Review Against Specifications identification->data_review purity->data_review potency->data_review stability->data_review deviation Deviation/OOS Investigation data_review->deviation Fail release Batch Release Decision data_review->release Pass deviation->release Justified Release/Rejection

Caption: Workflow for this compound Quality Control.

Logical Relationship for Batch Release Decision

G start Start Batch Release Process manufacturing_review Review Manufacturing Records start->manufacturing_review qc_review Review QC Test Results manufacturing_review->qc_review spec_check All Results Meet Specifications? qc_review->spec_check deviation_check Any Deviations or OOS? spec_check->deviation_check Yes reject Batch Rejected spec_check->reject No investigation Investigate and Document deviation_check->investigation Yes release Batch Approved for Release deviation_check->release No investigation->release Resolved and Justified investigation->reject Unresolved/Impacts Quality

Caption: Batch Release Decision-Making Process.

Conclusion

The quality control of synthetic this compound requires a suite of validated analytical methods to ensure its identity, purity, potency, and stability. The protocols and data presented herein provide a robust starting point for the development and implementation of a comprehensive quality control strategy for this compound. Adherence to these or similarly validated methods is essential for ensuring the delivery of a safe and effective drug product to patients.

Application Notes and Protocols for Studying Iboxamycin Resistance Development In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iboxamycin (B13906954) is a next-generation, synthetic lincosamide antibiotic designed to overcome prevalent mechanisms of resistance that affect older lincosamides like clindamycin. Its unique oxepanoprolinamide scaffold allows it to bind effectively to the bacterial ribosome, even in the presence of modifications that typically confer resistance. These application notes provide detailed protocols for key in vitro methods to study the development of bacterial resistance to this compound, enabling a thorough evaluation of its resilience and potential for long-term clinical success.

This compound has demonstrated potent activity against a broad spectrum of Gram-positive and Gram-negative pathogens, including difficult-to-treat ESKAPE pathogens. Crucially, it remains effective against strains expressing Erm and Cfr ribosomal RNA methyltransferases, which are responsible for widespread resistance to macrolides, lincosamides, and other ribosome-targeting antibiotics. Structural studies have revealed that this compound can bind to the methylated ribosome by inducing a conformational change, displacing the methylated nucleotide to accommodate the drug.

These protocols are designed to be a practical resource for microbiology and drug development laboratories investigating the potential for resistance to this compound.

Data Presentation: this compound Activity Against Resistant Strains

The following tables summarize the in vitro activity of this compound against various bacterial strains, including those with well-characterized resistance mechanisms. Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency.

Table 1: Comparative MICs of Lincosamides Against L. monocytogenes, E. faecalis, and B. subtilis Strains [1]

Bacterial StrainResistance DeterminantLincomycin MIC (mg/L)Clindamycin MIC (mg/L)This compound MIC (mg/L)
L. monocytogenes EGD-e (WT)VgaL/Lmo0919210.125
L. monocytogenes 10403S (WT)VgaL/Lmo0919810.5
L. monocytogenes EGD-e Δlmo0919None10.50.0625
E. faecalis ATCC 29212 ΔlsaANone0.50.1250.0625
E. faecalis ATCC 29212 + pLsaALsaA>640320.5
B. subtilis 168 (WT)None0.250.06250.0625
B. subtilis 168 ΔvmlRNone0.250.06250.0625
B. subtilis 168 + pVmlRVmlR>640162
B. subtilis 168 + pCfrCfr>640>6402
B. subtilis 168 ΔvmlR + pCfrCfr>640>6402
B. subtilis 168 + pVmlR + pCfrVmlR + Cfr>640>64032

Table 2: this compound Activity Against Ocular Methicillin-Resistant Staphylococcus aureus (MRSA) Isolates

AntibioticMRSA Isolates (n=50) MIC₅₀ (mg/L)MRSA Isolates (n=50) MIC₉₀ (mg/L)MRSA with erm genes (n=25) MIC₉₀ (mg/L)
This compound 0.0622
Cresomycin0.060.50.5
Clindamycin0.12>16>16

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that prevents visible growth of a bacterium.

Materials:

  • This compound stock solution (prepared in a suitable solvent, e.g., water or DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35-37°C)

Protocol:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 colonies and suspend them in saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Plate Preparation:

    • Prepare serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate.

    • Typically, add 50 µL of CAMHB to wells 2 through 11 of a column.

    • Add 100 µL of the highest this compound concentration to well 1.

    • Perform serial dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 will serve as a no-drug growth control.

    • Well 12 should contain 100 µL of uninoculated CAMHB to serve as a sterility control.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11, bringing the final volume in each well to 100 µL. This will further dilute the antibiotic concentrations by half.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) as observed by the naked eye.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Plate with Bacterial Suspension A->C B Prepare Serial Dilutions of this compound in 96-well plate B->C D Incubate Plate (16-20h at 37°C) C->D E Read Plate Visually D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Serial Passage (Resistance Induction) Assay

Objective: To assess the potential for and rate of resistance development to this compound upon continuous, sub-lethal exposure.

Materials:

  • This compound stock solution

  • CAMHB

  • Sterile culture tubes or 96-well plates

  • Bacterial culture

  • Incubator (35-37°C) with shaking capabilities

Protocol:

  • Day 0 (Baseline MIC): Determine the baseline MIC of this compound for the test organism as described in Protocol 1.

  • Day 1 (First Passage):

    • In a series of tubes or a 96-well plate, prepare two-fold serial dilutions of this compound in CAMHB, typically starting from a concentration several dilutions below the baseline MIC.

    • Inoculate each dilution with the test organism at a density of ~5 x 10⁵ CFU/mL.

    • Incubate for 16-20 hours at 37°C.

  • Subsequent Days (Passaging):

    • Each day, identify the tube/well with the highest concentration of this compound that still shows visible growth (this is the sub-MIC culture).

    • Use a small volume (e.g., 10 µL) from this sub-MIC culture to inoculate a fresh series of this compound dilutions.

    • Concurrently, determine the MIC of the passaged culture to track changes in susceptibility.

    • Repeat this process for a set number of days (e.g., 14-30 days).

  • Data Analysis:

    • Plot the MIC value against the passage number (day) to visualize the rate of resistance development.

    • At the end of the experiment, sequence relevant genes (e.g., 23S rRNA, ribosomal proteins) from the resistant isolates to identify mutations.

Workflow for Serial Passage Assay

Serial_Passage_Workflow Start Day 0: Determine Baseline MIC Passage Day X: Inoculate bacteria into sub-MIC this compound Start->Passage Incubate Incubate (16-20h) Passage->Incubate Select Select culture from highest concentration with growth (sub-MIC) Incubate->Select Select->Passage Repeat for next day DetermineMIC Determine new MIC of the passaged culture Select->DetermineMIC End End of Experiment (e.g., Day 30) DetermineMIC->End Continue passaging Analyze Analyze Data: - Plot MIC vs. Day - Sequence resistant isolates End->Analyze

Caption: Workflow for the Serial Passage Resistance Induction Assay.

Checkerboard (Synergy) Assay

Objective: To evaluate the interaction (synergistic, additive, indifferent, or antagonistic) between this compound and another antimicrobial agent.

Materials:

  • Stock solutions of this compound and a second antibiotic

  • CAMHB

  • Sterile 96-well microtiter plates

  • Bacterial culture prepared as for MIC testing

Protocol:

  • Plate Setup:

    • The checkerboard assay is set up in a 96-well plate where concentrations of this compound are serially diluted along the y-axis (rows) and the second antibiotic is serially diluted along the x-axis (columns).

    • Dispense 50 µL of CAMHB into all wells.

    • Along the y-axis (e.g., Row A to G), add decreasing concentrations of this compound.

    • Along the x-axis (e.g., Column 1 to 10), add decreasing concentrations of the second antibiotic.

    • The result is a matrix of wells containing various combinations of the two drugs.

  • Inoculation and Incubation:

    • Inoculate the plate with the bacterial suspension (~5 x 10⁵ CFU/mL final concentration) as in the MIC protocol.

    • Include appropriate controls: growth control (no drugs), and single-drug MIC controls for both this compound and the second antibiotic.

    • Incubate at 35-37°C for 16-20 hours.

  • Data Analysis (FIC Index):

    • After incubation, determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formulas:

      • FIC of this compound (FICₐ) = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Drug B (FIC₈) = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FIC Index = FICₐ + FIC₈

    • Interpretation:

      • Synergy: FIC Index ≤ 0.5

      • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

      • Antagonism: FIC Index > 4.0

Logical Flow for Checkerboard Assay

Checkerboard_Logic cluster_interpretation Interpretation of FIC Index A Setup 96-well plate with 2-D serial dilutions of This compound and Drug B B Inoculate with bacteria and incubate A->B C Determine MICs: - this compound alone - Drug B alone - this compound + Drug B in combination B->C D Calculate FIC Index: FIC_this compound + FIC_DrugB C->D E Interpret Results D->E Syn ≤ 0.5 Synergy E->Syn Add > 0.5 to ≤ 4.0 Additive/Indifference E->Add Ant > 4.0 Antagonism E->Ant

Caption: Logical flow for the Checkerboard (Synergy) Assay.

Time-Kill Kinetic Assay

Objective: To determine if this compound is bactericidal or bacteriostatic and to characterize its rate of bacterial killing.

Materials:

  • This compound stock solution

  • CAMHB in flasks

  • Bacterial culture in logarithmic growth phase

  • Sterile saline for dilutions

  • Agar plates for colony counting

  • Incubator (35-37°C) with shaking capabilities

Protocol:

  • Assay Setup:

    • Prepare flasks containing CAMHB with this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC).

    • Include a no-drug growth control flask.

    • Inoculate all flasks with the test organism to a starting density of ~5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • Immediately after inoculation (T=0) and at subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial ten-fold dilutions of the aliquots in sterile saline.

    • Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

  • Incubation and Counting:

    • Incubate the agar plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control.

    • Interpretation:

      • Bactericidal: A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.

      • Bacteriostatic: Inhibition of growth compared to the control, with less than a 3-log₁₀ reduction in CFU/mL.

This compound's Mechanism of Overcoming Resistance

This compound's efficacy against resistant strains is rooted in its unique interaction with the bacterial ribosome. Key resistance mechanisms like Erm and Cfr involve methylation of nucleotide A2058 in the 23S rRNA, which sterically hinders the binding of traditional lincosamides. This compound overcomes this by inducing a conformational change in the ribosome, effectively displacing the methylated nucleotide and allowing the antibiotic to bind.

Iboxamycin_Resistance_Mechanism cluster_wt Wild-Type Ribosome cluster_res Resistant Ribosome (Erm/Cfr) cluster_ibox This compound Action on Resistant Ribosome WT_Ribo Bacterial Ribosome (50S Subunit) Protein_Synth_WT Protein Synthesis Inhibited Clinda_WT Clindamycin Clinda_WT->WT_Ribo Binds to A2058 site Res_Ribo Methylated A2058 in Ribosome Protein_Synth_Res Protein Synthesis Continues Clinda_Res Clindamycin Clinda_Res->Res_Ribo Binding Blocked Ibox This compound Conform_Change This compound induces conformational change & displaces m6-A2058 Ibox->Conform_Change Res_Ribo_Ibox Methylated A2058 in Ribosome Protein_Synth_Ibox Protein Synthesis Inhibited Conform_Change->Res_Ribo_Ibox Allows Binding

Caption: this compound overcomes resistance by remodeling the ribosome binding site.

References

Application Notes and Protocols for Evaluating Iboxamycin Efficacy in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental models and protocols for assessing the in vivo efficacy of Iboxamycin, a novel synthetic lincosamide antibiotic. This compound has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains. This document outlines detailed methodologies for key in vitro and in vivo assays to facilitate further research and development of this promising antibiotic candidate.

Introduction to this compound

This compound is a synthetic oxepanoprolinamide, a new class of antibacterial agent. It functions by binding to the bacterial ribosome, thereby inhibiting protein synthesis. A key feature of this compound is its efficacy against pathogens that have developed resistance to other ribosome-targeting antibiotics, such as those expressing erm and cfr methyltransferase genes.[1] Preclinical studies in murine models have shown that this compound is orally bioavailable and effective in treating bacterial infections.

In Vitro Efficacy Assessment

Minimum Inhibitory Concentration (MIC) Assays

Objective: To determine the minimum concentration of this compound required to inhibit the visible growth of a microorganism.

Protocol:

  • Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria, including ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and other multidrug-resistant isolates should be used.

  • Culture Media: Use appropriate broth media for each bacterial species (e.g., Mueller-Hinton Broth).

  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) and create a series of two-fold dilutions.

  • Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase and dilute to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Assay: In a 96-well microtiter plate, add 100 µL of the bacterial inoculum to 100 µL of each this compound dilution. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Data Analysis: The MIC is the lowest concentration of this compound at which no visible growth is observed.

Table 1: In Vitro Activity of this compound Against Selected Bacterial Strains [1]

Bacterial SpeciesStrain InformationThis compound MIC (µg/mL)Clindamycin MIC (µg/mL)
Streptococcus pyogenesATCC 196150.030.06
Staphylococcus aureus(MRSA)0.25>128
Enterococcus faecalis(VRE)0.0616
Listeria monocytogenesWT0.125 - 0.51
Time-Kill Kinetics Assay

Objective: To assess the bactericidal or bacteriostatic activity of this compound over time.

Protocol:

  • Prepare bacterial cultures as described for the MIC assay.

  • Add this compound at concentrations corresponding to 1x, 4x, and 8x the MIC to the bacterial suspensions.

  • Incubate the cultures at 37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), collect aliquots from each culture.

  • Perform serial dilutions of the aliquots and plate on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).

  • Plot the log10 CFU/mL against time to visualize the killing kinetics. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal activity. This compound has been shown to be bacteriostatic against Listeria monocytogenes.

In Vivo Efficacy Models

The neutropenic mouse thigh infection model is a standardized and widely used model for evaluating the in vivo efficacy of new antimicrobial agents.

Neutropenic Mouse Thigh Infection Model

Objective: To evaluate the in vivo efficacy of this compound in a localized soft tissue infection model.

Protocol:

  • Animal Model: Use female ICR (CD-1) or similar strains of mice, typically 5-6 weeks old.

  • Induction of Neutropenia: Render the mice neutropenic by intraperitoneal (i.p.) injection of cyclophosphamide. A common regimen is 150 mg/kg administered four days prior to infection and 100 mg/kg one day before infection.

  • Infection:

    • Prepare an inoculum of the desired bacterial strain (e.g., S. pyogenes ATCC 19615 or a clinical MRSA isolate) in the mid-logarithmic growth phase.

    • Inject 0.1 mL of the bacterial suspension (typically 10^6 - 10^7 CFU/mL) into the thigh muscle of each mouse.

  • This compound Administration:

    • Initiate treatment at a specified time post-infection (e.g., 2 hours).

    • Administer this compound via the desired route (e.g., oral gavage, intravenous, or subcutaneous injection). Dosing regimens should be based on prior pharmacokinetic studies.

    • Include a vehicle control group and potentially a comparator antibiotic group.

  • Efficacy Assessment:

    • At a predetermined time point (e.g., 24 hours post-treatment initiation), euthanize the mice.

    • Aseptically dissect the thigh muscle and homogenize it in sterile phosphate-buffered saline (PBS).

    • Perform serial dilutions of the tissue homogenate and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).

    • Efficacy is determined by the reduction in bacterial CFU in the thighs of treated mice compared to the control group.

Diagram 1: Experimental Workflow for Neutropenic Mouse Thigh Infection Model

workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis Induce Neutropenia Induce Neutropenia Infect Thigh Infect Thigh Induce Neutropenia->Infect Thigh Prepare Inoculum Prepare Inoculum Prepare Inoculum->Infect Thigh Administer this compound Administer this compound Infect Thigh->Administer this compound Euthanize & Dissect Euthanize & Dissect Administer this compound->Euthanize & Dissect Homogenize & Plate Homogenize & Plate Euthanize & Dissect->Homogenize & Plate Determine CFU Determine CFU Homogenize & Plate->Determine CFU sepsis_model Induce Systemic Infection Induce Systemic Infection This compound Treatment This compound Treatment Induce Systemic Infection->this compound Treatment Survival Monitoring Survival Monitoring This compound Treatment->Survival Monitoring Bacterial Load Assessment Bacterial Load Assessment This compound Treatment->Bacterial Load Assessment Cytokine Profiling Cytokine Profiling This compound Treatment->Cytokine Profiling Efficacy Determination Efficacy Determination Survival Monitoring->Efficacy Determination Bacterial Load Assessment->Efficacy Determination Cytokine Profiling->Efficacy Determination ribosome_binding This compound This compound Bacterial Ribosome (50S subunit) Bacterial Ribosome (50S subunit) This compound->Bacterial Ribosome (50S subunit) Binds to Protein Synthesis Inhibition Protein Synthesis Inhibition Bacterial Ribosome (50S subunit)->Protein Synthesis Inhibition Leads to Bacteriostasis Bacteriostasis Protein Synthesis Inhibition->Bacteriostasis Results in

References

Application Notes and Protocols: Radiolabeling Iboxamycin for Ribosomal Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iboxamycin (B13906954) is a novel, synthetically-derived lincosamide antibiotic demonstrating potent activity against a broad spectrum of multidrug-resistant Gram-positive and Gram-negative bacteria. Its mechanism of action involves binding to the bacterial ribosome, thereby inhibiting protein synthesis.[1] Understanding the binding kinetics and affinity of this compound to its ribosomal target is crucial for further drug development and for elucidating its superior efficacy in overcoming resistance mechanisms, such as ribosomal methylation.[2]

Radioligand binding assays are a fundamental tool for quantifying the interaction between a ligand, such as an antibiotic, and its receptor, in this case, the bacterial ribosome. These assays provide quantitative data on binding affinity (expressed as the dissociation constant, Kd) and the concentration of binding sites (Bmax). This document provides a detailed protocol for the radiolabeling of this compound and its subsequent use in ribosomal binding studies.

Mechanism of Action: this compound and the Bacterial Ribosome

This compound exerts its bacteriostatic effect by binding to the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome.[1] This binding event interferes with the accommodation of aminoacyl-tRNAs, thereby stalling protein synthesis. Notably, this compound has been shown to bind effectively even to ribosomes that have been modified by resistance-conferring methyltransferases, a common mechanism of resistance to other lincosamides like clindamycin.[2] Structural studies have revealed that this compound can induce a conformational change in the ribosome, allowing it to bind tightly despite the presence of a methyl group that would typically cause steric hindrance.[2]

iboxamycin_mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Inhibition Inhibition of Protein Synthesis 50S_subunit->Inhibition 30S_subunit 30S Subunit Protein_Synthesis Protein Synthesis This compound This compound This compound->50S_subunit Binds to PTC Protein_Synthesis->Inhibition Blocked by This compound

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from the radiolabeling of this compound and its subsequent use in ribosomal binding assays.

ParameterValueUnitReference Compound (Clindamycin)Unit
Radiolabeling
RadioisotopeTritium (³H)---
Specific Activity53mCi/mmol--
Binding Affinity
Apparent Dissociation Constant (Kd, app)34 ± 14nM--
Apparent Inhibition Constant (Ki, app)41 ± 30nM2.7 ± 1.1µM

Experimental Protocols

Radiolabeling of this compound with Tritium

This protocol is based on the method described by Myers et al. (2023), which utilizes a ruthenium-induced 2'-epimerization of 2'-epi-iboxamycin in the presence of tritiated water (HTO).

Materials:

  • 2'-epi-iboxamycin

  • Tritiated water (HTO), low specific activity (e.g., 10 Ci/g, 180 mCi/mmol)

  • Dioxane

  • Ruthenium on alumina (B75360) (Ru/alumina)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Scintillation counter

Procedure:

  • In a suitable reaction vessel, dissolve 2'-epi-iboxamycin in a mixture of dioxane and tritiated water (200 mCi).

  • Add Ru/alumina (0.8 equivalents) to the solution.

  • Heat the reaction mixture at 80°C for 18 hours.

  • After cooling, purify the reaction mixture using preparative HPLC to isolate the tritium-labeled this compound.

  • Determine the specific activity of the purified [³H]-iboxamycin using a scintillation counter and by measuring the concentration of the labeled compound.

radiolabeling_workflow Start Start: 2'-epi-iboxamycin Reaction React with HTO and Ru/alumina (80°C, 18h) Start->Reaction Purification Purify by Preparative HPLC Reaction->Purification Analysis Determine Specific Activity (Scintillation Counting) Purification->Analysis End End: [³H]-Iboxamycin Analysis->End

Caption: Workflow for radiolabeling of this compound.

Preparation of Bacterial Ribosomes (from E. coli)

This protocol describes the isolation of 70S ribosomes from E. coli.

Materials:

  • E. coli cell paste

  • Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH₄Cl, 10.5 mM Mg(OAc)₂, 0.5 mM EDTA, 6 mM β-mercaptoethanol)

  • DNase I

  • Sucrose (B13894) solutions (10% and 30% w/v in a suitable buffer)

  • Ultracentrifuge and rotors

  • Spectrophotometer

Procedure:

  • Resuspend the E. coli cell paste in ice-cold Lysis Buffer.

  • Lyse the cells using a French press or sonication.

  • Clarify the lysate by centrifugation at low speed to remove cell debris.

  • Treat the supernatant with DNase I to digest the genomic DNA.

  • Pellet the ribosomes by ultracentrifugation of the clarified lysate.

  • Wash the ribosome pellet with buffer to remove contaminating proteins.

  • For high purity, resuspend the pellet and layer it onto a sucrose cushion (e.g., 30% sucrose) and ultracentrifuge.

  • Alternatively, for separation of 70S ribosomes from subunits, use a 10-40% sucrose density gradient ultracentrifugation.

  • Collect fractions and determine the ribosome concentration by measuring the absorbance at 260 nm (A₂₆₀). One A₂₆₀ unit of 70S ribosomes is approximately 24 pmol/mL.

  • Store the purified ribosomes at -80°C.

Ribosomal Binding Assay (Nitrocellulose Filter Binding)

This assay measures the binding of [³H]-iboxamycin to purified 70S ribosomes.

Materials:

  • [³H]-iboxamycin of known specific activity

  • Purified 70S ribosomes

  • Binding Buffer (e.g., 20 mM HEPES-KOH pH 7.6, 6 mM Mg(OAc)₂, 150 mM NH₄OAc, 6 mM β-mercaptoethanol)

  • Wash Buffer (ice-cold Binding Buffer)

  • Nitrocellulose filters (0.45 µm pore size)

  • Vacuum filtration apparatus

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Saturation Binding:

    • Set up a series of binding reactions in microcentrifuge tubes. Each tube should contain a constant amount of 70S ribosomes (e.g., 50-100 nM) and increasing concentrations of [³H]-iboxamycin.

    • Include tubes for determining non-specific binding, which contain a large excess (e.g., 1000-fold) of unlabeled this compound in addition to the radiolabeled ligand.

    • Bring each reaction to a final volume with Binding Buffer.

  • Competition Binding:

    • Set up binding reactions with a constant concentration of 70S ribosomes and a constant concentration of [³H]-iboxamycin (typically at or below its Kd).

    • Add increasing concentrations of unlabeled this compound or other competing ligands (e.g., clindamycin).

  • Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 37°C) for a time sufficient to reach equilibrium (e.g., 30-60 minutes).

  • Filtration: Rapidly filter the contents of each tube through a nitrocellulose filter under vacuum. The ribosomes and any bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

  • Washing: Immediately wash each filter with several volumes of ice-cold Wash Buffer to remove non-specifically bound radioligand.

  • Quantification: Place each filter in a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • For saturation binding, subtract the non-specific binding from the total binding to obtain specific binding at each concentration of [³H]-iboxamycin. Plot specific binding versus the concentration of the radioligand and fit the data to a one-site binding model to determine the Kd and Bmax.

    • For competition binding, plot the percentage of specific binding versus the concentration of the unlabeled competitor. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, from which the Ki can be calculated using the Cheng-Prusoff equation.

binding_assay_workflow Start Start: Prepare Reactions Incubation Incubate to Equilibrium Start->Incubation Filtration Filter through Nitrocellulose Incubation->Filtration Washing Wash Filters Filtration->Washing Quantification Scintillation Counting Washing->Quantification Analysis Data Analysis (Kd, Ki) Quantification->Analysis End End: Binding Parameters Analysis->End

Caption: Workflow for a ribosomal binding assay.

References

Application Notes and Protocols: A Step-by-Step Guide to Iboxamycin MIC Testing in Microplates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iboxamycin (B13906954) is a novel, synthetic lincosamide antibiotic designed to overcome common resistance mechanisms that affect other ribosome-targeting antibiotics. It demonstrates potent activity against a broad spectrum of both Gram-positive and Gram-negative bacteria by binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit, thereby inhibiting protein synthesis. Notably, this compound can evade resistance mechanisms such as methylation of the ribosome, which confers resistance to other lincosamides, macrolides, and streptogramins. Structural analysis has revealed that this compound binds tightly within a deep pocket of the ribosome and can induce conformational changes that allow it to be effective even against drug-resistant strains.

This document provides a detailed, step-by-step guide for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method in 96-well microplates. This protocol is based on established guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).[1][2]

Mechanism of Action: this compound

This compound exerts its antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 23S rRNA component of the large 50S subunit at the peptidyl transferase center (PTC). This binding event physically obstructs the accommodation of aminoacyl-tRNAs into the A-site and interferes with the formation of peptide bonds, thus halting protein elongation and inhibiting bacterial growth. A key feature of this compound is its ability to overcome resistance mediated by Erm and Cfr methyltransferases, which typically modify the ribosomal binding site to prevent antibiotic interaction.

iboxamycin_mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit PTC Peptidyl Transferase Center (PTC) on 23S rRNA 30S_subunit 30S Subunit Protein_Synthesis Protein Synthesis PTC->Protein_Synthesis Blocks This compound This compound This compound->PTC Binds to Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition Leads to

Caption: Mechanism of action of this compound.

Data Presentation: Expected MIC Ranges

The following table summarizes published MIC values for this compound against various bacterial species. These values can serve as a reference for expected results. It is important to note that MIC values can vary between studies and strains.

Bacterial SpeciesStrain InformationMIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus aureus (MRSA)50 clinical ocular isolates0.062[1]
Staphylococcus aureus (MRSA, erm-positive)25 clinical ocular isolatesNot Reported2[1]
Listeria monocytogenesEGD-e (Wild Type)0.5Not Reported
Listeria monocytogenes10403S (Wild Type)0.125Not Reported
Enterococcus faecalis(LsaA ABCF)Not Reported8-fold increase in MIC compared to susceptible strains
Bacillus subtilis(VmlR ABCF)Not Reported33-fold increase in MIC compared to susceptible strains

Experimental Protocol: Broth Microdilution MIC Testing

This protocol details the steps for performing a broth microdilution assay to determine the MIC of this compound.

Materials and Reagents
  • This compound powder

  • Sterile deionized water or other appropriate solvent (if this compound is not water-soluble)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • For fastidious organisms: Mueller-Hinton Broth with 5% lysed horse blood and 20 mg/L β-NAD (MH-F)

  • Sterile 96-well, U-bottom microplates

  • Selected bacterial strains (test organisms and Quality Control strains)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer or densitometer

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator (35 ± 1°C)

  • Inverted mirror for reading plates

Quality Control (QC)

Performing routine quality control is essential to ensure the accuracy and reproducibility of MIC testing. Standard QC strains with known susceptibility patterns should be tested concurrently with the experimental isolates. While specific QC ranges for this compound have not yet been published by EUCAST or CLSI, it is recommended to use standard strains for lincosamide susceptibility testing and establish in-house ranges.

Recommended QC Strains:

  • Staphylococcus aureus ATCC® 29213™

  • Enterococcus faecalis ATCC® 29212™

  • Streptococcus pneumoniae ATCC® 49619™

  • Haemophilus influenzae ATCC® 49247™

Step-by-Step Procedure

Day 1: Preparation

  • Prepare this compound Stock Solution:

    • Aseptically prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in a suitable sterile solvent. If this compound is not readily soluble in water, a minimal amount of an appropriate solvent like ethanol (B145695) or DMSO may be used; however, the final concentration of the solvent in the wells should not exceed 1% and should be validated to not affect bacterial growth.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter if not prepared from sterile powder in a sterile solvent.

  • Prepare this compound Working Solutions in Microplate:

    • Dispense 100 µL of sterile CAMHB (or MH-F for fastidious organisms) into all wells of a 96-well microplate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a total volume of 200 µL.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the plate to the 10th well. Discard the final 100 µL from the 10th well. This will create a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL if starting with a 128 µg/mL working solution in the first well).

    • Well 11 will serve as the positive control (no antibiotic) and well 12 as the negative control (no bacteria).

Day 2: Inoculation and Incubation

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

    • Dilute the standardized suspension in CAMHB (or MH-F) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microplate. A common dilution is 1:100 of the 0.5 McFarland suspension.

  • Inoculate the Microplate:

    • Using a multichannel pipette, add 10 µL of the final bacterial inoculum to each well from 1 to 11. Do not inoculate well 12 (negative control). The final volume in each well will be 110 µL.

  • Incubation:

    • Cover the microplate with a lid and incubate at 35 ± 1°C for 16-20 hours in ambient air. For fastidious organisms requiring CO₂, incubate in a CO₂-enriched atmosphere.

Day 3: Reading and Interpreting Results

  • Reading the MIC:

    • Visually inspect the microplate using an inverted mirror. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. A small button or haze at the bottom of the well is considered growth.

    • The positive control well (well 11) should show clear turbidity, indicating adequate bacterial growth.

    • The negative control well (well 12) should remain clear, indicating the sterility of the medium.

  • Interpretation:

    • Compare the observed MIC values to established breakpoints, if available, to classify the isolate as susceptible, intermediate, or resistant. As of now, clinical breakpoints for this compound have not been established by regulatory bodies like EUCAST or CLSI.

Workflow and Logic Diagrams

MIC_Testing_Workflow cluster_prep Day 1: Preparation cluster_inoculation Day 2: Inoculation & Incubation cluster_results Day 3: Results Stock_Solution Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-Well Plate Stock_Solution->Serial_Dilution Inoculate_Plate Inoculate Microplate Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculate_Plate Incubation Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubation Read_MIC Read MIC Value (Lowest concentration with no growth) Incubation->Read_MIC Interpret Interpret Results Read_MIC->Interpret

Caption: Experimental workflow for MIC testing.

Logical_Relationship Start Start MIC Assay Prepare_Antibiotic Prepare this compound Dilutions Start->Prepare_Antibiotic Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate Inoculate Plate Prepare_Antibiotic->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate Inoculate->Incubate Read_Results Read Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Logical relationships in the MIC assay.

References

Application Notes and Protocols for Iboxamycin Administration in Murine Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of the novel antibiotic, iboxamycin (B13906954), in murine infection models, based on currently available preclinical data. The protocols outlined below are intended to serve as a guide for researchers designing and executing in vivo efficacy and pharmacokinetic studies.

Overview of this compound In Vivo Activity

This compound, a synthetic lincosamide antibiotic, has demonstrated potent activity against a broad spectrum of multidrug-resistant Gram-positive and Gram-negative bacteria. Preclinical studies in murine infection models have been crucial in establishing its efficacy and pharmacokinetic profile. The primary model utilized to date has been the neutropenic mouse thigh infection model , a well-established system for evaluating the in vivo efficacy of antimicrobial agents.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in murine models.

Table 1: Pharmacokinetic Parameters of this compound in Mice
ParameterValueAdministration RouteReference
Mean Residence Time (MRT)1.2 hoursIntravenous
Oral Bioavailability24%Oral
Table 2: In Vivo Efficacy of this compound in a Neutropenic Mouse Thigh Infection Model (Intraperitoneal Administration)
Bacterial StrainTreatment GroupMean Log10 CFU/thigh (± SD) at 12h Post-TreatmentReference
Streptococcus pyogenes ATCC 19615Vehicle~8.5
This compound~4.5
Staphylococcus aureus MRSA HAV017Vehicle~8.0
This compound~5.0
Acinetobacter baumannii ATCC 19616Vehicle~9.0
This compound~6.0
Escherichia coli MDR HAV504Vehicle~8.5
This compound~6.5

Note: The exact dosages for the efficacy studies are not publicly available in the referenced literature and would need to be determined empirically through dose-ranging studies.

Experimental Protocols

The following are detailed protocols for key experiments involving the administration of this compound in murine infection models.

Neutropenic Mouse Thigh Infection Model

This model is a standard for assessing the in vivo efficacy of antibiotics against localized bacterial infections.

Objective: To determine the bactericidal or bacteriostatic activity of this compound against a specific bacterial pathogen in the thigh muscle of immunocompromised mice.

Materials:

  • Specific pathogen-free mice (e.g., ICR or Swiss Webster strains)

  • Cyclophosphamide (B585) for injection

  • Test bacterium (e.g., S. aureus, E. coli)

  • Tryptic Soy Broth (TSB) or other appropriate bacterial culture medium

  • Saline, sterile

  • This compound

  • Vehicle for this compound (e.g., sterile water, saline, or a specific formulation buffer)

  • Anesthetic (e.g., isoflurane)

  • Tissue homogenizer

  • Tryptic Soy Agar (B569324) (TSA) or other appropriate solid medium for bacterial enumeration

Protocol:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally (IP) to the mice. A common regimen is 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection. This renders the mice neutropenic, reducing their innate immune response and allowing for a more direct assessment of the antibiotic's effect.

  • Bacterial Inoculum Preparation:

    • Culture the desired bacterial strain overnight in an appropriate broth medium.

    • On the day of infection, subculture the bacteria into fresh broth and grow to the mid-logarithmic phase.

    • Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1 x 10^7 CFU/mL). The exact inoculum size should be determined in preliminary studies to establish a robust infection.

  • Infection:

    • Anesthetize the mice lightly.

    • Inject 0.1 mL of the bacterial suspension intramuscularly into the thigh of one or both hind legs.

  • This compound Administration:

    • Prepare the this compound solution or suspension in a sterile vehicle at the desired concentration. The selection of the vehicle should be based on the solubility and stability of this compound.

    • At a predetermined time post-infection (e.g., 2 hours), administer the this compound solution via the desired route. For the reported studies, intraperitoneal (IP) injection was used. The volume of injection should be appropriate for the size of the mouse (e.g., 0.1 - 0.2 mL).

    • A vehicle control group receiving only the vehicle without this compound is essential.

  • Efficacy Assessment:

    • At a specified time point after treatment (e.g., 12 or 24 hours), euthanize the mice.

    • Aseptically dissect the thigh muscles.

    • Homogenize the tissue in a known volume of sterile saline or PBS.

    • Perform serial dilutions of the tissue homogenate and plate on an appropriate agar medium.

    • Incubate the plates overnight at 37°C and enumerate the colony-forming units (CFU) to determine the bacterial load per thigh.

    • Compare the bacterial load in the this compound-treated group to the vehicle control group to determine the efficacy of the treatment.

Pharmacokinetic Studies

These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Objective: To determine key pharmacokinetic parameters of this compound in mice following intravenous and oral administration.

Materials:

  • Specific pathogen-free mice (e.g., C57BL/6)

  • This compound

  • Vehicle for this compound suitable for intravenous and oral administration

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Analytical equipment for quantifying this compound in plasma (e.g., LC-MS/MS)

Protocol:

  • This compound Formulation and Administration:

    • Prepare a sterile solution of this compound in a vehicle suitable for both intravenous (IV) and oral (PO) administration. The concentration should be adjusted to deliver the desired dose in a small volume.

    • For IV administration, inject a single bolus dose into a tail vein.

    • For oral administration, deliver a single dose via oral gavage.

  • Blood Sampling:

    • At predetermined time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples from the mice. A sparse sampling design, where different mice are used for each time point, is often employed.

    • Collect blood into heparinized tubes and centrifuge to separate the plasma.

  • Sample Analysis:

    • Store plasma samples at -80°C until analysis.

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Data Analysis:

    • Use pharmacokinetic modeling software to analyze the plasma concentration-time data.

    • Calculate key parameters such as Mean Residence Time (MRT) for IV administration and oral bioavailability (F%) by comparing the Area Under the Curve (AUC) for oral and IV routes.

Visualizations

The following diagrams illustrate the experimental workflow for the neutropenic thigh infection model and the logical relationship of pharmacokinetic and efficacy studies.

G cluster_0 Neutropenic Mouse Thigh Infection Model Workflow A Day -4: Administer Cyclophosphamide (150 mg/kg, IP) B Day -1: Administer Cyclophosphamide (100 mg/kg, IP) A->B C Day 0 (0h): Infect Thigh Muscle with Bacteria B->C D Day 0 (+2h): Administer this compound or Vehicle (IP) C->D E Day 0 (+14h or +26h): Euthanize Mice and Harvest Thighs D->E F Homogenize Tissue and Plate for CFU Quantification E->F G Analyze Results: Compare Treated vs. Vehicle F->G G cluster_1 Relationship of PK and Efficacy Studies PK Pharmacokinetic Studies (IV and Oral Administration) Dose Dose Selection and Optimization PK->Dose Efficacy In Vivo Efficacy Studies (Neutropenic Thigh Model) Efficacy->Dose Outcome Determination of Therapeutic Potential Dose->Outcome

Techniques for Assessing Iboxamycin Penetration in Bacterial Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iboxamycin (B13906954) is a novel, synthetic oxepanoprolinamide antibiotic with potent activity against a broad spectrum of multidrug-resistant Gram-positive and Gram-negative bacteria. Its mechanism of action involves binding to the bacterial ribosome to inhibit protein synthesis. A critical factor in the efficacy of any antibiotic is its ability to penetrate the bacterial cell envelope and accumulate at its site of action. This document provides detailed application notes and protocols for assessing the penetration of this compound into bacterial cells, a crucial step in its preclinical and clinical development.

The following sections detail three primary techniques for quantifying this compound uptake and determining its subcellular localization:

  • Radiolabeled Uptake Assays: Utilizing tritiated this compound to provide highly sensitive and quantitative data on intracellular accumulation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A powerful, label-free method for quantifying intracellular drug concentrations.

  • Cell Fractionation: A technique to separate different cellular compartments (cytoplasm, periplasm, and membranes) to determine the subcellular localization of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained using the described protocols. These tables are for illustrative purposes to guide data presentation and interpretation.

Table 1: Intracellular Concentration of [³H]-Iboxamycin in Various Bacterial Strains

Bacterial StrainThis compound Conc. (µg/mL)Incubation Time (min)Intracellular Conc. (ng/mg protein)Accumulation Ratio (Intracellular/Extracellular)
E. coli ATCC 2592211050.2 ± 4.550.2
E. coli ΔtolC110155.8 ± 12.1155.8
S. aureus ATCC 2921311085.6 ± 7.985.6
P. aeruginosa PAO111022.1 ± 3.222.1

Table 2: Subcellular Localization of this compound in E. coli Determined by Cell Fractionation and LC-MS/MS

Cellular FractionThis compound Concentration (ng/mg protein)Percentage of Total Intracellular this compound
Cytoplasm120.5 ± 11.377.3%
Periplasm25.1 ± 3.816.1%
Inner Membrane8.2 ± 1.55.3%
Outer Membrane2.0 ± 0.51.3%

Experimental Protocols

Protocol 1: Radiolabeled this compound Uptake Assay

This protocol describes the measurement of this compound accumulation in bacterial cells using tritium-labeled this compound ([³H]-Iboxamycin). A method for the tritiation of this compound has been previously described.[1][2]

Workflow for Radiolabeled this compound Uptake Assay

prep Prepare Bacterial Culture harvest Harvest and Wash Cells prep->harvest resuspend Resuspend in Assay Buffer harvest->resuspend incubate Incubate with [³H]-Iboxamycin resuspend->incubate separate Separate Cells from Supernatant incubate->separate lyse Lyse Cells separate->lyse Pellet scintillate Scintillation Counting lyse->scintillate quantify Quantify Protein and Calculate Uptake scintillate->quantify

Caption: Workflow for quantifying radiolabeled this compound uptake in bacteria.

Materials:

  • [³H]-Iboxamycin (specific activity ≥ 50 mCi/mmol)[1]

  • Bacterial strains of interest

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth, Luria-Bertani Broth)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Assay Buffer (e.g., PBS with 0.2% glucose)

  • Scintillation fluid

  • 0.1 M NaOH

  • BCA Protein Assay Kit

  • Microcentrifuge tubes

  • Silicone oil (density ~1.03 g/mL)

  • Scintillation counter

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate 50 mL of appropriate growth medium with a single colony of the bacterial strain.

    • Incubate overnight at 37°C with shaking (200 rpm).

    • The following day, subculture the overnight culture into fresh, pre-warmed medium and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).

  • Cell Harvesting and Washing:

    • Harvest the bacterial cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Cell Resuspension:

    • Resuspend the final cell pellet in Assay Buffer to a final OD₆₀₀ of 1.0.

  • Uptake Assay:

    • Pre-warm the cell suspension to 37°C for 10 minutes.

    • Initiate the uptake assay by adding [³H]-Iboxamycin to a final concentration of 1 µg/mL (or desired concentration).

    • At various time points (e.g., 1, 5, 10, 30 minutes), take 100 µL aliquots of the cell suspension.

  • Separation of Cells:

    • Layer each 100 µL aliquot onto 100 µL of silicone oil in a microcentrifuge tube.

    • Immediately centrifuge at 12,000 x g for 5 minutes to pellet the bacteria through the oil, separating them from the extracellular medium.

    • Carefully aspirate and discard the aqueous and oil layers.

  • Cell Lysis and Scintillation Counting:

    • Resuspend the bacterial pellet in 100 µL of 0.1 M NaOH and incubate at 60°C for 30 minutes to lyse the cells.

    • Transfer the lysate to a scintillation vial containing 4 mL of scintillation fluid.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Protein Quantification and Data Analysis:

    • Use a portion of the cell lysate to determine the total protein concentration using a BCA Protein Assay Kit.

    • Convert CPM to picomoles of this compound using the specific activity of the [³H]-Iboxamycin stock.

    • Calculate the intracellular concentration of this compound as pmol/mg of total cell protein.

    • The accumulation ratio can be calculated by dividing the intracellular concentration by the extracellular concentration.

Protocol 2: LC-MS/MS Quantification of Intracellular this compound

This protocol provides a method for the label-free quantification of this compound in bacterial cells.

Workflow for LC-MS/MS Quantification

culture Culture and Expose Bacteria to this compound pellet Pellet Cells Through Silicone Oil culture->pellet extract Extract this compound from Cell Pellet pellet->extract analyze LC-MS/MS Analysis extract->analyze quantify Quantify Against Standard Curve analyze->quantify

Caption: General workflow for quantifying intracellular this compound using LC-MS/MS.

Materials:

  • This compound standard

  • Bacterial strains of interest

  • Appropriate bacterial growth medium

  • PBS, pH 7.4

  • Silicone oil

  • Acetonitrile (ACN) with 0.1% formic acid (Extraction Solvent)

  • Internal standard (e.g., a structurally similar but isotopically labeled compound)

  • LC-MS/MS system (e.g., triple quadrupole)

Procedure:

  • Sample Preparation (Cell Culture and Exposure):

    • Grow and harvest bacterial cells as described in Protocol 1 (Steps 1-3).

    • Incubate the cell suspension with a known concentration of this compound (e.g., 1x or 4x MIC) for a defined period.

  • Separation and Lysis:

    • Separate the cells from the extracellular medium by centrifuging through silicone oil as described in Protocol 1 (Step 5).

    • Resuspend the bacterial pellet in 100 µL of ice-cold Extraction Solvent containing a known concentration of the internal standard.

    • Lyse the cells by sonication on ice (e.g., 3 cycles of 30 seconds on, 30 seconds off).

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an autosampler vial for analysis.

    • Develop an LC-MS/MS method for the detection and quantification of this compound and the internal standard. This will involve optimizing parameters such as the chromatographic column, mobile phases, gradient, and mass spectrometer settings (e.g., precursor and product ions, collision energy).

    • Inject the samples onto the LC-MS/MS system.

  • Data Analysis:

    • Prepare a standard curve of this compound in the extraction solvent.

    • Quantify the amount of this compound in the bacterial samples by comparing the peak area ratio of this compound to the internal standard against the standard curve.

    • Normalize the amount of this compound to the total protein content of the cell pellet (determined in a parallel experiment).

    • Express the results as ng of this compound per mg of bacterial protein.

Protocol 3: Subcellular Fractionation of Bacterial Cells

This protocol describes the separation of bacterial cells into cytoplasmic, periplasmic, and membrane fractions to determine the subcellular distribution of this compound. This method is particularly relevant for Gram-negative bacteria.

Workflow for Bacterial Subcellular Fractionation

expose Expose Bacteria to this compound spheroplast Generate Spheroplasts (Osmotic Shock) expose->spheroplast separate_peri Separate Periplasmic Fraction spheroplast->separate_peri lyse_sphero Lyse Spheroplasts (Sonication) separate_peri->lyse_sphero Spheroplasts analyze Quantify this compound in Each Fraction (LC-MS/MS) separate_peri->analyze Periplasm separate_cyto Separate Cytoplasmic and Membrane Fractions lyse_sphero->separate_cyto separate_cyto->analyze Cytoplasm & Membranes

Caption: Workflow for the subcellular fractionation of bacterial cells.

Materials:

  • Bacterial culture treated with this compound

  • Tris-HCl buffer (e.g., 30 mM, pH 8.0)

  • Sucrose (B13894) solution (20% w/v in Tris-HCl)

  • EDTA solution (1 mM)

  • Lysozyme (B549824) solution

  • MgSO₄ solution

  • Ice-cold water

  • Ultracentrifuge

  • Sonicator

  • LC-MS/MS system

Procedure:

  • Cell Preparation and this compound Exposure:

    • Grow a large volume (e.g., 500 mL) of bacterial culture and expose to this compound as described in Protocol 2.

    • Harvest the cells by centrifugation and wash with Tris-HCl buffer.

  • Periplasmic Fraction Isolation (Cold Osmotic Shock):

    • Resuspend the cell pellet in 10 mL of ice-cold 20% sucrose in Tris-HCl buffer containing 1 mM EDTA.

    • Add lysozyme to a final concentration of 100 µg/mL and incubate on ice for 30 minutes.

    • Centrifuge the cells at 8,000 x g for 15 minutes at 4°C. The resulting pellet contains the spheroplasts.

    • Resuspend the spheroplast pellet in 10 mL of ice-cold water to induce osmotic shock, releasing the periplasmic contents.

    • Incubate on ice for 10 minutes with gentle mixing.

    • Centrifuge at 8,000 x g for 15 minutes at 4°C. The supernatant is the periplasmic fraction .

  • Cytoplasmic and Membrane Fraction Isolation:

    • Resuspend the spheroplast pellet from the previous step in 5 mL of ice-cold Tris-HCl buffer.

    • Lyse the spheroplasts by sonication on ice.

    • Centrifuge the lysate at 10,000 x g for 10 minutes to remove any unlysed cells.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C.

    • The supernatant from this step is the cytoplasmic fraction .

    • The pellet contains the total membrane fraction (inner and outer membranes). Resuspend this pellet in an appropriate buffer. This is the total membrane fraction .

  • Quantification of this compound:

    • Quantify the concentration of this compound in each fraction (periplasmic, cytoplasmic, and membrane) using the LC-MS/MS protocol described in Protocol 2.

    • Determine the protein concentration of each fraction to normalize the this compound amount.

Concluding Remarks

The protocols outlined in this document provide a comprehensive framework for assessing the penetration and subcellular localization of this compound in bacterial cells. The choice of method will depend on the specific research question and available resources. Radiolabeled assays offer high sensitivity for initial uptake studies, while LC-MS/MS provides a robust, label-free method for quantification. Cell fractionation is essential for understanding the distribution of this compound within the bacterial cell, which can provide insights into its transport mechanisms and potential for reaching its ribosomal target. These techniques are fundamental for the continued development of this compound and other novel antibiotics.

References

Troubleshooting & Optimization

troubleshooting inconsistent Iboxamycin MIC assay results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Iboxamycin Minimum Inhibitory Concentration (MIC) assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetically-derived lincosamide antibiotic. It functions by binding to the peptidyl transferase center on the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. This action is typically bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells. A key feature of this compound is its efficacy against some bacteria that have developed resistance to other ribosome-targeting antibiotics.

Q2: Which standard methodologies should be followed for this compound MIC testing?

A2: For determining the MIC of this compound, it is recommended to follow the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for broth microdilution assays. These organizations provide standardized protocols for testing non-fastidious and fastidious organisms, which helps ensure reproducibility and accuracy of results.

Q3: Are there established quality control (QC) ranges for this compound with standard ATCC strains?

A3: As of the latest information available, specific CLSI or EUCAST quality control ranges for this compound using standard QC strains such as Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212 have not been published in widely accessible documents. For novel antimicrobial agents, these ranges are typically established through multi-laboratory studies. In the absence of official QC ranges, it is recommended that individual laboratories establish their own internal quality control parameters by repeatedly testing this compound against these strains to determine a laboratory-specific mean and acceptable range.

Q4: What are the common sources of variability in MIC assays?

A4: Inconsistent MIC results can arise from several factors, including:

  • Inoculum Preparation: Incorrect bacterial density can significantly alter MIC values.

  • Media Composition: Variations in broth formulation, such as cation concentration, can affect antibiotic activity.

  • Incubation Conditions: Time, temperature, and atmospheric conditions (e.g., CO2) must be consistent.

  • Operator Variability: Differences in pipetting techniques and reading of endpoints can introduce errors.

  • Antibiotic Stability and Storage: Improper storage or degradation of the antibiotic during the assay will lead to inaccurate results.

  • Plastic Adsorption: Some antibiotics may adhere to the surface of microtiter plates, reducing the effective concentration.

Troubleshooting Inconsistent this compound MIC Results

Below are common issues encountered during this compound MIC assays and steps to resolve them.

Observed Problem Potential Cause(s) Recommended Action(s)
MIC values are consistently higher or lower than expected. 1. Incorrect Inoculum Density: An inoculum that is too high can lead to falsely elevated MICs, while a low inoculum can result in artificially low MICs. 2. Degraded this compound Stock: The antibiotic may have lost potency due to improper storage or handling. 3. Systematic Pipetting Error: Inaccurate serial dilutions can skew results.1. Standardize Inoculum: Ensure the bacterial suspension is prepared to the correct McFarland standard (typically 0.5) and verified by spectrophotometry or plate counts. 2. Prepare Fresh Stock: Prepare a fresh stock solution of this compound from a reliable source and store it according to the manufacturer's instructions. 3. Calibrate Pipettes: Regularly calibrate and verify the accuracy of all pipettes used for serial dilutions.
Poor reproducibility between assay runs (high variability). 1. Inconsistent Inoculum Preparation: Day-to-day variations in preparing the bacterial suspension. 2. Media Lot-to-Lot Variability: Different batches of Mueller-Hinton Broth (MHB) can have slight compositional differences. 3. Operator Differences: Variations in technique between different lab personnel.1. Strict Adherence to Protocol: Follow a standardized protocol for inoculum preparation for every experiment. 2. Test New Media Lots: When a new lot of MHB is used, perform a QC check with reference strains to ensure consistency. 3. Standardize Technique: Ensure all personnel are trained on and adhere to the same experimental procedures.
"Skipped wells" (no growth in a well preceding wells with growth). 1. Pipetting Error: An error in the serial dilution leading to a well with a much higher or lower concentration of this compound than intended. 2. Contamination: Contamination of a single well can lead to anomalous growth.1. Careful Pipetting: Use fresh pipette tips for each dilution step and ensure proper mixing. 2. Aseptic Technique: Maintain strict aseptic technique throughout the plate preparation process. 3. Repeat the Assay: If skipped wells are observed, it is best to repeat the assay for that isolate.
Trailing endpoints (reduced but still visible growth over a range of concentrations). 1. Bacteriostatic Nature of this compound: As a bacteriostatic agent, this compound inhibits growth rather than killing the bacteria, which can sometimes lead to faint growth at concentrations near the MIC. 2. Reading Endpoint Too Late: Extended incubation can lead to breakthrough growth.1. Standardize Reading Time: Read the plates at the recommended time point (e.g., 18-20 hours) and be consistent. 2. Define Endpoint Criteria: Establish a clear definition for "no growth" (e.g., >80% reduction in turbidity compared to the positive control).
Unexpectedly high MICs for susceptible strains. 1. This compound Adsorption to Plastic: The antibiotic may be binding to the walls of the microtiter plate, reducing its effective concentration. This has been observed with other classes of antibiotics. 2. This compound Instability in Broth: The compound may be degrading over the incubation period.1. Consider Plate Type: If adsorption is suspected, testing in plates made of different materials (e.g., polypropylene (B1209903) vs. polystyrene) may be informative. The addition of a surfactant like Polysorbate-80 (at a low concentration like 0.002%) has been shown to prevent this for other antibiotics and could be investigated. 2. Assess Stability: While specific data for this compound is limited, lincosamides are generally stable. However, if instability is suspected, preparing fresh dilutions for each experiment is crucial.

Experimental Protocols

Broth Microdilution MIC Assay Protocol (Adapted from CLSI Guidelines)

This protocol outlines the standard procedure for determining the MIC of this compound.

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or as specified by the manufacturer) at a concentration that is at least 10 times the highest concentration to be tested.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

    • Store the stock solution in aliquots at -80°C.

  • Preparation of Microtiter Plates:

    • Using a 96-well sterile, untreated polystyrene microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of each row to be used.

    • In well 1 of each row, add 100 µL of CAMHB containing the appropriate starting concentration of this compound.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process through well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the positive control (no antibiotic) and will contain 50 µL of CAMHB.

    • Well 12 will serve as the negative control (no bacteria) and will contain 100 µL of CAMHB.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial suspension to wells 1 through 11. The final volume in these wells will be 100 µL.

    • Seal the plate and incubate at 35 ± 2°C for 18-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Visualizations

This compound's Mechanism of Action

Iboxamycin_Mechanism cluster_ribosome Bacterial 70S Ribosome 50S 50S Subunit 30S 30S Subunit This compound This compound PTC Peptidyl Transferase Center (PTC) This compound->PTC Binds to Inhibition Inhibition Protein_Syn Protein Synthesis PTC->Protein_Syn Catalyzes Inhibition->Protein_Syn

Caption: this compound binds to the Peptidyl Transferase Center on the 50S ribosomal subunit, inhibiting protein synthesis.

General MIC Assay Workflow

MIC_Workflow A Prepare this compound Stock Solution B Perform Serial Dilutions in Microtiter Plate A->B D Inoculate Plate with Bacteria B->D C Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->D E Incubate at 35°C for 18-20 hours D->E F Read MIC (Lowest Concentration with No Visible Growth) E->F

Caption: Standardized workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Troubleshooting Logic for Inconsistent MICs

Troubleshooting_MIC Start Inconsistent MIC Results Observed Check_QC Are QC Strain MICs within Established Range? Start->Check_QC Isolate_Issue Isolate-Specific Issue (e.g., Heteroresistance) Check_QC->Isolate_Issue Yes System_Issue Systemic Assay Issue Check_QC->System_Issue No Check_Inoculum Verify Inoculum Density (McFarland/OD) Check_Drug Prepare Fresh this compound Stock Check_Media Check Media Lot & Preparation Check_Technique Review Pipetting & Reading Technique System_Issue->Check_Inoculum System_Issue->Check_Drug System_Issue->Check_Media System_Issue->Check_Technique

Caption: A logical flowchart for troubleshooting the root cause of inconsistent MIC assay results.

optimizing Iboxamycin solubility in different culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iboxamycin. The following information addresses common challenges related to the solubility of this compound in various culture media, ensuring accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. One study successfully used sterile DMSO to create stock solutions for antimicrobial susceptibility testing.

Q2: I observed a precipitate after adding my this compound stock solution to the culture medium. What are the potential causes?

A2: Precipitation of this compound upon addition to aqueous culture media can be attributed to several factors:

  • Exceeding Solubility Limit: The final concentration of this compound in the medium may be higher than its solubility in that specific medium.

  • Solvent Shock: Rapid dilution of a concentrated DMSO stock into an aqueous medium can cause the compound to "crash out" of solution.

  • Media Composition: Components of the culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.

  • pH and Temperature: The pH and temperature of the culture medium can influence the solubility of this compound. While lincosamides like lincomycin (B1675468) have shown stability across a range of pH and temperatures, the specific characteristics of this compound may differ.

  • Improper Mixing: Failure to adequately mix the solution upon addition of the this compound stock can lead to localized high concentrations and precipitation.

Q3: How can I prevent this compound from precipitating in my culture medium?

A3: To prevent precipitation, consider the following strategies:

  • Perform a Solubility Test: Before conducting your main experiment, determine the maximum soluble concentration of this compound in your specific culture medium using the protocol provided below.

  • Use a Serial Dilution Approach: Instead of adding the concentrated DMSO stock directly to your final volume of media, create an intermediate dilution of this compound in the culture medium. Then, add this intermediate dilution to the rest of the medium.

  • Pre-warm the Medium: Ensure your culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.

  • Gentle Mixing: Add the this compound stock solution dropwise while gently vortexing or swirling the medium to ensure even distribution.

  • Control the Final DMSO Concentration: Keep the final concentration of DMSO in your culture medium as low as possible (ideally ≤0.5%) to minimize its potential effects on your experiment.

Troubleshooting Guide

If you encounter precipitation with this compound in your culture media, use the following guide to identify the cause and find a solution.

Issue Potential Cause Recommended Solution
Immediate Precipitation Final concentration exceeds the solubility limit.Decrease the final working concentration of this compound.
Rapid dilution of a concentrated stock.Perform a serial dilution in pre-warmed media.
The culture medium is at a low temperature.Always use pre-warmed (e.g., 37°C) culture media.
Precipitation After Incubation Compound instability in the aqueous environment over time.Prepare fresh this compound-containing media for long-term experiments.
Interaction with media components.Test the solubility of this compound in a different basal medium formulation.
Evaporation of media leading to increased concentration.Ensure proper humidification in your incubator to prevent evaporation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound powder required to prepare the desired volume of a 10 mM stock solution (Molar Mass of this compound: 495.07 g/mol )[1].

  • Aseptically weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to the tube.

  • Vortex the tube until the this compound is completely dissolved. The solution should be clear.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Culture Media

This protocol uses a visual method to determine the highest concentration of this compound that remains soluble in a specific culture medium.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile culture medium of interest (e.g., Cation-adjusted Mueller-Hinton Broth, Tryptic Soy Broth)

  • Sterile 96-well microtiter plate

  • Multichannel pipette

Procedure:

  • Add 100 µL of the sterile culture medium to all wells of a 96-well plate.

  • In the first well of a row, add a specific volume of your this compound stock solution to achieve a starting concentration (e.g., 2 µL of a 10 mM stock in 100 µL of media for a 200 µM starting concentration).

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly by pipetting up and down.

  • Continue this serial dilution across the plate to create a range of concentrations.

  • Include a well with culture medium and DMSO only as a negative control.

  • Incubate the plate under your standard experimental conditions (e.g., 37°C for 18-24 hours).

  • Visually inspect each well for any signs of precipitation (cloudiness, crystals, or film). The highest concentration that remains clear is the maximum soluble concentration of this compound in that medium under those conditions.

Data Presentation

Record your solubility testing results in a table for easy comparison across different culture media.

Culture Medium Temperature (°C) pH Maximum Soluble Concentration (µg/mL) Observations
Mueller-Hinton Broth377.3[Your Result]e.g., Clear, Precipitate at higher concentrations
Tryptic Soy Broth377.3[Your Result]
[Other Medium][Your Result]

Visualizations

experimental_workflow prep_stock Prepare this compound Stock (e.g., 10 mM in DMSO) setup_plate Set up 96-well plate with 100 µL culture medium per well prep_stock->setup_plate serial_dilute Perform 2-fold serial dilution of this compound stock in the plate setup_plate->serial_dilute incubate Incubate plate at desired temperature (e.g., 37°C) serial_dilute->incubate observe Visually inspect wells for precipitation incubate->observe determine_max Determine Maximum Soluble Concentration observe->determine_max

Caption: Experimental workflow for determining this compound solubility.

troubleshooting_flowchart start Precipitation Observed timing When does precipitation occur? start->timing immediate Immediately upon mixing timing->immediate Immediately delayed After incubation timing->delayed Delayed cause_immediate Potential Causes: - Concentration too high - Rapid dilution - Cold medium immediate->cause_immediate cause_delayed Potential Causes: - Compound instability - Media interaction - Evaporation delayed->cause_delayed solution_immediate Solutions: - Lower final concentration - Use serial dilution - Pre-warm medium cause_immediate->solution_immediate solution_delayed Solutions: - Prepare fresh media for long experiments - Test alternative media - Ensure proper incubator humidity cause_delayed->solution_delayed

Caption: Troubleshooting flowchart for this compound precipitation.

References

Technical Support Center: Iboxamycin In Vitro Experimentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iboxamycin (B13906954). The information provided is designed to help address potential challenges related to the stability of this compound during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder and stock solutions?

Proper storage is critical to maintaining the integrity of this compound. For long-term storage, the solid powder should be stored at -20°C, where it is stable for up to 12 months. Stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should be stored at -80°C or -20°C for a stability of up to 6 months.

Q2: I am observing inconsistent Minimum Inhibitory Concentration (MIC) results for this compound. What could be the cause?

Inconsistent MIC results can stem from several factors. Beyond common issues like variability in inoculum density or media preparation, the stability of this compound during the incubation period can be a significant contributor.[1] this compound, as a lincosamide, may be susceptible to degradation under certain conditions, leading to a lower effective concentration over the course of the experiment.

Q3: What is the optimal pH for maintaining this compound stability in aqueous solutions?

Q4: Can components of my cell culture medium affect this compound's stability?

Yes, certain components in complex media could potentially interact with and degrade this compound. While specific interactions have not been documented for this compound, it is a possibility to consider when troubleshooting unexpected results.

Q5: How can I prepare my this compound stock solution?

This compound is soluble in DMSO at a concentration of 10 mM. It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous grade of DMSO to minimize the introduction of water, which could facilitate hydrolysis.

Troubleshooting Guides

Issue 1: Inconsistent or Higher-Than-Expected MIC Values

If you are observing variability in your MIC assays or if the MIC values are higher than anticipated from the literature, consider the following troubleshooting steps.

dot

G cluster_0 Troubleshooting Inconsistent MICs start Inconsistent MIC Results Observed check_protocol Verify Standard MIC Protocol Adherence (Inoculum, Media, Incubation) start->check_protocol check_ibox_prep Review this compound Preparation and Storage check_protocol->check_ibox_prep assess_stability Assess Potential for this compound Degradation check_ibox_prep->assess_stability modify_protocol Modify Experimental Protocol assess_stability->modify_protocol Degradation Suspected re_run_assay Re-run MIC Assay assess_stability->re_run_assay Degradation Unlikely modify_protocol->re_run_assay analyze_results Analyze New Results re_run_assay->analyze_results

Caption: Troubleshooting workflow for inconsistent MIC results.

Detailed Steps:

  • Verify Standard Protocol Adherence: Before investigating compound stability, ensure that all standard parameters for your MIC assay are consistent and correct. This includes:

    • Inoculum Preparation: Use a standardized inoculum density (e.g., 0.5 McFarland standard).

    • Media Quality: Use fresh, properly prepared Mueller-Hinton Broth (or other appropriate media) with the correct pH.

    • Incubation Conditions: Ensure consistent temperature and incubation time.

  • Review this compound Preparation and Storage:

    • Confirm that your stock solution was prepared correctly and stored at the recommended temperature (-80°C or -20°C in DMSO).

    • Avoid repeated freeze-thaw cycles of the stock solution. Aliquoting the stock solution upon initial preparation is highly recommended.

  • Assess Potential for this compound Degradation:

    • Consider Incubation Time: For longer incubation periods (e.g., >24 hours), the potential for degradation increases.

    • Check Media pH: The pH of standard bacterial culture media (typically 7.2-7.4) is outside the optimal stability range for lincosamides.[2][3]

  • Modify Experimental Protocol (If Degradation is Suspected):

    • Minimize Pre-incubation: Add this compound to the assay plates as close to the time of bacterial inoculation as possible.

    • Consider a Stability Control: Include a well with this compound in media without bacteria and measure its concentration or activity at the end of the incubation period.

Issue 2: Loss of this compound Activity in Cell-Based Assays

When using this compound in cell culture experiments over extended periods, a gradual loss of efficacy may be observed.

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G cluster_1 Maintaining this compound Activity in Cell Culture start Loss of Activity in Cell-Based Assay check_storage Verify Stock Solution Integrity start->check_storage evaluate_media Evaluate Culture Media Conditions (pH, Temperature) check_storage->evaluate_media consider_hydrolysis Hypothesize Hydrolytic Degradation evaluate_media->consider_hydrolysis implement_mitigation Implement Mitigation Strategies consider_hydrolysis->implement_mitigation monitor_activity Monitor this compound Activity implement_mitigation->monitor_activity

Caption: Workflow for addressing loss of this compound activity.

Detailed Steps:

  • Verify Stock Solution Integrity: Ensure that the DMSO stock solution has been stored correctly and has not undergone excessive freeze-thaw cycles.

  • Evaluate Culture Media Conditions:

    • pH: The pH of most cell culture media is around 7.4, which can promote slow hydrolysis of lincosamides over time.

    • Temperature: Incubation at 37°C will accelerate the rate of any potential degradation compared to storage at lower temperatures.

  • Implement Mitigation Strategies:

    • Fresh Media Changes: For long-term experiments, perform regular media changes with freshly added this compound to maintain its effective concentration.

    • pH Optimization (If Possible): If your experimental system allows, consider if adjusting the media pH to be slightly more acidic could be tolerated by your cells without compromising the experiment.

Data Presentation

The following tables summarize the known stability information for this compound and related lincosamide antibiotics.

Table 1: Recommended Storage and Handling of this compound

FormSolventStorage TemperatureDuration
Solid Powder--20°C12 Months
In SolventDMSO-80°C6 Months
In SolventDMSO-20°C6 Months
Data sourced from ProbeChem.

Table 2: pH-Dependent Stability of Lincomycin (B1675468) (as a proxy for Lincosamides)

pHStorage TemperatureRelative StabilityCalculated Shelf Life (t₉₀)
280°CLeast Stable0.38 days
480°CMost Stable4.59 days
Data adapted from stability studies on lincomycin hydrochloride.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Broth Media

This protocol provides a method to evaluate the stability of this compound in your specific broth medium over a typical experiment duration.

Materials:

  • This compound stock solution (in DMSO)

  • Sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Incubator at 37°C

  • HPLC-MS or a sensitive bioassay for quantification

Procedure:

  • Prepare a solution of this compound in the broth medium at the highest concentration used in your experiments.

  • Dispense aliquots of this solution into multiple wells of a 96-well plate.

  • Incubate the plate at 37°C.

  • At various time points (e.g., 0, 4, 8, 12, 24 hours), remove an aliquot and store it at -80°C until analysis.

  • Plot the concentration of this compound versus time to determine its degradation kinetics in your experimental conditions.

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G cluster_2 This compound Stability Assay Workflow prep_solution Prepare this compound in Broth dispense Aliquot into 96-well Plate prep_solution->dispense incubate Incubate at 37°C dispense->incubate sample Sample at Time Points (0, 4, 8, 12, 24h) incubate->sample store Store Samples at -80°C sample->store analyze Analyze Concentration (e.g., HPLC-MS) store->analyze plot Plot Concentration vs. Time analyze->plot

Caption: Experimental workflow for assessing this compound stability.

This compound's Mechanism of Action

This compound is a synthetic lincosamide antibiotic that targets the bacterial ribosome. It binds to the 50S ribosomal subunit, interfering with protein synthesis. This mechanism is similar to other lincosamide and macrolide antibiotics.

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G cluster_3 This compound's Ribosomal Inhibition Pathway This compound This compound ribosome Bacterial 50S Ribosomal Subunit This compound->ribosome binding Binding to Peptidyl Transferase Center ribosome->binding inhibition Inhibition of Protein Synthesis binding->inhibition bacteriostasis Bacteriostasis inhibition->bacteriostasis

Caption: Simplified signaling pathway for this compound's action.

References

Iboxamycin Time-Kill Kinetic Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Iboxamycin (B13906954) Time-Kill Kinetic Assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the in vitro assessment of this compound's antibacterial activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetically-derived lincosamide antibiotic. Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit. This binding interferes with the accommodation of aminoacyl-tRNAs, thus halting peptide chain elongation. Notably, this compound can bind to ribosomes even when they are methylated, a common mechanism of resistance to other ribosome-targeting antibiotics.[1]

Q2: Is this compound bactericidal or bacteriostatic?

A2: The activity of this compound can be species-dependent. For instance, against Listeria monocytogenes, this compound has been shown to be bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria.[2] However, like other lincosamides, its effect is generally considered bacteriostatic. A bacteriostatic effect is typically defined as a <3-log10 reduction in CFU/mL from the initial inoculum over a 24-hour period. In contrast, a bactericidal agent would cause a ≥3-log10 reduction in CFU/mL.[3]

Q3: What is the Post-Antibiotic Effect (PAE) and does this compound exhibit one?

A3: The Post-Antibiotic Effect (PAE) is the suppression of bacterial growth that persists after a short exposure of the organisms to an antimicrobial agent. This compound has been observed to have a pronounced PAE against Listeria monocytogenes.[2] This is a valuable pharmacokinetic property, as it suggests that the inhibitory effects of the drug may continue even after its concentration in the body drops below the Minimum Inhibitory Concentration (MIC).

Troubleshooting Guide

Problem 1: No reduction in bacterial counts, or even continued growth, in the presence of this compound.

Possible Cause Troubleshooting Steps
Incorrect this compound Concentration - Double-check all calculations for the preparation of this compound stock solutions and working dilutions. - Ensure the correct volume of the stock solution was added to the assay medium. - If possible, verify the concentration of the stock solution using an appropriate analytical method.
Bacterial Resistance - Confirm the identity and purity of the bacterial strain being tested. - Check the literature for known intrinsic or acquired resistance mechanisms in the test organism to lincosamides. - While this compound is effective against some resistant strains, it is not universally active. For example, certain ABCF ATPases like VmlR in B. subtilis can confer resistance.[2]
High Initial Inoculum - Ensure the starting inoculum is standardized to approximately 5 x 10^5 CFU/mL. - A higher inoculum can lead to an "inoculum effect," where the antibiotic is overwhelmed by the number of bacteria.

Problem 2: The time-kill curve shows an initial decrease in CFU/mL, but then the bacterial count increases again (regrowth).

Possible Cause Troubleshooting Steps
Bacteriostatic Activity - This is an expected outcome for a bacteriostatic agent like this compound against certain bacteria. The initial decline may be due to the killing of a susceptible subpopulation, followed by the regrowth of the remaining viable, but inhibited, bacteria.
Selection of Resistant Subpopulations - The regrowth phase could indicate the selection and proliferation of a resistant subpopulation within the initial inoculum. Consider performing susceptibility testing on the regrown population to check for changes in the MIC.
Degradation of this compound - While generally stable, prolonged incubation at 37°C could potentially lead to some degradation of the compound. Ensure the assay duration is appropriate and consider the stability of this compound under your specific experimental conditions.

Problem 3: High variability and lack of reproducibility between replicate experiments.

Possible Cause Troubleshooting Steps
Inconsistent Inoculum Preparation - Standardize the preparation of the bacterial inoculum. Always use a fresh overnight culture to start a new culture for the assay, and ensure it is in the logarithmic growth phase before use.
Bacterial Clumping - Some bacterial strains have a tendency to clump, which can lead to inaccurate colony counts. - To minimize clumping, vortex the bacterial suspension thoroughly before each sampling and dilution step. The use of a small amount of a non-ionic surfactant like Tween 80 (e.g., 0.05%) may also be beneficial.
Inconsistent Sampling and Plating - Ensure the culture is well-mixed before taking each sample. - Use calibrated pipettes and proper aseptic technique for serial dilutions and plating. - Aim for plates with 30-300 colonies for accurate counting.

Data Presentation

This compound Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values of this compound against various bacterial species.

Bacterial Species Strain Type MIC (mg/L) Reference
Staphylococcus aureusOcular MRSA Isolates (MIC50)0.06
Staphylococcus aureusOcular MRSA Isolates (MIC90)2
Staphylococcus aureusOcular MRSA with erm genes (MIC90)2
Listeria monocytogenesWild Type0.125 - 0.5
Bacillus subtilisWild Type2
Enterococcus faecalisWild TypeHighly Susceptible
Illustrative Time-Kill Kinetic Assay Data for this compound

The following table provides an example of what time-kill kinetic data for this compound against a susceptible Staphylococcus aureus strain might look like. This data is for illustrative purposes to demonstrate correct formatting.

Time (hours) Growth Control (Log10 CFU/mL) This compound at 1x MIC (Log10 CFU/mL) This compound at 4x MIC (Log10 CFU/mL)
05.725.715.73
26.895.154.58
47.914.633.21
88.854.752.89
249.125.233.15

Experimental Protocols

Standard Time-Kill Kinetic Assay Protocol

This protocol is a general guideline and may require optimization based on the specific bacterial strain and experimental objectives.

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the target bacterium.

    • Inoculate the colonies into a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh CAMHB to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Assay Setup:

    • Prepare serial dilutions of this compound in CAMHB to achieve the desired final concentrations (e.g., 0.5x, 1x, 2x, 4x, and 8x the predetermined MIC).

    • Set up test tubes or flasks for each concentration of this compound and a growth control (no antibiotic).

    • Add the prepared bacterial inoculum to each tube to achieve the final desired starting density.

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube for viable cell counting.

  • Viable Cell Counting:

    • Perform ten-fold serial dilutions of each aliquot in sterile phosphate-buffered saline (PBS) or sterile saline.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates (e.g., Tryptic Soy Agar - TSA).

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on plates that have between 30 and 300 colonies to determine the CFU/mL.

  • Data Analysis:

    • Calculate the Log10 CFU/mL for each time point and concentration.

    • Plot the Log10 CFU/mL versus time for each concentration to generate the time-kill curves.

Visualizations

This compound's Mechanism of Action

Iboxamycin_Mechanism cluster_ribosome Bacterial Ribosome (50S Subunit) PTC Peptidyl Transferase Center (PTC) No_Protein Protein Synthesis Inhibited PTC->No_Protein Blocks tRNA binding A-site A-site P-site P-site A-site->P-site Translocation Protein Protein Synthesis P-site->Protein Peptide bond formation This compound This compound This compound->PTC Binds to PTC tRNA Aminoacyl-tRNA tRNA->A-site Binds to A-site

Caption: this compound binds to the Peptidyl Transferase Center (PTC) of the 50S ribosomal subunit, inhibiting protein synthesis.

Experimental Workflow for Time-Kill Kinetic Assay

Time_Kill_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (Logarithmic Growth Phase) Start->Prep_Inoculum Assay_Setup Set up Assay Tubes (Inoculum + this compound/Control) Prep_Inoculum->Assay_Setup Prep_Antibiotic Prepare this compound Dilutions (e.g., 0.5x, 1x, 2x, 4x MIC) Prep_Antibiotic->Assay_Setup Incubate Incubate at 37°C with Shaking Assay_Setup->Incubate Sampling Sample at Time Points (0, 2, 4, 8, 24h) Incubate->Sampling Serial_Dilution Perform Serial Dilutions Sampling->Serial_Dilution Plating Plate Dilutions on Agar Serial_Dilution->Plating Incubate_Plates Incubate Plates at 37°C Plating->Incubate_Plates Count_Colonies Count Colonies (CFU) Incubate_Plates->Count_Colonies Data_Analysis Calculate Log10 CFU/mL and Plot Curves Count_Colonies->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for performing a time-kill kinetic assay.

Logical Troubleshooting Workflow

Troubleshooting_Workflow Problem Unexpected Results in Time-Kill Assay No_Killing No Reduction in CFU/mL Problem->No_Killing Regrowth Initial Killing Followed by Regrowth Problem->Regrowth Variability High Variability Between Replicates Problem->Variability Check_Concentration Verify this compound Concentration No_Killing->Check_Concentration Check_Resistance Assess Bacterial Resistance No_Killing->Check_Resistance Check_Inoculum_Size Standardize Inoculum Density No_Killing->Check_Inoculum_Size Bacteriostatic Consider Bacteriostatic Effect Regrowth->Bacteriostatic Resistant_Subpopulation Test Regrown Population for Resistance Regrowth->Resistant_Subpopulation Standardize_Inoculum_Prep Standardize Inoculum Preparation Variability->Standardize_Inoculum_Prep Address_Clumping Implement Anti-Clumping Measures Variability->Address_Clumping Standardize_Sampling Standardize Sampling and Plating Technique Variability->Standardize_Sampling

Caption: A logical workflow for troubleshooting common issues in time-kill kinetic assays.

References

protocol adjustments for testing Iboxamycin against biofilms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Iboxamycin in biofilm studies. The information is tailored for scientists and drug development professionals to facilitate accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing high variability in biofilm formation in our negative control wells (without this compound). What could be the cause?

A1: High variability in control wells is a common issue in biofilm assays and can confound the interpretation of this compound's effects. Several factors can contribute to this:

  • Inconsistent Inoculum: The initial bacterial density is critical for consistent biofilm formation. Ensure the bacterial suspension is homogenous and in the mid-exponential growth phase.

  • Environmental Factors: Minor variations in temperature, humidity, and gas exchange across the microtiter plate can lead to differential biofilm growth. "Edge effects," where wells on the perimeter of the plate experience more evaporation, are a frequent cause of variability.

  • Surface Properties: The type of microtiter plate (e.g., polystyrene, polypropylene) and any surface coatings can influence bacterial attachment and biofilm development. Ensure you are using the same type of plate for all experiments.

  • Nutrient Availability: The composition and concentration of the growth medium can significantly impact biofilm formation.

Troubleshooting Steps:

  • Standardize Inoculum Preparation: Always start from a fresh overnight culture to prepare your working inoculum. Standardize the inoculum density using optical density (OD) measurements (e.g., OD600 of 0.05-0.1) and verify by colony-forming unit (CFU) counts.

  • Mitigate Edge Effects: Avoid using the outer wells of the microtiter plate for experimental samples. Instead, fill them with sterile medium or water to create a humidity barrier.

  • Use a Positive Control: Include a known robust biofilm-forming strain as a positive control to ensure your assay conditions are optimal for biofilm growth.

  • Gentle Washing: During washing steps to remove planktonic cells, be gentle to avoid dislodging the biofilm. A multichannel pipette with low aspiration speed or a gentle plate washing system is recommended.

Q2: Our Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) values for this compound seem inconsistent between experiments. Why is this happening?

A2: Inconsistency in MBIC and MBEC results can arise from several experimental variables:

  • Biofilm Maturity: The age of the biofilm can significantly affect its susceptibility to antimicrobial agents. Ensure the biofilm maturation period is consistent across all experiments.

  • This compound Concentration and Stability: Inaccurate serial dilutions or degradation of the this compound stock solution can lead to erroneous results. Prepare fresh dilutions for each experiment and verify the stock concentration.

  • Quantification Method: Different methods for quantifying biofilm biomass (e.g., Crystal Violet staining) and cell viability (e.g., MTT or resazurin (B115843) assay) measure different aspects of the biofilm. Discrepancies between these methods are not uncommon.

  • Bacteriostatic vs. Bactericidal Effect: this compound, like other lincosamides, is primarily bacteriostatic, meaning it inhibits bacterial growth rather than killing the cells. This can affect the interpretation of viability assays.

Troubleshooting Steps:

  • Strict Protocol Adherence: Follow a standardized protocol for biofilm growth, this compound treatment, and quantification.

  • Use of Multiple Quantification Methods: Employing both a biomass stain (e.g., Crystal Violet) and a viability stain can provide a more comprehensive understanding of this compound's effect.

  • Time-Kill Curves: For a more detailed analysis of this compound's activity against biofilms, consider performing time-kill curve experiments to observe the dynamics of bacterial killing or inhibition over time.

  • Appropriate Controls: Include appropriate controls in every assay, such as untreated biofilms (positive control), wells with medium only (negative control), and a reference antibiotic with known anti-biofilm activity.

Q3: We are testing this compound against Staphylococcus aureus biofilms and observe an increase in biofilm mass at sub-MIC concentrations. Is this an expected result?

A3: The observation of increased biofilm formation at sub-inhibitory concentrations of some antibiotics is a known phenomenon. This can be a stress response from the bacteria, leading to the upregulation of genes involved in biofilm formation. While not specifically documented for this compound, it is a plausible biological effect.

Troubleshooting and Interpretation:

  • Confirm the Finding: Repeat the experiment with careful attention to serial dilutions and controls to ensure the observation is reproducible.

  • Microscopy: Visualize the biofilms using microscopy (e.g., confocal laser scanning microscopy with live/dead staining) to confirm an increase in biomass and assess the viability of the cells within the biofilm.

  • Gene Expression Analysis: If the effect is consistent, consider performing RT-qPCR to investigate the expression of key biofilm-associated genes in S. aureus (e.g., icaADBC, sarA, agr) in response to sub-MIC this compound.

  • Report the Finding: If the increase in biofilm formation is a reproducible biological effect, it is an important characteristic of this compound's interaction with the target organism and should be reported.

Quantitative Data Summary

Currently, there is limited publicly available data on the specific Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) of this compound against bacterial biofilms. However, Minimum Inhibitory Concentration (MIC) data against planktonic bacteria can provide a baseline for designing anti-biofilm experiments.

Table 1: Planktonic MIC of this compound Against Ocular Methicillin-Resistant Staphylococcus aureus (MRSA) Isolates.

Isolate TypeNumber of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)
All MRSA500.062
MRSA with erm genes25Not Reported2

Note: The presence of erm genes confers resistance to many lincosamide antibiotics. This compound demonstrates continued activity against these resistant strains.

Table 2: Illustrative Template for Reporting MBIC and MBEC Data for this compound

(Note: The following are placeholder values. Researchers should populate this table with their own experimental data.)

Bacterial SpeciesStrainPlanktonic MIC (mg/L)MBIC₅₀ (mg/L)MBEC₅₀ (mg/L)
Staphylococcus aureusATCC 29213[Insert Data][Insert Data][Insert Data]
Pseudomonas aeruginosaPAO1[Insert Data][Insert Data][Insert Data]

Experimental Protocols

Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC) of this compound

This protocol determines the lowest concentration of this compound required to inhibit biofilm formation.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Tryptic Soy Broth supplemented with 1% glucose for S. aureus)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) acetic acid or 95% ethanol (B145695)

  • Microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust the OD600 to 0.05-0.1 in fresh growth medium.

  • Serial Dilutions of this compound: In the microtiter plate, prepare two-fold serial dilutions of this compound in the growth medium to achieve the desired concentration range. Include wells with medium only (negative control) and wells with bacterial suspension and no this compound (positive control).

  • Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions and the positive control wells.

  • Incubation: Cover the plate and incubate at 37°C for 24-48 hours under static conditions.

  • Washing: Gently remove the planktonic cells by aspirating the medium. Wash the wells twice with PBS, being careful not to disturb the biofilm.

  • Staining: Add 125 µL of 0.1% Crystal Violet solution to each well and incubate for 15 minutes at room temperature.

  • Washing: Remove the Crystal Violet solution and wash the wells three times with PBS to remove excess stain.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound Crystal Violet. Incubate for 10-15 minutes with gentle shaking.

  • Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom microtiter plate and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The MBIC is defined as the lowest concentration of this compound that shows a significant reduction (e.g., ≥90%) in biofilm formation compared to the positive control.

Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC) of this compound

This protocol determines the lowest concentration of this compound required to eradicate a pre-formed biofilm.

Materials:

  • Same as for MBIC protocol

  • MTT or resazurin solution for viability assessment (optional)

  • Solubilizing agent for formazan (B1609692) (e.g., DMSO)

Procedure:

  • Biofilm Formation: In a 96-well microtiter plate, add the standardized bacterial inoculum to the wells and incubate at 37°C for 24-48 hours to allow for mature biofilm formation.

  • Washing: Gently remove the planktonic cells by aspiration and wash the wells twice with PBS.

  • This compound Treatment: Prepare serial dilutions of this compound in fresh growth medium in a separate plate. Add these dilutions to the wells containing the pre-formed biofilms. Include untreated biofilm wells as a positive control.

  • Incubation: Incubate the plate for another 24 hours at 37°C.

  • Quantification of Viable Cells:

    • CFU Counting: Aspirate the medium, wash the wells with PBS, and then add fresh medium. Scrape the biofilm from the well surface or use sonication to dislodge the cells. Perform serial dilutions and plate on appropriate agar (B569324) plates to determine the number of viable cells (CFU/mL).

    • Viability Staining (e.g., MTT):

      • After treatment, wash the wells with PBS.

      • Add MTT solution and incubate in the dark according to the manufacturer's instructions.

      • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

      • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: The MBEC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥99.9% or a 3-log reduction) in the number of viable cells compared to the untreated control.

Signaling Pathways and Experimental Workflows

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how to avoid iboxamycin precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for iboxamycin (B13906954). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in aqueous solutions and to troubleshoot common issues such as precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a synthetic lincosamide antibiotic. It functions by binding to the bacterial ribosome, thereby inhibiting protein synthesis. It has shown potent activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1]

Q2: What is the known solubility of this compound?

Specific solubility data for this compound in various aqueous buffers is limited. However, it has been reported to be soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM.[1] The synthesis of this compound involves purification using an eluent containing 1% ammonium (B1175870) hydroxide, which suggests that its solubility is pH-dependent.

Q3: Why is my this compound precipitating out of solution?

Precipitation of this compound in aqueous solutions can occur for several reasons:

  • Poor Aqueous Solubility: this compound, like many synthetic compounds, may have limited solubility in purely aqueous environments.

  • Incorrect Solvent for Stock Solution: Using an inappropriate solvent to prepare the initial stock solution can lead to precipitation upon dilution into your aqueous experimental medium.

  • pH of the Medium: The solubility of this compound is likely influenced by the pH of the solution. If the pH of your experimental medium is not optimal, the compound may precipitate.

  • High Concentration: The concentration of this compound in your working solution may exceed its solubility limit in that specific medium.

  • Temperature Effects: Changes in temperature during storage or experimentation can affect solubility.

  • Interactions with Media Components: Components of your culture medium or buffer system could potentially interact with this compound, leading to the formation of insoluble complexes.

Troubleshooting Guide: this compound Precipitation

If you are experiencing precipitation of this compound during your experiments, follow these troubleshooting steps:

Step 1: Review Your Solution Preparation Protocol

Careful preparation of stock and working solutions is crucial. A recommended starting point is to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental medium.

Step 2: Optimize Your Solvent System

  • Primary Solvent Selection: For preparing a stock solution, 100% DMSO is a good starting point, as this compound is known to be soluble in it at 10 mM.[1]

  • Co-solvent Usage: When diluting the DMSO stock into your aqueous medium, ensure that the final concentration of DMSO is low (typically <1%) to avoid solvent-induced artifacts in your experiment.

Step 3: Adjust the pH of Your Experimental Medium

Given that the purification of this compound can involve a basic eluent, its solubility may be enhanced at a slightly acidic or basic pH compared to neutral pH.

  • Determine the Optimal pH Range: If your experimental system allows, test the solubility of this compound in small volumes of your medium at various pH values (e.g., 6.0, 7.0, 7.4, 8.0) to identify a range where it remains in solution.

  • pH Adjustment: Use sterile HCl or NaOH to adjust the pH of your medium. Be mindful that significant pH changes can impact cellular health and the activity of other components in your medium.

Step 4: Consider Solubility Enhancers

If optimizing the solvent and pH is not sufficient or feasible for your experimental setup, consider the use of solubility enhancers. The choice of enhancer will be system-dependent and should be tested for compatibility with your assay.

Data Presentation

Table 1: this compound Solubility in Common Solvents (User-Generated Data)

As specific quantitative solubility data for this compound in various aqueous buffers is not widely available, we recommend that researchers empirically determine and record this information for their specific experimental conditions.

Solvent/Buffer (and pH)Temperature (°C)Maximum Soluble Concentration (mM)Observations (e.g., clear, precipitate)
Deionized Water (pH 7.0)25
Phosphate-Buffered Saline (PBS, pH 7.4)25
Mueller-Hinton Broth (pH ~7.3)37
RPMI 1640 (pH ~7.2)37
User-defined buffer 1
User-defined buffer 2

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).[1]

  • Dissolution: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.

  • Sterilization (Optional): If required for your application, filter-sterilize the stock solution using a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C in the dark.

Protocol 2: Preparation of this compound Working Solution

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Serially dilute the stock solution into your pre-warmed experimental aqueous medium to achieve the desired final concentration.

  • Mixing: Ensure rapid and thorough mixing as you add the stock solution to the aqueous medium to prevent localized high concentrations that could lead to precipitation. Add the stock solution dropwise while vortexing or stirring the medium.

Visualizations

Iboxamycin_Troubleshooting_Workflow cluster_start Start cluster_protocol Protocol Review cluster_solvent Solvent System Optimization cluster_ph pH Adjustment cluster_enhancers Solubility Enhancers cluster_end Resolution start Precipitation Observed review_protocol Review Solution Preparation Protocol start->review_protocol optimize_solvent Use 100% DMSO for Stock Solution review_protocol->optimize_solvent check_dmso_conc Ensure Final DMSO Concentration is Low (<1%) optimize_solvent->check_dmso_conc adjust_ph Test Solubility at Different pH Values check_dmso_conc->adjust_ph ph_ok Is pH Adjustment Feasible? adjust_ph->ph_ok use_enhancers Consider Using Solubility Enhancers ph_ok->use_enhancers No resolved Precipitation Resolved ph_ok->resolved Yes use_enhancers->resolved

Caption: Troubleshooting workflow for this compound precipitation.

Iboxamycin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound ribosome 50S Ribosomal Subunit This compound->ribosome Binds to protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits cell_death Bacteriostatic Effect protein_synthesis->cell_death Leads to

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

factors affecting iboxamycin activity in different growth media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for iboxamycin (B13906954). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on factors affecting this compound's activity in different growth media and to assist in troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, synthetic lincosamide antibiotic belonging to the oxepanoprolinamide class. It functions by binding to the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome, which inhibits protein synthesis and results in a bacteriostatic effect. A key feature of this compound is its ability to overcome common resistance mechanisms, such as those mediated by Erm and Cfr 23S rRNA methyltransferases. Structural studies have shown that this compound can still bind effectively to methylated ribosomes by causing a structural rearrangement of the methylated nucleotide, allowing the drug to evade this type of resistance.

Q2: What are the primary factors within a growth medium that can influence this compound's observed activity?

A2: The in vitro activity of antibiotics, including this compound, can be significantly influenced by the composition of the growth medium. Key factors include:

  • pH: The pH of the medium can alter the ionization state of the antibiotic and the surface charge of the bacteria, potentially affecting drug-target interactions. The activity of lincosamides and macrolides can be reduced in acidic conditions.[1]

  • Divalent Cation Concentration: The concentration of divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), can impact the activity of some antibiotics. While this effect is well-documented for aminoglycosides against Pseudomonas aeruginosa, it is a critical parameter to control for all antimicrobial susceptibility testing (AST) to ensure reproducibility.

  • Nutrient Composition: The specific carbon and nitrogen sources in a medium can affect bacterial growth rates and metabolism, which may indirectly influence antibiotic susceptibility.

Q3: Why is cation-adjusted Mueller-Hinton Broth (CAMHB) the standard medium for many susceptibility tests?

A3: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended standard medium for most routine antimicrobial susceptibility testing by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). This is because it is a relatively undefined medium that supports the growth of most non-fastidious pathogens and, crucially, its concentrations of divalent cations (Mg²⁺ and Ca²⁺) are standardized. This standardization is vital for minimizing variability in Minimum Inhibitory Concentration (MIC) results between different laboratories and experiments.

Troubleshooting Guide

Q4: My this compound MIC values are higher than what is reported in the literature. What are the potential causes?

A4: Higher-than-expected MIC values can stem from several factors related to media composition and experimental technique.

  • Media pH is too low: this compound is a lincosamide, a class of antibiotics whose activity can be diminished in acidic environments.[1] Verify that the pH of your prepared Mueller-Hinton broth is within the recommended range of 7.2-7.4 after autoclaving.[2]

  • Non-standard Cation Concentration: If you are not using a commercially prepared, quality-controlled CAMHB, the cation concentrations may be incorrect. High levels of divalent cations can sometimes antagonize antibiotic activity.

  • High Inoculum Density: An excessively high bacterial inoculum can lead to an "inoculum effect," where the MIC appears higher due to the increased number of bacterial targets relative to the antibiotic concentration. Ensure your inoculum is standardized correctly to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL) before its final dilution into the assay plate.

  • Specific Media Used: The choice of growth medium can significantly impact MIC results. For instance, MIC testing for L. monocytogenes has been performed in MH-F broth, while E. faecalis has been tested in BHI broth. Using a different medium without validation may yield different results.

Q5: I am observing inconsistent or non-reproducible MIC results between experiments. How can I troubleshoot this?

A5: Inconsistency in MIC assays is a common issue that can almost always be traced to a deviation in protocol. Use the following workflow to identify the source of the variability.

G Start Inconsistent MIC Results Observed Inoculum Step 1: Verify Inoculum Preparation Start->Inoculum McFarland Is 0.5 McFarland standard fresh and correctly calibrated? Inoculum->McFarland Standardization McFarland->Inoculum No. Recalibrate/ Prepare fresh. ColonyAge Are colonies from a fresh (18-24h) plate? McFarland->ColonyAge Yes ColonyAge->Inoculum No. Use fresh subculture. Media Step 2: Check Growth Medium ColonyAge->Media Yes Media_pH Is media pH between 7.2-7.4? Media->Media_pH Quality Control Media_pH->Media No. Adjust pH or remake media. Media_Prep Was media prepared from a QC-passed commercial source (CAMHB)? Media_pH->Media_Prep Yes Media_Prep->Media No. Use standardized media. Incubation Step 3: Confirm Incubation Conditions Media_Prep->Incubation Yes Temp Is temperature 35°C ± 2°C? Incubation->Temp Environment Temp->Incubation No. Calibrate incubator. Time Is incubation time correct (16-20h for non-fastidious bacteria)? Temp->Time Yes Time->Incubation No. Adhere to protocol time. Resolved Problem Resolved Time->Resolved Yes

Troubleshooting workflow for inconsistent MIC results.

Data Summary

The activity of this compound has been quantified against a range of bacterial species. The tables below summarize Minimum Inhibitory Concentration (MIC) data from published studies.

Table 1: this compound MICs against Listeria monocytogenes, Enterococcus faecalis, and Bacillus subtilis

OrganismStrain / GenotypeGrowth MediumLincomycin MIC (mg/L)Clindamycin MIC (mg/L)This compound MIC (mg/L)Reference
L. monocytogenesEGD-e (WT)MH-F Broth210.125
L. monocytogenes10403S (WT)MH-F Broth810.5
L. monocytogenesEDG-e Δlmo0919MH-F Broth10.250.0625
E. faecalisΔlsaA pCIEspecBHI Broth0.1250.1250.0625
E. faecalisΔlsaA pCIEspec LsaABHI Broth16-32160.5
B. subtilisWT 168LB Medium8042
B. subtilisΔvmlRLB Medium2.50.1250.06

Table 2: this compound MICs against Ocular Methicillin-Resistant Staphylococcus aureus (MRSA)

Isolate GroupAntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
All MRSA (n=50)This compound0.062
Clindamycin0.12>16
MRSA with erm genes (n=25)This compound0.062
Clindamycin>16>16

Experimental Protocols

Protocol: Broth Microdilution MIC Assay for this compound

This protocol is based on standard EUCAST and CLSI guidelines for determining the MIC of an antimicrobial agent against non-fastidious bacteria.[3]

Objective: To determine the lowest concentration of this compound that inhibits visible in vitro growth of a bacterial isolate.

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., sterile deionized water)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U-bottom)

  • Bacterial isolate

  • Tryptic Soy Agar (B569324) (TSA) or other suitable solid medium

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional, for inoculum standardization)

  • Sterile tubes, pipettes, and tips

  • Incubator (35°C ± 2°C)

Workflow Diagram:

Workflow for this compound Broth Microdilution Assay.

Procedure:

  • Day 1: Preparations a. Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable sterile solvent. Aliquot and store at -20°C or as recommended by the manufacturer. b. Streak the bacterial isolate for testing from a frozen stock onto a TSA plate to obtain isolated colonies. c. Incubate the plate for 18-24 hours at 35°C ± 2°C.

  • Day 2: Inoculum and Plate Preparation a. Inoculum Preparation: Using a sterile loop, select 4-5 well-isolated colonies from the agar plate. Suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. b. Working Inoculum: Within 15 minutes of standardization, dilute the 0.5 McFarland suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. (This typically requires a 1:100 to 1:200 dilution of the standardized suspension). c. Plate Preparation: i. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate row. ii. Prepare a 2x working concentration of this compound in the first well. For example, if the highest desired final concentration is 64 mg/L, add 200 µL of 64 mg/L this compound to well 1. iii. Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. iv. Well 11 will serve as the positive control (bacteria, no antibiotic). Add 100 µL of CAMHB. v. Well 12 will serve as the negative control (media only, no bacteria). Add 100 µL of CAMHB. d. Inoculation: Add 100 µL of the working bacterial inoculum (from step 2b) to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is now 200 µL.

  • Day 3: Incubation and Reading a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[3] b. After incubation, examine the plate from the bottom using a reading mirror or by holding it up to a light source. c. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). The positive control (well 11) should show turbidity, and the negative control (well 12) should be clear.

References

Technical Support Center: Optimizing Iboxamycin Dosage for Murine Pneumonia Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the preclinical evaluation of iboxamycin (B13906954). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing this compound dosage for murine pneumonia models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your in vivo studies.

Frequently Asked Questions (FAQs)

Q1: I only have in vivo efficacy data for this compound in a murine thigh infection model. How can I use this to inform my dosage for a pneumonia model?

A1: It is true that direct efficacy data in a pneumonia model is ideal. However, data from a thigh infection model provides a valuable starting point. Here’s how you can approach this:

  • Understand the Differences: Thigh and lung infection models can yield different results for the same antibiotic. For instance, some antibiotic classes, like aminoglycosides, have been shown to be more bactericidal in the lung than in the thigh. Conversely, for β-lactams, the maximum attainable effect (Emax) is often similar between the two models, though the dose required to achieve 50% of this effect (P50) can vary.

  • Consider Drug Distribution: Lincosamides, the class of antibiotics to which this compound belongs, generally show good tissue penetration. Clindamycin, a related lincosamide, is known to accumulate in the lungs, reaching high concentrations in respiratory tissues. While specific lung penetration data for this compound is not yet available, this class characteristic suggests that efficacy in the thigh is a reasonable predictor of efficacy in the lung.

  • Start with a Similar Dose: As a starting point, you can use the effective dose from the thigh infection model in your initial pneumonia model experiments. A published study on this compound in a neutropenic murine thigh model demonstrated a significant reduction in bacterial burden 12 hours post-treatment.

  • Dose-Ranging Study: It is crucial to perform a dose-ranging study in your specific pneumonia model to determine the optimal dose. This will account for any differences in drug distribution and efficacy between the two infection sites.

Q2: What is the recommended route of administration for this compound in a murine pneumonia model?

A2: The available pharmacokinetic data for this compound in mice includes intravenous administration. For preclinical efficacy studies in murine pneumonia models, systemic administration via intravenous (IV) or intraperitoneal (IP) injection is common to ensure controlled drug exposure. While oral administration is possible given its 24% bioavailability, parenteral routes provide more consistent plasma concentrations, which is critical for initial dose-finding studies.

Q3: What are the key pharmacokinetic parameters of this compound in mice that I should be aware of?

A3: A key study reported the following pharmacokinetic parameters for this compound in mice:

  • Intravenous Mean Residence Time (MRT): 1.2 hours

  • Oral Bioavailability: 24%

This relatively short MRT suggests that multiple dosing schedules (e.g., every 6, 8, or 12 hours) may be necessary to maintain therapeutic concentrations above the Minimum Inhibitory Concentration (MIC) for the target pathogen.

Q4: Which pathogens are relevant for testing this compound in a murine pneumonia model?

A4: this compound has demonstrated in vitro and in vivo activity against a range of Gram-positive and Gram-negative bacteria. Based on this, relevant pathogens for a murine pneumonia model include:

  • Acinetobacter baumannii

  • Klebsiella pneumoniae

  • Staphylococcus aureus (including Methicillin-Resistant Staphylococcus aureus - MRSA)

Q5: What are the most common methods for inducing pneumonia in mice?

A5: The two most common methods are intranasal and intratracheal inoculation.

  • Intranasal (IN) Inoculation: This method is less invasive and technically simpler. The bacterial suspension is instilled into the nares of an anesthetized mouse. However, it can result in more variability in the bacterial deposition within the lungs.[1]

  • Intratracheal (IT) Instillation: This method involves direct delivery of the inoculum into the trachea, leading to more consistent and uniform lung infection.[2][3] However, it is a more invasive and technically demanding procedure.

For initial studies, intranasal inoculation is often sufficient. For studies requiring high reproducibility and lower variability, intratracheal instillation is preferred.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in lung bacterial counts between mice. 1. Inconsistent inoculum delivery (especially with intranasal route).2. Variation in mouse immune response.3. Inaccurate dilution plating.1. Refine your inoculation technique. For intranasal delivery, ensure consistent anesthesia depth and careful administration.2. Consider using the intratracheal route for more consistent delivery.[2][3]3. Use a sufficient number of animals per group to account for biological variability.4. Ensure proper training on serial dilutions and plating techniques.
No significant reduction in bacterial load despite this compound treatment. 1. Suboptimal dosage.2. Inappropriate dosing frequency.3. The bacterial strain is resistant to this compound.4. Rapid clearance of the drug.1. Conduct a dose-escalation study to find a more effective dose.2. Based on the 1.2-hour MRT, consider more frequent dosing (e.g., q6h or q8h) to maintain concentrations above the MIC.3. Confirm the MIC of this compound against your specific bacterial strain.4. Perform a pilot pharmacokinetic study in your infected mouse model to determine the drug concentration in plasma and, if possible, in lung tissue over time.
High mortality in the control group before the experimental endpoint. 1. Inoculum dose is too high.2. The mouse strain is highly susceptible to the pathogen.1. Perform a pilot study to determine the LD50 (lethal dose for 50% of the animals) of your bacterial strain in your chosen mouse strain.2. Reduce the inoculum concentration to a level that causes a consistent, non-lethal infection at your desired time point.
Unexpected toxicity or adverse effects in treated mice. 1. The administered dose of this compound is too high.2. Vehicle-related toxicity.1. Reduce the this compound dose and perform a dose-response study.2. Administer a vehicle-only control group to assess any adverse effects from the formulation itself.

Data Presentation

Table 1: In Vitro Activity of this compound Against Key Respiratory Pathogens
PathogenStrainMIC50 (mg/L)MIC90 (mg/L)
Staphylococcus aureus (MRSA)CC8 and CC50.062
Staphylococcus aureus (MRSA with erm genes)Clinical Isolates-2

Data sourced from a study on ocular MRSA isolates, which provides a reference for staphylococcal activity.

Table 2: this compound In Vivo Efficacy in a Murine Neutropenic Thigh Infection Model
PathogenMouse StrainThis compound DoseOutcome
Streptococcus pyogenesNeutropenicNot specifiedStatistically significant reduction in bacterial burden at 12h post-treatment compared to vehicle.
Staphylococcus aureus (MRSA)NeutropenicNot specifiedStatistically significant reduction in bacterial burden at 12h post-treatment compared to vehicle.
Acinetobacter baumanniiNeutropenicNot specifiedStatistically significant reduction in bacterial burden at 12h post-treatment compared to vehicle.
Escherichia coli (MDR)NeutropenicNot specifiedStatistically significant reduction in bacterial burden at 12h post-treatment compared to vehicle.
Table 3: Pharmacokinetic Parameters of this compound in Mice
ParameterRouteValue
Mean Residence Time (MRT)Intravenous1.2 hours
Oral BioavailabilityOral24%

Experimental Protocols

Protocol 1: Murine Pneumonia Model - Acinetobacter baumannii

This protocol is adapted from established methods for inducing A. baumannii pneumonia in mice.

Materials:

  • Acinetobacter baumannii strain (e.g., a clinical isolate known to cause pneumonia)

  • Female BALB/c or C57BL/6 mice (6-8 weeks old)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Bacterial growth medium (e.g., Brain Heart Infusion broth)

  • Sterile phosphate-buffered saline (PBS)

  • This compound formulation

  • Vehicle control

Procedure:

  • Bacterial Culture Preparation:

    • Streak the A. baumannii strain from a frozen stock onto an appropriate agar (B569324) plate and incubate overnight at 37°C.

    • Inoculate a single colony into broth and grow to mid-logarithmic phase.

    • Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1 x 108 CFU/mL). The optimal inoculum should be determined in a pilot study.

  • Induction of Pneumonia (Intranasal Inoculation):

    • Anesthetize the mice according to your institution's approved protocol.

    • Hold the mouse in a supine position.

    • Carefully pipette 25-50 µL of the bacterial suspension into the nares of the mouse (12.5-25 µL per nostril).

    • Allow the mouse to recover in a clean cage.

  • This compound Treatment:

    • At a predetermined time post-infection (e.g., 2 hours), administer the first dose of this compound or vehicle control via the chosen route (e.g., intraperitoneal injection).

    • Continue treatment at the selected dosing interval for the duration of the study.

  • Endpoint Analysis:

    • At the study endpoint (e.g., 24 or 48 hours post-infection), humanely euthanize the mice.

    • Aseptically harvest the lungs.

    • Homogenize the lung tissue in a known volume of sterile PBS.

    • Perform serial dilutions of the lung homogenate and plate on appropriate agar to determine the bacterial load (CFU/lung).

Protocol 2: Murine Pneumonia Model - Klebsiella pneumoniae

This protocol is based on established models for K. pneumoniae lung infection.[4]

Materials:

  • Klebsiella pneumoniae strain (e.g., ATCC 43816)

  • Female BALB/c or C57BL/6 mice (6-8 weeks old)

  • Anesthetic

  • Bacterial growth medium (e.g., Tryptic Soy Broth)

  • Sterile PBS

  • This compound formulation

  • Vehicle control

Procedure:

  • Follow the general procedure outlined in Protocol 1, with the following pathogen-specific considerations:

    • Inoculum: A typical inoculum for K. pneumoniae is around 1 x 105 to 1 x 106 CFU per mouse.[4] The exact dose should be optimized for your specific strain and mouse model to establish a non-lethal infection at the desired time point.

    • Immunocompetence: K. pneumoniae can often establish infection in immunocompetent mice, but a neutropenic model may be used to study the direct bactericidal effect of the antibiotic.

Protocol 3: Murine Pneumonia Model - Staphylococcus aureus (MRSA)

This protocol is adapted from established methods for inducing S. aureus pneumonia.

Materials:

  • Staphylococcus aureus strain (e.g., USA300)

  • Female BALB/c or C57BL/6 mice (6-8 weeks old)

  • Anesthetic

  • Bacterial growth medium (e.g., Tryptic Soy Broth)

  • Sterile PBS

  • This compound formulation

  • Vehicle control

Procedure:

  • Follow the general procedure outlined in Protocol 1, with the following pathogen-specific considerations:

    • Inoculum: A lethal dose of USA300 can be around 1 x 108 CFU/mouse. For efficacy studies, a sub-lethal dose should be used, which needs to be determined empirically.

    • Endpoint: In addition to bacterial load, lung histopathology can be a valuable endpoint to assess inflammation and tissue damage.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Dosage Optimization in Murine Pneumonia Model cluster_preliminary Preliminary Steps cluster_main_exp Main Experiment cluster_analysis Data Analysis & Refinement mic_det Determine this compound MIC against target pathogen pilot_study Pilot Study: Determine non-lethal inoculum for pneumonia model mic_det->pilot_study infection Induce Pneumonia in Mice (Intranasal or Intratracheal) pilot_study->infection treatment Administer this compound (Dose-ranging study) or Vehicle Control infection->treatment monitoring Monitor Mice (Weight, Clinical Signs) treatment->monitoring endpoint Endpoint Analysis (e.g., 24h, 48h) - Lung CFU enumeration - Histopathology (optional) monitoring->endpoint data_analysis Analyze Bacterial Load Reduction and Dose-Response endpoint->data_analysis pk_pd Optional: PK/PD Modeling (if plasma/lung concentrations are measured) data_analysis->pk_pd dose_refinement Refine Dosage Regimen (Dose and Frequency) data_analysis->dose_refinement pk_pd->dose_refinement

Caption: Workflow for optimizing this compound dosage in a murine pneumonia model.

troubleshooting_workflow Troubleshooting Common Issues in Murine Pneumonia Models start Start Troubleshooting issue Identify the Issue start->issue high_variability High Variability in Lung CFU issue->high_variability Variability no_efficacy No Significant Bacterial Reduction issue->no_efficacy Inefficacy high_mortality High Mortality in Controls issue->high_mortality Mortality check_inoculation Review Inoculation Technique (Consider Intratracheal Route) high_variability->check_inoculation dose_escalation Conduct Dose-Escalation Study no_efficacy->dose_escalation reduce_inoculum Reduce Inoculum Dose (LD50 Study) high_mortality->reduce_inoculum increase_n Increase Sample Size (n) check_inoculation->increase_n check_mic Verify MIC of Strain dose_escalation->check_mic adjust_frequency Adjust Dosing Frequency check_mic->adjust_frequency

Caption: Decision tree for troubleshooting murine pneumonia experiments.

lincosamide_pathway Mechanism of Action of Lincosamide Antibiotics cluster_process Protein Synthesis ribosome Bacterial Ribosome (50S Subunit) peptidyl_transferase Peptidyl Transferase Center (PTC) ribosome->peptidyl_transferase This compound This compound This compound->ribosome inhibition Inhibition This compound->inhibition leads to peptide_bond Peptide Bond Formation peptidyl_transferase->peptide_bond catalyzes protein_elongation Protein Elongation peptide_bond->protein_elongation bacteriostasis Bacteriostasis (Inhibition of Bacterial Growth) protein_elongation->bacteriostasis is halted, leading to inhibition->peptide_bond blocks

Caption: Signaling pathway for lincosamide antibiotics like this compound.

References

Technical Support Center: Iboxamycin Post-Antibiotic Effect (PAE) Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iboxamycin (B13906954). It specifically addresses potential variability in post-antibiotic effect (PAE) experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the post-antibiotic effect (PAE) and why is it important for this compound?

The post-antibiotic effect refers to the period of suppressed bacterial growth that continues after a short exposure to an antimicrobial agent, even after the drug has been removed from the culture medium.[1] For this compound, a lincosamide antibiotic that inhibits bacterial protein synthesis, a pronounced PAE is a valuable pharmacokinetic feature, as it may influence dosing regimens and contribute to therapeutic efficacy.[1]

Q2: What is the expected duration of this compound's PAE?

The duration of the PAE is dependent on the bacterial species and strain, as well as the concentration of this compound and the exposure time. Published data indicates that this compound exhibits a strong PAE against certain pathogens. For example, against Listeria monocytogenes, the PAE has been observed to be between 6 and 8 hours.[1]

Q3: My PAE results for this compound are highly variable between experiments. What are the common causes?

Variability in PAE results can stem from several factors. Key areas to investigate include:

  • Inoculum Preparation: Inconsistent inoculum density is a primary source of variability.

  • Media Composition: Variations in broth formulation, pH, and cation concentration can affect bacterial growth and this compound activity.

  • This compound Exposure: Precise control over the concentration of this compound and the duration of exposure is critical.

  • Drug Removal: Incomplete or inconsistent removal of this compound after the exposure period can artificially prolong the apparent PAE.

  • Viable Counts: Inaccuracies in performing serial dilutions and colony counting will directly impact the calculated PAE.

Q4: Are there established quality control (QC) ranges for this compound susceptibility testing?

As a newer synthetic antibiotic, official CLSI or EUCAST quality control ranges for this compound may not yet be established. It is recommended to establish internal quality control ranges by repeatedly testing reference strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) to ensure consistency across experiments.

Q5: How does this compound's mechanism of action relate to its PAE?

This compound, like other lincosamides, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] The PAE is thought to result from the time required for the bacteria to synthesize new, functional ribosomes and proteins after this compound is removed, allowing for the resumption of normal growth.

Troubleshooting Guides

Issue 1: Shorter than Expected or No Observable PAE
Possible Cause Recommended Action
Inaccurate this compound Concentration Prepare fresh stock solutions of this compound for each experiment. Verify the concentration of the stock solution.
Sub-optimal Exposure Time Ensure the exposure time is sufficient to induce a PAE. A typical starting point is 1-2 hours.
Rapid Bacterial Recovery The specific bacterial strain may have mechanisms for rapid recovery. Confirm the identity and expected susceptibility of your strain.
Degradation of this compound Assess the stability of this compound in your specific culture medium and experimental conditions.
Issue 2: Excessively Long and Variable PAE
Possible Cause Recommended Action
Incomplete Removal of this compound Increase the dilution factor or the number of washing steps after this compound exposure to ensure complete removal.
Carryover of Non-viable Bacteria Ensure that colony counts are performed on plates that are incubated for a sufficient period to allow for the growth of viable bacteria.
Inoculum Clumping Vortex the bacterial suspension thoroughly before and during inoculum preparation to ensure a homogenous single-cell suspension.
Media Effects Use a consistent and high-quality batch of Mueller-Hinton Broth (MHB) for all experiments.

Quantitative Data Summary

Table 1: this compound Post-Antibiotic Effect (PAE) Durations

OrganismStrainThis compound ConcentrationExposure TimePAE Duration (hours)
Listeria monocytogenes10403S4 x MICNot Specified6
Listeria monocytogenesEGD-e4 x MICNot Specified8

Data sourced from a 2022 bioRxiv preprint.[1]

Table 2: this compound Minimum Inhibitory Concentrations (MICs)

OrganismStrain TypeMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Methicillin-Resistant Staphylococcus aureus (MRSA)Ocular Isolates0.062

Data for ocular MRSA isolates.

Experimental Protocols

Protocol 1: Determination of Post-Antibiotic Effect (PAE) by Viable Count Method

This protocol is adapted from standard methodologies for determining the in vitro PAE.

1. Inoculum Preparation: a. From a fresh overnight culture on an appropriate agar (B569324) plate, select 3-5 isolated colonies. b. Inoculate the colonies into a tube containing 5 mL of Mueller-Hinton Broth (MHB). c. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically equivalent to a 0.5 McFarland standard).

2. This compound Exposure: a. Dilute the logarithmic phase culture in pre-warmed MHB to a final concentration of approximately 5 x 10⁶ CFU/mL. b. Divide the bacterial suspension into two tubes: one for the test (with this compound) and one for the control (without this compound). c. Add this compound to the test tube at the desired concentration (e.g., 4x MIC). d. Incubate both tubes at 37°C with shaking for a defined period (e.g., 1 or 2 hours).

3. Drug Removal: a. After the exposure period, rapidly dilute the cultures 1:1000 in pre-warmed MHB to effectively remove the this compound. This dilution step marks time zero for PAE measurement.

4. Viable Count Determination: a. Immediately after dilution (time 0) and at hourly intervals thereafter, remove aliquots from both the test and control cultures. b. Perform serial ten-fold dilutions of each aliquot in sterile saline. c. Plate 100 µL of appropriate dilutions onto Mueller-Hinton Agar (MHA) plates. d. Incubate the plates at 37°C for 18-24 hours. e. Count the number of colonies on the plates to determine the CFU/mL at each time point.

5. PAE Calculation: a. Plot the log₁₀ CFU/mL versus time for both the test and control cultures. b. The PAE is calculated using the formula: PAE = T - C

  • T is the time required for the count in the test culture to increase by 1 log₁₀ CFU/mL above the count immediately after drug removal.
  • C is the time required for the count in the untreated control culture to increase by 1 log₁₀ CFU/mL.

Visualizations

PAE_Workflow Experimental Workflow for PAE Determination cluster_prep Preparation cluster_exposure Exposure cluster_removal Drug Removal cluster_monitoring Monitoring Regrowth cluster_analysis Data Analysis prep_culture Prepare Bacterial Culture (Logarithmic Phase) expose Expose Bacteria to this compound (e.g., 1-2 hours) prep_culture->expose control Incubate Control Culture (No this compound) prep_culture->control prep_drug Prepare this compound Solution prep_drug->expose remove Dilute Culture to Remove this compound expose->remove control->remove sampling Collect Samples at Time Intervals remove->sampling plating Perform Viable Counts (CFU/mL) sampling->plating calculate Calculate PAE = T - C plating->calculate

Caption: Workflow for Post-Antibiotic Effect (PAE) Determination.

Iboxamycin_MoA This compound's Mechanism of Action and Post-Antibiotic Effect This compound This compound ribosome Bacterial 50S Ribosome This compound->ribosome Binds to protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits bacterial_growth Bacterial Growth and Division protein_synthesis->bacterial_growth Is required for pae Post-Antibiotic Effect (Suppressed Regrowth) bacterial_growth->pae Is suppressed during

Caption: this compound's Mechanism Leading to the Post-Antibiotic Effect.

References

Validation & Comparative

Iboxamycin vs. Clindamycin: A Comparative Analysis Against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health, driving the urgent need for novel antibiotics that can overcome existing resistance mechanisms. Iboxamycin (B13906954), a next-generation synthetic lincosamide, has been developed to address the shortcomings of established antibiotics like clindamycin (B1669177), particularly against resistant phenotypes. This guide provides an objective, data-driven comparison of this compound and clindamycin, focusing on their efficacy against MRSA.

Mechanism of Action and Resistance

Both this compound and clindamycin are lincosamide antibiotics that function by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center (PTC), thereby causing bacteriostasis.[1]

Clindamycin's effectiveness is hampered by two primary resistance mechanisms in S. aureus:

  • Target Site Modification: The most common mechanism involves methylation of the 23S rRNA target site by Erm (erythromycin ribosome methylase) enzymes. This modification prevents clindamycin from binding effectively to the ribosome.[1]

  • Ribosomal Protection: The Cfr (chloramphenicol-florfenicol resistance) methyltransferase modifies an adenine (B156593) residue (A2503) in the 23S rRNA, which also blocks drug binding.[1]

This compound features a novel, fully synthetic, bicyclic oxepanoprolinamide scaffold.[1] This unique structure enhances its binding to the ribosome and allows it to overcome resistance conferred by both Erm and Cfr methyltransferases, rendering it active against many clindamycin-resistant MRSA strains.[1]

cluster_0 Bacterial Ribosome (50S Subunit) cluster_1 Antibiotic Action cluster_2 Resistance Mechanisms PTC Peptidyl Transferase Center (PTC) Protein_Synth Protein Synthesis PTC->Protein_Synth Enables Ibo This compound Ibo->PTC Binds Erm Erm Methylase Ibo->Erm Evades Cfr Cfr Methylase Ibo->Cfr Evades Blocked_Synth Protein Synthesis Blocked Ibo->Blocked_Synth Causes Clin Clindamycin Clin->PTC Binds Clin->Blocked_Synth Causes Erm->PTC Methylates Target Erm->Clin Cfr->PTC Methylates Target Cfr->Clin Blocks Binding Ineffective Binding Ineffective

Caption: Mechanism of action and resistance for this compound and Clindamycin.

In Vitro Efficacy Against MRSA

Comparative antimicrobial susceptibility testing reveals the superior potency of this compound, particularly against resistant MRSA isolates. Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium, demonstrates this compound's ability to remain active against strains that are highly resistant to clindamycin.

A recent study evaluated both agents against a collection of 50 clinical ocular MRSA isolates, 25 of which harbored erm genes responsible for clindamycin resistance.[2] The results are summarized below.

Antibiotic Isolate Group MIC₅₀ (mg/L) MIC₉₀ (mg/L)
This compound All MRSA (n=50)0.062
Clindamycin All MRSA (n=50)0.06>16
This compound erm+ MRSA (n=25)0.062
Clindamycin erm+ MRSA (n=25)>16>16

Data sourced from J Glob Antimicrob Resist, 2024.[2]

The MIC₉₀ value for clindamycin against the erm-positive isolates was >16 mg/L, indicating widespread high-level resistance. In stark contrast, the MIC₉₀ for this compound against the same resistant isolates was 2 mg/L, demonstrating its potent activity.[2]

While direct comparative time-kill studies against MRSA have not yet been published, studies on other Gram-positive pathogens show this compound exhibits a bacteriostatic mode of action, similar to clindamycin.[1]

In Vivo Efficacy

As of late 2025, direct comparative in vivo studies in animal models (e.g., murine thigh infection model) evaluating this compound versus clindamycin for the treatment of MRSA infections have not been published. However, research detailing the efficacy of this compound in such models is anticipated. The development of a gram-scale synthesis for this compound has been completed to provide sufficient quantities for its profiling in murine infection models.

Experimental Protocols & Workflows

The data presented and discussed in this guide are generated through standardized, reproducible experimental procedures. Below are detailed methodologies for the key experiments used in the evaluation of novel antibiotics against MRSA.

start MRSA Isolate Collection mic In Vitro Susceptibility (MIC Testing) start->mic model_prep Animal Model Prep (Neutropenic Murine) start->model_prep kill_curve In Vitro Time-Kill Assay mic->kill_curve Select Strains data_analysis Comparative Data Analysis mic->data_analysis kill_curve->data_analysis infection Thigh Infection (MRSA Inoculation) model_prep->infection treatment Antibiotic Administration infection->treatment cfu_count Bacterial Load Quantification (CFU) treatment->cfu_count cfu_count->data_analysis end Efficacy Determination data_analysis->end

Caption: Standard workflow for preclinical antimicrobial efficacy testing.
Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial isolate, following Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: A suspension of the MRSA isolate is prepared in a sterile saline solution and adjusted to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Antibiotic Dilution: A serial two-fold dilution of each antibiotic (this compound and clindamycin) is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the antibiotic dilutions. Plates are incubated at 35°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Time-Kill Assay

This assay measures the rate and extent of bactericidal or bacteriostatic activity of an antibiotic over time.

  • Inoculum Preparation: MRSA isolates are grown to the logarithmic phase and then diluted in fresh CAMHB to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Exposure: The bacterial suspension is aliquoted into flasks containing the antibiotic at various concentrations (e.g., 1x, 2x, 4x, 8x MIC) and a growth control flask without any antibiotic.

  • Sampling and Plating: The flasks are incubated at 37°C with agitation. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), an aliquot is removed from each flask, serially diluted in sterile saline, and plated onto nutrient agar (B569324) plates.

  • Quantification: Plates are incubated for 18-24 hours, after which colonies are counted. The results are expressed as log₁₀ CFU/mL. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is defined as bactericidal activity.

Murine Thigh Infection Model

This in vivo model is a standard for evaluating the efficacy of antibiotics against localized bacterial infections.

  • Animal Preparation: Mice (e.g., ICR or C57BL/6) are rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) on days -4 and -1 relative to infection. This minimizes the host immune response to focus on the antibiotic's effect.

  • Infection: On day 0, mice are inoculated via intramuscular injection into the thigh with a specific concentration of an MRSA strain (e.g., 10⁶ to 10⁷ CFU).

  • Treatment: At a set time post-infection (e.g., 2 hours), cohorts of mice are treated with the test antibiotics (this compound, clindamycin) or a vehicle control, typically administered subcutaneously or intravenously.

  • Efficacy Assessment: At a predetermined endpoint (e.g., 24 hours post-treatment), mice are euthanized. The infected thigh muscle is excised, homogenized in saline, and serially diluted. The dilutions are plated on agar to determine the bacterial load (CFU/thigh). Efficacy is measured by the reduction in log₁₀ CFU/thigh compared to the control group.

Summary and Conclusion

The available data provides a clear picture of this compound as a highly potent lincosamide antibiotic with a significant advantage over clindamycin in the context of resistant MRSA. Its chemical structure allows it to evade common lincosamide resistance mechanisms, restoring activity against strains that are non-susceptible to clindamycin.

This compound This compound - Novel synthetic lincosamide - Binds 50S ribosome subunit - Evades Erm/Cfr resistance - Potent against Clinda-R MRSA - Bacteriostatic activity Clindamycin Clindamycin - Semi-synthetic lincosamide - Binds 50S ribosome subunit - Susceptible to Erm/Cfr resistance - Ineffective against many MRSA - Bacteriostatic activity

Caption: High-level comparison of this compound and Clindamycin features.

While direct comparative time-kill and in vivo efficacy data against MRSA are not yet available in peer-reviewed literature, the strong in vitro susceptibility data indicates that this compound is a promising candidate for the treatment of MRSA infections, particularly those resistant to currently available lincosamides. Further studies are needed to confirm these in vitro advantages in clinical settings.

References

Iboxamycin vs. Linezolid: A Comparative Guide on Efficacy Against Resistant Enterococcus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Enterococcus species, particularly vancomycin-resistant Enterococcus (VRE), poses a significant challenge in clinical settings. Linezolid (B1675486), an oxazolidinone antibiotic, has been a crucial last-line defense against these formidable pathogens. However, the rise of linezolid-resistant strains necessitates the exploration of novel therapeutic agents. Iboxamycin (B13906954), a synthetic oxepanoprolinamide lincosamide, has emerged as a promising candidate with potent activity against various Gram-positive bacteria. This guide provides an objective comparison of the efficacy of this compound and linezolid against resistant Enterococcus, supported by available experimental data.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound and linezolid against Enterococcus species, including resistant strains. It is important to note that the data presented are compiled from separate studies, and direct head-to-head comparative studies across a broad panel of resistant isolates are limited.

Table 1: this compound Minimum Inhibitory Concentrations (MICs) against Enterococcus faecalis

Bacterial StrainResistance MechanismMIC (mg/L)Reference
E. faecalisLsaA (Intrinsic lincosamide resistance)0.06
E. faecalis ΔlsaA-0.0625
E. faecalis (LsaA expressed)LsaA0.5

Table 2: Linezolid Minimum Inhibitory Concentrations (MICs) against Enterococcus Species

Bacterial StrainResistance PhenotypeMIC (mg/L)Reference
E. faecalis ATCC 29212Vancomycin-Susceptible2[1]
E. faecium 447Vancomycin-Resistant1.0[1]
E. faecalis 613Vancomycin-Resistant2.0[1]
Linezolid-Resistant E. faecalis-≥8
Vancomycin-Resistant E. faecium-1-4[1]

Mechanisms of Action and Resistance

This compound

This compound, a lincosamide antibiotic, inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit. Its unique synthetic structure, featuring a bicyclic oxepanoprolinamide aminoacyl fragment, allows it to overcome common lincosamide resistance mechanisms. Structural studies have revealed that this compound can still bind effectively to ribosomes that are methylated by Cfr (chloramphenicol-florfenicol resistance) methyltransferase, a key mechanism of resistance to several ribosome-targeting antibiotics.[2] this compound achieves this by inducing a conformational change in the methylated nucleotide, allowing for a stable drug-ribosome interaction.[2]

dot

iboxamycin_mechanism cluster_ribosome Bacterial Ribosome (50S) 50S 50S PTC Peptidyl Transferase Center (PTC) 50S->PTC Inhibition Inhibition PTC->Inhibition This compound This compound This compound->50S Binds to Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Blocks

Mechanism of action of this compound.
Linezolid

Linezolid is the first clinically available oxazolidinone antibiotic. It also inhibits the initiation of bacterial protein synthesis by binding to the 23S rRNA component of the 50S ribosomal subunit.[1] This binding prevents the formation of a functional 70S initiation complex, a critical step in the translation process.

Resistance to linezolid in Enterococcus primarily occurs through two mechanisms:

  • Target Site Mutations: Point mutations in the domain V of the 23S rRNA gene reduce the binding affinity of linezolid to its target.

  • Acquired Resistance Genes: The acquisition of mobile genetic elements carrying genes such as cfr, optrA, and poxtA confers resistance. The cfr gene encodes an rRNA methyltransferase that modifies the antibiotic binding site.

linezolid_mechanism cluster_ribosome Bacterial Ribosome 50S 50S Subunit 70S_Complex 70S Initiation Complex 50S->70S_Complex Prevents formation with 30S 30S 30S Subunit Inhibition Inhibition 70S_Complex->Inhibition Linezolid Linezolid Linezolid->50S Binds to 23S rRNA Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Blocks

Workflow for MIC determination.
Time-Kill Kinetics Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol Outline:

  • Preparation:

    • An overnight bacterial culture is diluted in fresh broth to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

    • The antibiotic is added at a specified concentration (e.g., 4x MIC). A growth control tube without the antibiotic is also prepared.

  • Incubation and Sampling:

    • The cultures are incubated at 37°C with shaking.

    • Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours).

  • Viable Cell Counting:

    • The samples are serially diluted and plated on appropriate agar (B569324) plates.

    • The plates are incubated, and the number of colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis:

    • The change in log10 CFU/mL over time is plotted for the antibiotic-treated and control cultures.

    • Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Conclusion

Both this compound and linezolid are potent inhibitors of protein synthesis in Enterococcus. The available in vitro data suggests that this compound has excellent activity against Enterococcus faecalis, including strains with intrinsic resistance to lincosamides. Linezolid remains a critical agent for treating resistant Enterococcus infections, though the emergence of resistance is a growing concern. The ability of this compound to overcome certain resistance mechanisms that affect other ribosome-targeting antibiotics makes it a promising area for further research and development. More extensive head-to-head comparative studies are needed to fully elucidate the relative efficacy of these two agents against a broad range of linezolid-resistant Enterococcus strains.

References

A Head-to-Head Battle for Ribosomal Supremacy: Iboxamycin vs. Cresomycin

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vitro Activity of Two Next-Generation Lincosamide Antibiotics

In the relentless fight against antimicrobial resistance, the development of novel antibiotics with potent activity against multidrug-resistant (MDR) pathogens is paramount. Iboxamycin and Cresomycin, two synthetic lincosamide antibiotics, have emerged as promising candidates, both targeting the bacterial ribosome to inhibit protein synthesis. This guide provides a detailed comparison of their activity spectrum, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

At a Glance: Superior Potency of Cresomycin

Experimental data consistently demonstrates that Cresomycin exhibits superior in vitro activity compared to this compound against a range of clinically significant Gram-positive and Gram-negative bacteria. This enhanced potency is attributed to Cresomycin's unique "pre-organized" structure, which allows for a more favorable binding to the bacterial ribosome.

Comparative Activity Spectrum: A Quantitative Look

The following table summarizes the minimum inhibitory concentration (MIC) values for this compound and Cresomycin against various bacterial species. The MIC90, representing the concentration required to inhibit the growth of 90% of the tested isolates, is a key indicator of an antibiotic's potency.

Bacterial SpeciesThis compound MIC90 (µg/mL)Cresomycin MIC90 (µg/mL)
Gram-Positive
Staphylococcus aureus (including MRSA)82
Streptococcus pneumoniae0.25≤0.06
Enterococcus faecalis20.25
Clostridioides difficile160.125
Ocular MRSA isolates20.5
Ocular MRSA isolates with erm genes20.5
Gram-Negative
Escherichia coli162
Klebsiella pneumoniae>328
Acinetobacter baumannii328
Pseudomonas aeruginosa--

Note: Data is compiled from multiple sources and direct head-to-head studies. A "-" indicates that comprehensive comparative data was not available in the reviewed literature.

Mechanism of Action: Targeting the Ribosomal Peptidyl Transferase Center

Both this compound and Cresomycin exert their antibacterial effect by binding to the 23S ribosomal RNA (rRNA) of the large ribosomal subunit, specifically at the peptidyl transferase center (PTC). This binding event obstructs the accommodation of aminoacyl-tRNAs, thereby inhibiting peptide bond formation and halting protein synthesis, which is essential for bacterial survival.

Bacterial resistance to lincosamides often arises from methylation of the 23S rRNA at positions A2058 and A2503 by Erm and Cfr methyltransferases, respectively. This modification sterically hinders the binding of conventional lincosamides.

Cresomycin's innovative design, featuring a macrocyclic bridge, pre-organizes the molecule into its bioactive conformation for optimal ribosomal binding. This rigid structure allows Cresomycin to bind more tightly to the ribosome, even in the presence of resistance-conferring methylations, effectively overcoming these common resistance mechanisms.

Mechanism_of_Action Mechanism of Action: this compound and Cresomycin cluster_ribosome Bacterial Ribosome (50S Subunit) cluster_resistance Resistance Mechanism 23S_rRNA 23S rRNA (Peptidyl Transferase Center) A_Site A-Site P_Site P-Site Protein_Synthesis_Inhibition Inhibition of Protein Synthesis 23S_rRNA->Protein_Synthesis_Inhibition Blocks peptide bond formation This compound This compound This compound->23S_rRNA Binds to PTC Cresomycin Cresomycin (Pre-organized) Cresomycin->23S_rRNA Binds tightly to PTC Cresomycin_Overcomes Cresomycin Overcomes Resistance Methylation Erm/Cfr Methylation (A2058/A2503) Methylation->23S_rRNA Modifies binding site Iboxamycin_Binding_Reduced Reduced this compound Binding Methylation->Iboxamycin_Binding_Reduced Methylation->Cresomycin_Overcomes Binds despite methylation

Mechanism of Action of this compound and Cresomycin

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide are typically determined using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method involves a serial two-fold dilution of the antibiotic in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth). Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

MIC_Workflow Experimental Workflow: Broth Microdilution MIC Assay Start Start Prepare_Antibiotic Prepare Antibiotic Stock Solutions (this compound & Cresomycin) Start->Prepare_Antibiotic Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Prepare_Antibiotic->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacteria Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (e.g., 37°C for 18-24h) Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Broth Microdilution MIC Assay Workflow

Conclusion

Cresomycin represents a significant advancement over this compound, demonstrating enhanced potency across a broad spectrum of clinically relevant and multidrug-resistant bacteria. Its unique, pre-organized chemical structure enables it to overcome common resistance mechanisms that can diminish the efficacy of other lincosamide antibiotics. For researchers and drug development professionals, Cresomycin stands out as a highly promising candidate for further investigation in the development of new therapies to combat the growing threat of antimicrobial resistance.

A Comparative Guide to Validating Iboxamycin's Ribosomal Target Engagement in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methods for validating the ribosomal target engagement of Iboxamycin, a novel oxepanoprolinamide antibiotic. It details the established methods used for this compound and compares them with alternative biophysical and cellular assays, offering insights into their principles, protocols, and data outputs. This document is intended to aid researchers in selecting the most appropriate techniques for their studies on antibiotic-ribosome interactions.

This compound: A Potent Inhibitor of the Bacterial Ribosome

This compound is a synthetic lincosamide antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1] Its primary mechanism of action is the inhibition of protein synthesis by binding to the 50S ribosomal subunit.[2] Notably, this compound is effective against bacteria that have developed resistance to other ribosome-targeting antibiotics through methylation of the ribosomal RNA (rRNA), a common resistance mechanism. Structural studies have revealed that this compound can bind to the methylated ribosome by inducing a conformational change, displacing the methylated nucleotide to accommodate its own binding.

Methods for Validating Ribosomal Target Engagement

The validation of a drug's engagement with its intended target is a critical step in antibiotic development. For ribosome-targeting antibiotics like this compound, several direct and indirect methods can be employed. This guide focuses on a comparison of the following techniques:

  • X-Ray Crystallography: Provides high-resolution structural information of the drug-ribosome complex.

  • Radiolabeled Ligand Binding Assays: A classic and robust method for quantifying binding affinity.

  • Fluorescence Polarization (FP): A solution-based method to measure binding events in real-time.

  • Bioluminescence Resonance Energy Transfer (BRET): A cell-based assay to monitor target engagement in living bacteria.

  • Thermal Proteome Profiling (TPP): A mass spectrometry-based approach to identify protein-ligand interactions by assessing changes in protein thermal stability.

Quantitative Data Comparison

The following table summarizes key quantitative data obtained for this compound and other ribosome-targeting antibiotics using the discussed methodologies. This allows for a direct comparison of their binding affinities and the typical data output of each technique.

Method Antibiotic Bacterial Species/Ribosome Source Parameter Value Reference
Radiolabeled Ligand Binding This compoundEscherichia coliKd, app34 ± 14 nM
This compoundEscherichia coliKi, app41 ± 30 nM
ClindamycinEscherichia coliKi, app2.7 ± 1.1 µM
ErythromycinStreptococcus pneumoniaeKd~10 nM
Radio-Displacement Assay This compoundEscherichia coliIC5035 nM
CresomycinEscherichia coliIC50≤ 8.2 nM
Fluorescence Polarization ErythromycinEscherichia coliKD~4 nM
ClarithromycinEscherichia coliKD~2 nM
AzithromycinEscherichia coliKD~5 nM
BRET Trimethoprim (DHFR target)Escherichia coli (in-cell)Apparent in-cell KD2.17 nM[3]
Thermal Proteome Profiling Ciprofloxacin (DNA gyrase target)Escherichia coli (in vivo)ΔTmSignificant stabilization[2]
Ampicillin (PBP target)Escherichia coli (in vivo)ΔTmSignificant stabilization[2]

Experimental Protocols and Visualizations

This section provides detailed methodologies for the key experiments discussed, accompanied by workflow diagrams generated using Graphviz (DOT language) to illustrate the experimental processes.

X-Ray Crystallography

X-ray crystallography provides atomic-level insights into the binding mode of an antibiotic to the ribosome. This technique was instrumental in elucidating how this compound overcomes methylation-based resistance.

Experimental Protocol:

  • Ribosome Preparation: Isolate and purify 70S ribosomes from the target bacterial species (e.g., Thermus thermophilus or Escherichia coli).

  • Complex Formation: Incubate the purified ribosomes with the antibiotic (e.g., this compound) at a concentration sufficient to ensure saturation of the binding site.

  • Crystallization: Screen for crystallization conditions using vapor diffusion (sitting or hanging drop) methods. This involves mixing the ribosome-antibiotic complex with a precipitant solution and allowing it to equilibrate.

  • Crystal Harvesting and Cryo-protection: Once crystals of suitable size and quality are obtained, they are harvested and cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol (B35011) or ethylene (B1197577) glycol) to prevent ice crystal formation during flash-cooling.

  • Data Collection: Flash-cool the crystals in liquid nitrogen and mount them on a goniometer at a synchrotron beamline. Expose the crystal to a high-intensity X-ray beam and collect diffraction data.

  • Structure Determination: Process the diffraction data to determine the electron density map. The structure of the ribosome-antibiotic complex is then solved using molecular replacement, using a known ribosome structure as a search model. The antibiotic molecule is then fitted into the electron density map.

  • Refinement and Validation: Refine the atomic model to improve its agreement with the experimental data and validate the final structure.

xray_crystallography_workflow cluster_prep Sample Preparation cluster_data Data Collection & Analysis ribosome_prep Ribosome Purification complex_formation Incubate Ribosomes with this compound ribosome_prep->complex_formation crystallization Crystallization Screening complex_formation->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution (Molecular Replacement) data_collection->structure_solution refinement Model Refinement & Validation structure_solution->refinement final_structure final_structure refinement->final_structure High-Resolution 3D Structure

X-Ray Crystallography Workflow for this compound-Ribosome Complex.
Radiolabeled Ligand Binding Assay

This technique directly measures the binding of a radiolabeled ligand to its target. For this compound, tritiated ([³H]) this compound was used to determine its binding affinity to E. coli ribosomes.

Experimental Protocol:

  • Radiolabeling: Synthesize a radiolabeled version of the antibiotic (e.g., [³H]-Iboxamycin).

  • Ribosome Preparation: Isolate and purify 70S ribosomes.

  • Binding Reaction: In a series of tubes, incubate a fixed concentration of ribosomes with increasing concentrations of the radiolabeled antibiotic. For competition assays, incubate ribosomes with a fixed concentration of the radiolabeled antibiotic and increasing concentrations of a non-labeled competitor.

  • Equilibration: Allow the binding reaction to reach equilibrium. The incubation time and temperature should be optimized for the specific interaction.

  • Separation of Bound and Free Ligand: Separate the ribosome-bound radioligand from the unbound radioligand. This is commonly achieved by rapid filtration through a nitrocellulose membrane that retains the ribosomes and bound ligand.

  • Quantification: Quantify the amount of radioactivity on the filter using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioligand as a function of the ligand concentration. For saturation binding, determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). For competition binding, determine the IC50 and calculate the inhibition constant (Ki).

radioligand_binding_workflow cluster_setup Assay Setup cluster_measurement Measurement & Analysis radiolabel Prepare [3H]-Iboxamycin incubation Incubate [3H]-Iboxamycin with Ribosomes radiolabel->incubation ribosomes Isolate Ribosomes ribosomes->incubation filtration Separate Bound & Free Ligand (Filtration) incubation->filtration scintillation Quantify Radioactivity filtration->scintillation analysis Data Analysis scintillation->analysis binding_affinity binding_affinity analysis->binding_affinity Determine Kd, Ki, IC50

Radiolabeled Ligand Binding Assay Workflow.
Fluorescence Polarization (FP)

FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. It is a powerful method for determining binding affinities and for high-throughput screening.

Experimental Protocol:

  • Probe Preparation: Synthesize a fluorescently labeled version of a known ribosome-binding antibiotic that competes with this compound (e.g., BODIPY-erythromycin).

  • Ribosome Preparation: Isolate and purify 70S ribosomes.

  • Assay Setup: In a microplate, add a fixed concentration of the fluorescent probe and ribosomes.

  • Competition: Add increasing concentrations of the unlabeled competitor (this compound).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis: Plot the change in fluorescence polarization as a function of the competitor concentration to determine the IC50, from which the Ki can be calculated.

fp_workflow cluster_reagents Reagent Preparation cluster_assay Assay & Measurement probe Fluorescently Labeled Probe mixing Mix Probe, Ribosomes, & this compound in Microplate probe->mixing ribosomes Purified Ribosomes ribosomes->mixing This compound Unlabeled this compound This compound->mixing incubation Incubate to Equilibrium mixing->incubation measurement Measure Fluorescence Polarization incubation->measurement data_analysis data_analysis measurement->data_analysis Determine IC50, Ki

Fluorescence Polarization Assay Workflow.
Bioluminescence Resonance Energy Transfer (BRET)

BRET is a cell-based assay that measures protein-protein or protein-ligand interactions in living cells. It relies on the non-radiative transfer of energy from a bioluminescent donor to a fluorescent acceptor when they are in close proximity.

Experimental Protocol:

  • Construct Design: Create a fusion protein of a ribosomal protein (e.g., L1) with a bioluminescent donor (e.g., NanoLuc luciferase).

  • Bacterial Strain Engineering: Introduce the fusion protein construct into the target bacteria.

  • Fluorescent Ligand: Use a fluorescently labeled ligand that binds to the ribosome near the donor protein.

  • Cell Culture and Treatment: Grow the engineered bacteria and treat them with a cell-permeable substrate for the luciferase and varying concentrations of the unlabeled competitor (this compound).

  • BRET Measurement: Measure the light emission from the donor and the acceptor using a luminometer with appropriate filters.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing competitor concentration indicates displacement of the fluorescent ligand and allows for the determination of the intracellular IC50.

bret_workflow cluster_prep Preparation cluster_exp Experiment construct Create Ribosomal Protein-NanoLuc Fusion Construct strain Engineer Bacterial Strain construct->strain culture Culture Engineered Bacteria strain->culture treatment Treat with Substrate, Fluorescent Ligand, & this compound culture->treatment measurement Measure Donor & Acceptor Emission treatment->measurement analysis analysis measurement->analysis Calculate BRET Ratio & Determine Intracellular IC50

Bioluminescence Resonance Energy Transfer (BRET) Assay Workflow.
Thermal Proteome Profiling (TPP)

TPP is a mass spectrometry-based method that assesses changes in the thermal stability of proteins upon ligand binding. This technique can be used to identify the targets of a drug in a cellular context.[2]

Experimental Protocol:

  • Cell Culture and Treatment: Grow bacterial cells and treat them with the antibiotic (this compound) or a vehicle control.

  • Heat Treatment: Aliquot the cell suspensions and heat them to a range of different temperatures.

  • Lysis and Protein Extraction: Lyse the cells and separate the soluble proteins from the aggregated, denatured proteins by centrifugation.

  • Protein Digestion and Labeling: Digest the soluble proteins into peptides and label them with isobaric tags (e.g., TMT) for multiplexed quantitative proteomics.

  • Mass Spectrometry: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. For each protein, generate a melting curve by plotting the relative amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the drug indicates a change in protein stability and suggests a direct or indirect interaction.

tpp_workflow cluster_cell Cellular Treatment cluster_proteomics Proteomics Analysis culture Bacterial Cell Culture treatment Treat with this compound or Vehicle culture->treatment heat Heat to a Range of Temperatures treatment->heat lysis Lysis & Soluble Protein Extraction heat->lysis digestion Digestion & TMT Labeling lysis->digestion ms LC-MS/MS Analysis digestion->ms analysis analysis ms->analysis Generate Melting Curves & Identify Thermal Shifts

Thermal Proteome Profiling (TPP) Workflow.

This compound's Mechanism of Action: A Signaling Pathway Perspective

While this compound's action is a direct inhibition of a cellular process rather than a classical signaling pathway, its effect can be visualized as a cascade leading to bacterial growth arrest.

iboxamycin_moa This compound This compound ribosome Bacterial 50S Ribosome This compound->ribosome Binds to ptc Peptidyl Transferase Center (PTC) protein_synthesis Protein Synthesis ptc->protein_synthesis Inhibits bacterial_growth Bacterial Growth & Replication protein_synthesis->bacterial_growth Is required for bacteriostasis Bacteriostasis bacterial_growth->bacteriostasis Is arrested, leading to

Mechanism of Action of this compound Leading to Bacteriostasis.

Conclusion

The validation of this compound's engagement with the bacterial ribosome has been robustly demonstrated through a combination of high-resolution structural biology and quantitative biophysical assays. X-ray crystallography has provided undeniable visual evidence of its binding and the molecular basis for its efficacy against resistant strains. Radiolabeled ligand binding assays have offered precise quantification of its high binding affinity.

For future studies and the development of new ribosome-targeting antibiotics, the alternative methods presented here offer distinct advantages. Fluorescence polarization is well-suited for high-throughput screening of compound libraries. BRET assays provide a valuable tool for assessing target engagement in the complex environment of a living bacterial cell, offering insights into cell permeability and intracellular potency. Thermal Proteome Profiling presents a powerful, unbiased approach to confirm the primary target and identify potential off-target effects within the native cellular context. The choice of method will ultimately depend on the specific research question, the available resources, and the stage of drug development.

References

A Prospective Guide to Investigating the Synergistic Potential of Iboxamycin with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Published: December 4, 2025

Currently, there is a notable absence of published experimental data specifically investigating the synergistic effects of the novel antibiotic iboxamycin (B13906954) in combination with other antimicrobial agents. This guide has been developed to address this knowledge gap by providing a comprehensive framework for future research in this promising area. While direct comparisons are not yet possible, this document outlines the theoretical basis for potential synergies, details the requisite experimental protocols, and furnishes the necessary tools to guide systematic investigation.

This compound, a synthetic oxepanoprolinamide, is a potent, next-generation lincosamide antibiotic. It has demonstrated significant efficacy against a broad spectrum of multidrug-resistant Gram-positive and Gram-negative bacteria. Its mechanism of action involves binding to the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. Notably, this compound is engineered to overcome common resistance mechanisms that affect other ribosome-targeting antibiotics, such as methylation of the ribosomal RNA by Erm and Cfr methyltransferases.

Given its unique properties and potent standalone activity, exploring this compound's potential for synergistic combination therapy is a logical and critical next step in its development. Antibiotic synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a key strategy in combating antimicrobial resistance.

Theoretical Framework for this compound Synergy

The rationale for antibiotic synergy often lies in the targeting of different, yet complementary, cellular pathways. By disrupting multiple essential functions simultaneously, the bacteria's ability to survive and develop resistance is significantly diminished. Based on this compound's mechanism of action, several classes of antibiotics present as theoretically promising candidates for synergistic combinations.

Table 1: Potential Antibiotic Classes for Synergistic Combination with this compound

Antibiotic ClassMechanism of ActionRationale for Synergy with this compound
Beta-lactams (e.g., Penicillins, Cephalosporins, Carbapenems)Inhibit cell wall synthesis by binding to penicillin-binding proteins (PBPs).A compromised cell wall could enhance the intracellular penetration of this compound, leading to higher concentrations at its ribosomal target.
Aminoglycosides (e.g., Gentamicin, Tobramycin)Bind to the 30S ribosomal subunit, causing mistranslation of mRNA and disrupting protein synthesis.Dual targeting of both the 30S and 50S ribosomal subunits could lead to a more profound and rapid cessation of protein synthesis.
Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin)Inhibit DNA replication by targeting DNA gyrase and topoisomerase IV.Simultaneous inhibition of protein synthesis and DNA replication would attack both central dogma processes, potentially leading to rapid bactericidal activity.
Tetracyclines (e.g., Doxycycline, Minocycline)Bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA.Similar to aminoglycosides, this combination would target different aspects of ribosomal function, potentially leading to a synergistic effect.
Rifamycins (e.g., Rifampicin)Inhibit bacterial DNA-dependent RNA polymerase, thus blocking transcription.By inhibiting the synthesis of mRNA (rifampicin) and the translation of mRNA into protein (this compound), this combination would provide a multi-level blockade of gene expression.

The following diagram illustrates the distinct cellular targets of these antibiotic classes in relation to this compound, providing a visual representation of the basis for potential synergy.

Potential Synergistic Mechanisms with this compound cluster_Cell Bacterial Cell CellWall Cell Wall Synthesis DNA_Replication DNA Replication Transcription Transcription (RNA Synthesis) Ribosome Ribosome (Protein Synthesis) Ribosome_50S 50S Subunit Ribosome_30S 30S Subunit This compound This compound This compound->Ribosome_50S Inhibits BetaLactams Beta-lactams BetaLactams->CellWall Inhibits Fluoroquinolones Fluoroquinolones Fluoroquinolones->DNA_Replication Inhibits Rifamycins Rifamycins Rifamycins->Transcription Inhibits Aminoglycosides Aminoglycosides/ Tetracyclines Aminoglycosides->Ribosome_30S Inhibits

Diagram of potential synergistic targets with this compound.

Experimental Protocols for Synergy Testing

To quantitatively assess the synergistic potential of this compound combinations, standardized in vitro methods are essential. The checkerboard assay is the most common method for determining synergy.

Checkerboard Assay Protocol

The checkerboard assay involves exposing a standardized bacterial inoculum to a two-dimensional array of antibiotic concentrations. This allows for the determination of the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.

  • Preparation of Materials:

    • Prepare stock solutions of this compound and the test antibiotic in an appropriate solvent.

    • Use 96-well microtiter plates.

    • Prepare a bacterial inoculum of the desired strain (e.g., a multidrug-resistant Staphylococcus aureus or Escherichia coli) and adjust to a 0.5 McFarland standard. This is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Use cation-adjusted Mueller-Hinton Broth (CAMHB) as the growth medium.

  • Assay Setup:

    • In a 96-well plate, create serial twofold dilutions of this compound along the y-axis (e.g., rows A-G) and the second antibiotic along the x-axis (e.g., columns 1-11).

    • Row H should contain serial dilutions of this compound alone, and column 12 should contain serial dilutions of the second antibiotic alone to determine their individual MICs.

    • A well with no antibiotics serves as a positive control for bacterial growth, and a well with no bacteria serves as a negative control for sterility.

  • Incubation:

    • Inoculate all wells (except the negative control) with the prepared bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC for each well by visual inspection for turbidity. The MIC is the lowest concentration of the antibiotic(s) that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that shows no growth.

The following diagram outlines the workflow for a typical checkerboard assay.

start Start: Prepare Bacterial Inoculum (0.5 McFarland) prepare_plates Prepare 96-well plate with serial dilutions of this compound (Y-axis) and Antibiotic X (X-axis) start->prepare_plates add_controls Include single-drug controls (MIC determination) and growth/sterility controls prepare_plates->add_controls inoculate Inoculate plate with bacterial suspension (~5x10^5 CFU/mL) add_controls->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MICs by visual inspection of turbidity incubate->read_mic calculate_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_mic->calculate_fici interpret Interpret FICI values for synergy, additivity, or antagonism calculate_fici->interpret end End: Report Findings interpret->end

Workflow for a checkerboard synergy assay.
Calculation and Interpretation of the Fractional Inhibitory Concentration Index (FICI)

The FICI is calculated for each well that shows growth inhibition using the following formula:

FICI = FIC of this compound + FIC of Antibiotic X

Where:

  • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

  • FIC of Antibiotic X = (MIC of Antibiotic X in combination) / (MIC of Antibiotic X alone)

The interaction is then classified based on the calculated FICI value.

Table 2: Interpretation of FICI Values

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Indifference or Additive Effect
> 4.0Antagonism

Further Confirmatory Studies

While the checkerboard assay is an excellent screening tool, further studies are recommended to confirm and characterize any observed synergistic interactions.

  • Time-Kill Assays: These dynamic assays measure the rate of bacterial killing over time when exposed to antibiotics alone and in combination. A synergistic interaction is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at 24 hours.

  • In Vivo Models: Promising synergistic combinations identified in vitro should be validated in animal models of infection to assess their efficacy and safety in a physiological context.

This guide provides a foundational framework for the systematic evaluation of this compound's synergistic potential. The data generated from such studies will be invaluable in defining the future clinical applications of this novel antibiotic and in the broader fight against multidrug-resistant pathogens.

comparative study of Iboxamycin and macrolides against resistant pathogens

Author: BenchChem Technical Support Team. Date: December 2025

A new synthetic antibiotic, Iboxamycin (B13906954), demonstrates significant advantages over traditional macrolides in combating a wide range of drug-resistant pathogens. By employing a unique binding mechanism, this compound effectively evades the primary resistance strategies that render many macrolide antibiotics obsolete.

Researchers and drug development professionals are continuously seeking novel antimicrobial agents to address the growing threat of antibiotic resistance. A comparative analysis of the synthetic lincosamide this compound and the widely used macrolide class of antibiotics reveals this compound's superior efficacy against bacteria that have developed resistance to macrolides. This superiority stems from its distinct interaction with the bacterial ribosome, the cellular machinery responsible for protein synthesis.

Macrolide antibiotics, such as erythromycin (B1671065) and azithromycin, function by binding to the 50S ribosomal subunit and obstructing the exit tunnel for newly synthesized proteins.[1] However, bacteria have evolved several mechanisms to counteract this, most notably through the modification of the ribosomal target site.[2] Enzymes encoded by erm genes methylate a specific adenine (B156593) nucleotide (A2058) in the 23S rRNA, which prevents macrolides from binding effectively. Another common resistance strategy involves efflux pumps that actively remove the antibiotic from the bacterial cell.[1][2]

This compound, while also targeting the ribosome, has been shown to overcome these prevalent resistance mechanisms. Structural studies have revealed that this compound can still bind to ribosomes even when the A2058 nucleotide is methylated. It achieves this by inducing a conformational change in the ribosome, effectively displacing the methylated nucleotide to allow for its own binding. This unique mechanism of action makes it a promising candidate for treating infections caused by macrolide-resistant strains.

In Vitro Efficacy: A Quantitative Comparison

The superior performance of this compound is evident in its Minimum Inhibitory Concentration (MIC) values against various resistant pathogens. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate greater potency.

A study evaluating this compound against clinical isolates of multidrug-resistant Gram-positive bacteria demonstrated its potent activity. For instance, against 31 strains of staphylococci, the MIC90 (the concentration required to inhibit 90% of the isolates) for this compound was 8 µg/mL, compared to significantly higher values for many macrolides against resistant strains. Another study focusing on ocular methicillin-resistant Staphylococcus aureus (MRSA) isolates, including those carrying erm genes, reported an MIC90 of 2 mg/L for this compound, whereas the MIC90 for the macrolide clindamycin (B1669177) was greater than 16 mg/L.

Pathogen GroupNumber of IsolatesThis compound MIC90 (µg/mL)Comparator (e.g., Clindamycin) MIC90 (µg/mL)Reference
Staphylococci318-
Streptococci130.25-
Enterococci372-
Clostridioides difficile1016-
Ocular MRSA (erm positive)252>16

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a cornerstone of antimicrobial susceptibility testing. The data presented above was generated using the broth microdilution method.

Broth Microdilution Method for MIC Determination
  • Preparation of Bacterial Inoculum: A standardized suspension of the bacterial isolate is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. The suspension is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibiotic (e.g., this compound, macrolides) is prepared in cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well of a 96-well microtiter plate, containing a specific concentration of the antibiotic, is inoculated with the prepared bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Mechanisms of Action and Resistance: A Visualized Comparison

The differing abilities of this compound and macrolides to combat resistant bacteria are rooted in their molecular interactions with the ribosome.

Macrolide Mechanism of Action and Resistance

Macrolides bind to the 23S rRNA in the 50S ribosomal subunit, blocking the polypeptide exit tunnel. Resistance primarily arises from erm-mediated methylation of A2058 in the 23S rRNA, which prevents macrolide binding, or through efflux pumps that actively remove the drug.

Macrolide_Mechanism cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanisms Macrolide Macrolide Ribosome 50S Ribosome Macrolide->Ribosome Binds to 23S rRNA Efflux_Pump Efflux Pump Macrolide->Efflux_Pump Enters cell Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Blocks exit tunnel Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Inhibition Erm_Methylase Erm Methylase (Target Site Modification) Erm_Methylase->Ribosome Methylates A2058, prevents binding Efflux_Pump->Macrolide Expels drug

Caption: Macrolide action and resistance pathways.

This compound's Strategy to Overcome Resistance

This compound's novel structure allows it to bind effectively to the ribosome even in the presence of the Erm methylase. It induces a conformational shift in the methylated A2058 nucleotide, thereby circumventing this major resistance mechanism.

Iboxamycin_Mechanism cluster_bacterium Resistant Bacterial Cell This compound This compound Methylated_Ribosome Methylated 50S Ribosome (Erm-mediated) This compound->Methylated_Ribosome Binds despite methylation Methylated_Ribosome->Methylated_Ribosome Protein_Synthesis Protein Synthesis Methylated_Ribosome->Protein_Synthesis Blocks exit tunnel Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Inhibition

Caption: this compound's mechanism against resistant ribosomes.

Conclusion

The emergence of this compound represents a significant advancement in the fight against antibiotic-resistant bacteria. Its ability to overcome common macrolide resistance mechanisms, supported by compelling in vitro data, positions it as a promising therapeutic agent.[3] Further research and clinical trials are warranted to fully elucidate its potential in treating infections caused by these challenging pathogens. The continued development of novel antibiotics with unique mechanisms of action, such as this compound, is critical for global health security.

References

Iboxamycin's effectiveness compared to tetracyclines on efflux pump strains

Author: BenchChem Technical Support Team. Date: December 2025

A new synthetic lincosamide, iboxamycin (B13906954), demonstrates significant potential in overcoming common tetracycline (B611298) resistance mechanisms, particularly those mediated by efflux pumps. This guide provides a detailed comparison of this compound's efficacy against that of traditional and newer tetracyclines in bacterial strains expressing key efflux pumps, supported by experimental data and protocols.

For researchers and drug development professionals, the emergence of antibiotic resistance is a critical challenge. Tetracycline-class antibiotics have long been a valuable tool, but their effectiveness is waning, largely due to two primary resistance mechanisms: ribosomal protection and drug efflux. Efflux pumps, molecular transporters that actively expel antibiotics from the bacterial cell, are a major contributor to this resistance, especially in Gram-negative bacteria.

This compound, a novel synthetic oxepanoprolinamide, offers a promising alternative. Its unique structure allows it to maintain potent activity against a broad spectrum of multidrug-resistant pathogens, including those resistant to tetracyclines. This guide delves into the comparative effectiveness of this compound and various tetracyclines against strains expressing the well-characterized Tet(A) and Tet(B) efflux pumps.

In Vitro Efficacy: A Head-to-Head Comparison

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and several tetracyclines against Escherichia coli strains engineered to express specific tetracycline efflux pumps. Lower MIC values indicate greater potency.

Table 1: Comparative MICs Against E. coli Expressing the Tet(A) Efflux Pump

AntibioticMIC (µg/mL) in Parental Strain (No Pump)MIC (µg/mL) in Tet(A)-Expressing StrainFold Increase in MIC
This compound ~0.5 - 4~0.5 - 4No significant change (inferred)
Tetracycline0.53264
Doxycycline0.2528
Minocycline0.524
Tigecycline0.125216

Note: Direct experimental data for this compound against Tet(A)-expressing E. coli is not currently available in published literature. The values presented are inferred based on the known substrate specificity of tetracycline efflux pumps, which do not typically recognize lincosamides like this compound.

Table 2: Comparative MICs Against E. coli Expressing the Tet(B) Efflux Pump

AntibioticMIC (µg/mL) in Parental Strain (No Pump)MIC (µg/mL) in Tet(B)-Expressing StrainFold Increase in MIC
This compound ~0.5 - 4~0.5 - 4No significant change (inferred)
Tetracycline0.564128
Doxycycline0.25832
Minocycline0.51632
Tigecycline0.1250.252

Note: Similar to the Tet(A) data, the MIC values for this compound are inferred based on current knowledge of efflux pump substrate specificity.

The data clearly illustrates that the presence of Tet(A) and Tet(B) efflux pumps significantly reduces the efficacy of tetracycline, doxycycline, and minocycline, as evidenced by the substantial increase in their MIC values. Tigecycline is less affected by Tet(B) but still shows a notable 16-fold increase in MIC against the Tet(A) pump. In stark contrast, this compound's activity is not expected to be compromised by these specific efflux pumps. This is because lincosamides, the class of antibiotics to which this compound belongs, are not recognized as substrates by the Tet(A) and Tet(B) pumps, which are highly specific for tetracycline-class antibiotics.

Mechanism of Action and Resistance

The differential effectiveness of these antibiotics stems from their distinct mechanisms of action and susceptibility to resistance mechanisms.

Tetracyclines and Efflux Pump Resistance

Tetracyclines inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. The Tet(A) and Tet(B) efflux pumps are membrane proteins that recognize tetracyclines and use a proton motive force to expel them from the cell before they can reach their ribosomal target. This mechanism effectively lowers the intracellular concentration of the antibiotic, rendering it ineffective.

Tetracycline_Efflux_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tetracycline_out Tetracycline Tetracycline_in Tetracycline Tetracycline_out->Tetracycline_in Diffusion Efflux_Pump Tet(A)/Tet(B) Efflux Pump Proton Channel Efflux_Pump:f0->Tetracycline_out Efflux Tetracycline_in->Efflux_Pump:f0 Recognized & bound Ribosome Ribosome Tetracycline_in->Ribosome Binds to 30S subunit Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits H_out->Efflux_Pump:f1 Proton influx

Tetracycline Efflux by Tet(A)/Tet(B) Pumps.
This compound's Evasion of Resistance

This compound also inhibits protein synthesis but does so by binding to the 50S ribosomal subunit. Crucially, it is not a substrate for the Tet(A) or Tet(B) efflux pumps. Therefore, its intracellular concentration remains high enough to effectively inhibit its target. Furthermore, this compound has been shown to be effective against strains with other common antibiotic resistance mechanisms, such as ribosomal methylation (mediated by erm genes), which can confer resistance to other 50S-targeting antibiotics.[1]

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a standardized method to quantify the in vitro effectiveness of an antibiotic.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial two-fold dilutions of antibiotic in broth C Inoculate each well of the microtiter plate with bacteria A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) B->C D Incubate plates at 37°C for 16-20 hours C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Workflow for Broth Microdilution MIC Assay.

Conclusion

The available data and mechanistic understanding strongly suggest that this compound is a highly promising candidate for treating infections caused by bacteria resistant to tetracyclines via efflux pumps. Its distinct chemical structure and mechanism of action allow it to evade the most common tetracycline-specific resistance mechanisms. While direct comparative in vivo studies are still needed to fully elucidate its clinical potential, the in vitro evidence presented here provides a compelling case for the continued development of this compound as a next-generation antibiotic to combat multidrug-resistant pathogens. Researchers and clinicians should consider the potential of this compound in their efforts to address the growing challenge of antibiotic resistance.

References

Iboxamycin's Novel Strategy to Counter Erm-Mediated Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Iboxamycin's mechanism for overcoming Erm methylation, a critical pathway in bacterial drug resistance.

For Immediate Release

In the ongoing battle against antibiotic resistance, the emergence of bacterial strains harboring Erm methyltransferases presents a significant clinical challenge. These enzymes modify the ribosomal RNA, rendering a broad class of antibiotics, including macrolides, lincosamides, and streptogramin B (the MLSB group), ineffective. However, the synthetic lincosamide this compound has demonstrated a remarkable ability to bypass this resistance mechanism. This guide provides a detailed comparison of this compound's mechanism with traditional lincosamides and presents the supporting experimental data for researchers, scientists, and drug development professionals.

The Challenge of Erm Methylation

Erm methyltransferases confer resistance by dimethylating a specific adenine (B156593) residue (A2058) within the 23S rRNA of the bacterial ribosome's large subunit. This modification introduces methyl groups that create steric hindrance and disrupt a critical water-molecule-mediated hydrogen bond network essential for the binding of MLSB antibiotics. This seemingly minor alteration dramatically reduces the binding affinity of these drugs, leading to high levels of resistance.

This compound's Unique Counter-Mechanism

Unlike its predecessors, this compound employs a novel strategy to overcome Erm-mediated resistance. X-ray crystallography studies have revealed that this compound binds to the ribosome in a manner that physically displaces the methylated A2058 nucleotide.[1] This induced structural rearrangement allows this compound to dock effectively into its binding site, even in the presence of the methyl groups, a phenomenon not observed with other antibiotics of this class.[1] This unique binding mode allows this compound to maintain its inhibitory action on protein synthesis, even in resistant bacterial strains.

Comparative Efficacy: this compound vs. Alternatives

The in vitro activity of this compound has been benchmarked against other lincosamides, such as clindamycin, and newer synthetic lincosamides like cresomycin. The data, summarized in the table below, clearly demonstrates this compound's superior potency against bacterial strains carrying erm genes.

AntibioticOrganism (Resistance Mechanism)MIC50 (mg/L)MIC90 (mg/L)
This compound Ocular MRSA isolates with erm genes0.062
Clindamycin Ocular MRSA isolates with erm genes>16>16
Cresomycin Ocular MRSA isolates with erm genes0.060.5
This compound E. coli-16
CRM E. coli-2
This compound K. pneumoniae->32
CRM K. pneumoniae-8
This compound A. baumannii-32
CRM A. baumannii-8

Data sourced from multiple studies.

Experimental Protocols

The confirmation of this compound's mechanism and efficacy relies on several key experimental methodologies:

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic, which is the lowest concentration that prevents visible growth of a bacterium.

  • Preparation of Bacterial Inoculum: A standardized suspension of the bacterial isolate is prepared in a suitable broth medium.

  • Serial Dilution of Antibiotics: The antibiotics to be tested (this compound, comparators) are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is read as the lowest concentration of the antibiotic in which there is no visible bacterial growth.

X-ray Crystallography of Ribosome-Antibiotic Complexes

This powerful technique provides a high-resolution, three-dimensional structure of the antibiotic bound to its ribosomal target.

  • Crystallization: Highly purified bacterial 70S ribosomes (both wild-type and Erm-methylated) are co-crystallized with the antibiotic (this compound).

  • X-ray Diffraction: The resulting crystals are exposed to a high-intensity X-ray beam. The X-rays are diffracted by the atoms in the crystal, producing a unique diffraction pattern.

  • Data Collection and Processing: The diffraction pattern is recorded and processed to calculate an electron density map.

  • Structure Determination and Refinement: The electron density map is used to build a detailed atomic model of the ribosome-antibiotic complex, revealing the precise interactions and any conformational changes.[1]

Visualizing the Mechanisms

The following diagrams illustrate the key molecular interactions and experimental workflows.

Erm_Resistance cluster_0 Standard Lincosamide Binding (No Resistance) cluster_1 Erm-Mediated Resistance Ribosome_WT Ribosome (A2058) Protein_Synthesis_WT Protein Synthesis Blocked Lincosamide Lincosamide Lincosamide->Ribosome_WT Binds effectively Ribosome_Erm Ribosome (m⁶₂A2058) Protein_Synthesis_Res Protein Synthesis Continues Lincosamide_Res Lincosamide Lincosamide_Res->Ribosome_Erm Binding hindered by steric clash

Figure 1. Mechanism of Erm-mediated resistance to standard lincosamides.

Iboxamycin_Mechanism cluster_0 This compound Overcomes Erm Resistance Ribosome_Erm_Ibo Ribosome (m⁶₂A2058) A2058_displaced m⁶₂A2058 Displaced Ribosome_Erm_Ibo->A2058_displaced causes This compound This compound This compound->Ribosome_Erm_Ibo Binds and displaces m⁶₂A2058 Protein_Synthesis_Blocked_Ibo Protein Synthesis Blocked

Figure 2. this compound's mechanism of displacing the methylated nucleotide.

Experimental_Workflow Start Bacterial Isolates (Wild-type and Erm-positive) MIC_Testing Broth Microdilution (Determine MICs) Start->MIC_Testing Crystallography Co-crystallization of Ribosomes with this compound Start->Crystallography MIC_Results Comparative Efficacy Data MIC_Testing->MIC_Results Xray X-ray Diffraction Crystallography->Xray Data_Analysis Structure Determination Xray->Data_Analysis Structure_Results 3D Model of Binding (Displacement of m⁶₂A2058) Data_Analysis->Structure_Results

Figure 3. Workflow for confirming this compound's mechanism and efficacy.

References

A Head-to-Head Showdown: Iboxamycin Versus the New Guard of Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the emergence of novel antibiotics offers a beacon of hope. This guide provides a detailed, data-driven comparison of iboxamycin (B13906954), a promising synthetic lincosamide, against other recently developed antibiotics: cresomycin, lefamulin (B1674695), and gepotidacin. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.

Executive Summary

This compound demonstrates potent activity against a broad spectrum of bacteria, including multidrug-resistant (MDR) strains. Its unique interaction with the bacterial ribosome allows it to overcome common resistance mechanisms. When compared to other new antibiotics, this compound shows competitive in vitro activity. Cresomycin, a structural analog of this compound, exhibits enhanced potency against some resistant pathogens. Lefamulin and gepotidacin, with their distinct mechanisms of action, also present strong profiles against specific sets of clinically relevant bacteria. This guide will delve into the comparative data on their antibacterial spectrum, potency, and in vivo efficacy.

Mechanism of Action: A Tale of Different Targets

This compound and Cresomycin: These synthetic lincosamides target the peptidyl transferase center (PTC) on the 50S ribosomal subunit, inhibiting bacterial protein synthesis. A key feature of this compound is its ability to bind to ribosomes even when they are modified by Erm and Cfr methyltransferases, which typically confer resistance to macrolides, lincosamides, and other ribosome-targeting antibiotics. This compound achieves this by inducing a conformational change in the ribosome, displacing the methylated nucleotide to allow for binding. Cresomycin is an enhanced, pre-organized version of this compound, designed for a more rigid conformation that closely matches its ribosome-bound state, leading to stronger binding and improved activity against some resistant strains.

Lefamulin: As the first systemic pleuromutilin (B8085454) antibiotic for human use, lefamulin also inhibits protein synthesis by binding to the 50S ribosomal subunit at the PTC. Its binding site has minimal overlap with other antibiotic classes, resulting in a low potential for cross-resistance.

Gepotidacin: This novel, first-in-class triazaacenaphthylene antibiotic has a distinct mechanism of action, inhibiting bacterial DNA replication by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism is believed to lower the probability of resistance development.

Below is a diagram illustrating the mechanism by which this compound overcomes common ribosomal resistance mechanisms.

iboxamycin_mechanism This compound's Mechanism to Overcome Ribosomal Methylation Resistance cluster_ribosome Bacterial Ribosome (50S subunit) cluster_resistance Resistance Mechanisms cluster_antibiotics Antibiotics A2058 A2058 nucleotide A2503 A2503 nucleotide Erm Erm Methyltransferase Erm->A2058 Methylates A2058 Cfr Cfr Methyltransferase Cfr->A2503 Methylates A2503 Conventional_Antibiotics Conventional Ribosome- Targeting Antibiotics Conventional_Antibiotics->A2058 Binding Blocked (Resistance) Conventional_Antibiotics->A2503 Binding Blocked (Resistance) This compound This compound This compound->A2058 Displaces methylated A2058 and binds This compound->A2503 Overcomes steric hindrance and binds MIC_protocol Workflow for Broth Microdilution MIC Testing Start Start Prepare_Inoculum 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland standard) Start->Prepare_Inoculum Prepare_Antibiotic_Dilutions 2. Prepare Serial Two-Fold Dilutions of Antibiotic in Microtiter Plate Prepare_Inoculum->Prepare_Antibiotic_Dilutions Inoculate_Plate 3. Inoculate Each Well with Bacterial Suspension Prepare_Antibiotic_Dilutions->Inoculate_Plate Incubate 4. Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results 5. Visually Inspect for Bacterial Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Results->Determine_MIC

A Comparative Analysis of Iboxamycin and Clindamycin on the Gut Microbiota: An Evidence-Based Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of the known and potential effects of iboxamycin (B13906954) and clindamycin (B1669177) on the gut microbiota. While extensive research has documented the profound impact of clindamycin, a lincosamide antibiotic, on the intestinal microbial community, there is a notable absence of direct experimental data on the effects of this compound, a novel synthetic oxepanoprolinamide lincosamide. This comparison, therefore, juxtaposes the well-established experimental findings for clindamycin with a theoretical consideration of this compound's potential impact based on its classification and broad-spectrum activity.

Executive Summary

Clindamycin is well-documented to cause significant and lasting disruption to the gut microbiota, characterized by a sharp decrease in microbial diversity and the depletion of key bacterial taxa. This dysbiosis is strongly associated with an increased risk of opportunistic infections, most notably from Clostridium difficile.

This compound is a new-generation, broad-spectrum synthetic lincosamide antibiotic effective against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains. As a broad-spectrum antibiotic that shares a mechanistic class with clindamycin, it is plausible that this compound could also significantly alter the gut microbiota. However, to date, no preclinical or clinical studies have been published that specifically investigate the effect of this compound on the gut microbiome. The information that follows is based on extensive research into clindamycin and the known antibacterial profile of this compound.

Quantitative Data on Gut Microbiota Alterations

The following table summarizes the quantitative effects of clindamycin on the gut microbiota as reported in preclinical studies. No corresponding data is available for this compound.

MetricEffect of ClindamycinSupporting Evidence
Microbial Diversity Significant and sustained reduction in diversity (Shannon Index).A single dose can markedly reduce the diversity of the intestinal microbiota for at least 28 days.
Taxonomic Composition Enduring loss of approximately 90% of normal microbial taxa from the cecum. Profound and long-lasting deficits in Bacteroides species diversity. Significant reduction in the abundance of families such as Lachnospiraceae and Ruminococcaceae.Studies in mice have demonstrated these significant shifts in the microbial community structure.
C. difficile Susceptibility Increased susceptibility to C. difficile infection following treatment.Clindamycin-treated mice are highly susceptible to the development of diarrhea and colitis upon inoculation with C. difficile spores.
Recovery The gut microbiota remains highly restricted and susceptible to C. difficile infection for at least 10 days following a single dose. Long-term shifts in the composition of the gut microbiome have been observed up to two years after a short-term, seven-day administration.Longitudinal studies in animal models and humans have documented the prolonged recovery period.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of clindamycin's impact on the gut microbiota.

Clindamycin-Induced Microbiota Disruption and C. difficile Susceptibility in a Mouse Model
  • Animal Model: Conventional C57BL/6 mice are commonly used.

  • Antibiotic Administration: A single dose of clindamycin (e.g., 200 μg) is administered via intraperitoneal injection.

  • C. difficile Challenge: To assess susceptibility to infection, mice are challenged with C. difficile spores (e.g., 10^3 CFU of VPI 10463 strain) via oral gavage, typically 24 hours after clindamycin administration.

  • Sample Collection: Fecal pellets are collected at multiple time points before and after clindamycin administration and/or C. difficile challenge to monitor changes in the gut microbiota over time.

  • Microbiota Analysis:

    • DNA Extraction: Total DNA is extracted from fecal samples using commercially available kits.

    • 16S rRNA Gene Sequencing: The V4 hypervariable region of the 16S rRNA gene is amplified by PCR using universal primers. The amplicons are then sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq) to determine the taxonomic composition of the microbiota.

    • Quantitative PCR (qPCR): To determine the absolute abundance of specific bacterial groups or the total bacterial load, qPCR is performed using primers targeting the 16S rRNA gene.

  • Data Analysis:

    • Diversity Analysis: Alpha diversity (within-sample diversity) is calculated using metrics such as the Shannon index. Beta diversity (between-sample diversity) is assessed using metrics like UniFrac distances and visualized with Principal Coordinate Analysis (PCoA).

    • Taxonomic Analysis: The relative abundance of different bacterial taxa (phylum, family, genus) is determined to identify specific changes in the microbial community.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_challenge Infection Challenge cluster_sampling Sample Collection cluster_analysis Microbiota Analysis animal_model Mouse Model (e.g., C57BL/6) drug_admin Clindamycin Administration (Single Dose) animal_model->drug_admin cdiff_challenge C. difficile Spore Gavage (Optional) drug_admin->cdiff_challenge fecal_sampling Longitudinal Fecal Sampling drug_admin->fecal_sampling cdiff_challenge->fecal_sampling dna_extraction DNA Extraction fecal_sampling->dna_extraction seq_qpcr 16S rRNA Sequencing & qPCR dna_extraction->seq_qpcr data_analysis Bioinformatic & Statistical Analysis seq_qpcr->data_analysis

Caption: Experimental workflow for studying clindamycin's effect on the gut microbiota.

Proposed Signaling Pathway for Clindamycin-Induced Dysbiosis

clindamycin_pathway cluster_direct_effects Direct Antibacterial Effects cluster_microbiota_changes Microbiota Alterations cluster_consequences Functional Consequences clindamycin Clindamycin Administration inhibition Inhibition of Susceptible Bacteria (e.g., Bacteroides, Firmicutes) clindamycin->inhibition diversity_loss Decreased Microbial Diversity inhibition->diversity_loss composition_shift Shift in Community Composition inhibition->composition_shift colonization_resistance Reduced Colonization Resistance diversity_loss->colonization_resistance composition_shift->colonization_resistance cdiff_overgrowth C. difficile Overgrowth colonization_resistance->cdiff_overgrowth colitis Colitis and Diarrhea cdiff_overgrowth->colitis

Safety Operating Guide

Essential Procedures for the Proper Disposal of Iboxamycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of investigational compounds like iboxamycin (B13906954) are paramount to ensuring laboratory safety, environmental protection, and preventing the spread of antimicrobial resistance. As a potent, broad-spectrum antibiotic candidate, all materials contaminated with this compound must be handled and disposed of with stringent adherence to safety protocols. In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures for this compound, a conservative approach based on established guidelines for antibiotic and chemical waste is mandatory.

Immediate Safety and Handling Precautions

Before commencing any disposal-related activities, it is crucial to operate within a framework of established laboratory safety practices.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound in any form (solid powder, stock solutions, or in media).

  • Containment: All handling of this compound powder and concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of aerosols.

  • Spill Management: In case of a spill, isolate the area. For liquid spills, use an absorbent material. For solid spills, carefully clean to avoid dust generation. All cleanup materials must be disposed of as hazardous chemical waste.

Waste Segregation and Disposal Procedures

Proper segregation of this compound waste is critical. Different waste streams require distinct disposal methods. All antibiotic waste should be considered chemical waste.[1] Improper disposal can lead to the development of multi-resistant bacteria and have a negative impact on human health and the environment.[1][2]

1. Concentrated this compound Stock Solutions:

High-concentration antibiotic solutions are considered hazardous chemical waste.[1][2]

  • Step 1: Collection: Collect all unused or expired this compound stock solutions in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the solvent used (e.g., DMSO).

  • Step 2: Labeling: Label the container with "Hazardous Waste," "this compound," the solvent, and the approximate concentration.

  • Step 3: Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Step 4: Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department for disposal via a licensed chemical waste contractor. Incineration is a common method for pharmaceutical waste.

2. This compound-Containing Culture Media (Liquid Waste):

Autoclaving may not be sufficient to degrade all antibiotics.[1][2] Therefore, media containing this compound should be treated as chemical waste.

  • Step 1: Decontamination (if applicable): If the media contains biohazardous materials (e.g., microorganisms), it must first be decontaminated using an approved institutional protocol, such as autoclaving.

  • Step 2: Chemical Waste Collection: After decontamination, collect the liquid waste in a labeled hazardous waste container. Do not pour antibiotic-containing media down the drain.

  • Step 3: Disposal: Arrange for pickup by your institution's EHS department.

3. Contaminated Solid Waste:

All materials that have come into contact with this compound are considered contaminated and must be disposed of as chemical waste. This includes:

  • Personal Protective Equipment (PPE)

  • Pipette tips

  • Gloves

  • Flasks and plates

  • Paper towels and bench protectors

  • Step 1: Segregation: Collect all contaminated solid waste in a designated, clearly labeled hazardous waste container separate from regular trash.

  • Step 2: Disposal: The container should be sealed and disposed of through your institution's EHS-approved hazardous waste stream.

Summary of this compound Waste Management

Waste TypeDescriptionRecommended Disposal Procedure
Stock Solutions Concentrated solutions of this compound in solvents like DMSO.Collect in a labeled hazardous waste container for EHS pickup and chemical incineration.[1][2]
Used Culture Media Liquid media containing this compound, potentially with biohazardous materials.Decontaminate if biohazardous, then collect as chemical waste for EHS pickup. Do not drain dispose.[1]
Contaminated Labware Pipette tips, tubes, plates, flasks, etc., that have contacted this compound.Collect in a designated solid hazardous waste container for EHS pickup.
Contaminated PPE Gloves, lab coats, etc., used while handling this compound.Dispose of as solid hazardous waste.

Experimental Protocols

In the absence of a validated chemical degradation protocol for this compound, the standard and required procedure is collection and disposal via a licensed hazardous waste contractor. Chemical degradation methods, such as acid or base hydrolysis, would require specific experimental validation to ensure the complete inactivation of the bioactive molecule before any alternative disposal could be considered.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste generated from work with this compound.

cluster_0 Start: this compound Waste Generated cluster_1 Waste Characterization cluster_2 Action cluster_3 Final Disposal Waste Identify Waste Type Stock Concentrated Stock Solution Waste->Stock Liquid Concentrate Media Used Culture Media Waste->Media Liquid Dilute Solid Contaminated Solid Waste (Tips, Gloves, Plates) Waste->Solid Solid Collect_Stock Collect in Labeled Hazardous Waste Container Stock->Collect_Stock Decontaminate Biohazard Decontamination? (e.g., Autoclave) Media->Decontaminate Collect_Solid Collect in Labeled Solid Hazardous Waste Container Solid->Collect_Solid EHS Store for EHS Pickup (Licensed Contractor) Collect_Stock->EHS Collect_Media Collect in Labeled Hazardous Waste Container Decontaminate->Collect_Media Yes/No Collect_Media->EHS Collect_Solid->EHS

Decision workflow for this compound waste management.

References

Personal protective equipment for handling Iboxamycin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Iboxamycin was found. This guide is based on best practices for handling potent powdered antibiotics and safety information for the lincosamide antibiotic class. It is imperative for researchers to consult with their institution's Environmental Health & Safety (EHS) department for a formal risk assessment before handling this compound.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes procedural guidance on personal protective equipment, operational plans, and disposal.

This compound is a potent, broad-spectrum synthetic lincosamide antibiotic. While it is reported to be safe and effective in murine models, its toxicological properties in humans have not been fully characterized. Therefore, it should be handled with caution as a potent pharmaceutical compound. The primary hazards associated with handling potent powdered antibiotics include respiratory and skin sensitization, as well as potential gastrointestinal irritation upon ingestion.

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is mandatory to minimize exposure when handling this compound in solid (powder) or solution form.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects eyes from dust particles and splashes.
Hand Protection Two pairs of nitrile gloves.Prevents dermal contact and absorption.
Body Protection A lab coat with long sleeves, fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator should be used when weighing and handling the powdered form outside of a fume hood.Prevents inhalation of fine particles, which can cause respiratory sensitization.

Operational Plans

1. Engineering Controls:

  • Ventilation: All work with powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Containment: Use of a vented balance safety enclosure or glove box is recommended for weighing and aliquoting the powder.[1]

2. Standard Operating Procedure for Handling Powdered this compound:

Workflow for Handling Powdered this compound

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_storage Storage cluster_cleanup Cleanup prep Don appropriate PPE gather Assemble all necessary equipment (balance, weigh boats, spatulas, tubes, solvent) prep->gather weigh Carefully weigh powdered this compound gather->weigh transfer Transfer powder to a sterile tube weigh->transfer rinse Rinse weigh boat with solvent and add to tube transfer->rinse dissolve Add remaining solvent and vortex to dissolve rinse->dissolve aliquot Aliquot stock solution into single-use volumes dissolve->aliquot label_tubes Clearly label all aliquots aliquot->label_tubes store Store at recommended temperature label_tubes->store decontaminate Wipe down work area store->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose

Caption: Workflow for the safe handling and preparation of this compound solutions.

3. Spill Response:

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For spills, prevent further leakage. Keep the product away from drains and water courses.

  • Cleanup (Solid Spill): Carefully scoop or vacuum the material using a HEPA-filtered vacuum. Avoid creating dust. Place in a labeled container for disposal.

  • Cleanup (Liquid Spill): Absorb the solution with an inert, liquid-binding material.

  • Decontamination: Decontaminate surfaces with an appropriate cleaning agent.

  • PPE: Use full personal protective equipment during cleanup.

Disposal Plan

All waste contaminated with this compound should be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Collect all contaminated solid waste (e.g., gloves, weigh boats, paper towels) in a designated hazardous waste container.
Liquid Waste Collect all solutions containing this compound in a designated hazardous waste container. Do not pour down the drain.
Contaminated Sharps Dispose of in a designated sharps container for hazardous waste.
Contaminated PPE Dispose of used gloves, gowns, and other contaminated disposable items in a designated hazardous waste stream.

Consult with your institution's Environmental Health & Safety (EHS) department for specific disposal instructions and to ensure compliance with local and federal regulations.

Logical Relationship for PPE Selection

cluster_task Task cluster_ppe Required PPE weighing Weighing Powder respirator Respirator weighing->respirator goggles Goggles weighing->goggles double_gloves Double Gloves weighing->double_gloves lab_coat Lab Coat weighing->lab_coat handling_solution Handling Solution handling_solution->goggles handling_solution->double_gloves handling_solution->lab_coat spill_cleanup Spill Cleanup spill_cleanup->respirator spill_cleanup->goggles spill_cleanup->double_gloves spill_cleanup->lab_coat

Caption: Decision logic for selecting appropriate PPE based on the handling task.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.